Product packaging for Mivacurium(Cat. No.:CAS No. 106791-40-6)

Mivacurium

Katalognummer: B034715
CAS-Nummer: 106791-40-6
Molekulargewicht: 1029.3 g/mol
InChI-Schlüssel: ILVYCEVXHALBSC-OTBYEXOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Mivacurium is a benzylisoquinolinium diester compound recognized in research for its role as a short-acting, non-depolarizing neuromuscular blocking agent. Its primary research value lies in its mechanism of action, where it functions as a competitive antagonist at the nicotinic acetylcholine receptors of the neuromuscular junction. By preventing acetylcholine from binding, this compound induces a reversible paralysis of skeletal muscle, a property that makes it an invaluable pharmacological tool for in vitro and in vivo studies. Researchers utilize this compound to investigate the physiology of neuromuscular transmission, to model conditions of neuromuscular blockade, and to provide muscle relaxation in experimental surgical protocols. A key characteristic of this compound is its relatively short duration of action, attributed to rapid hydrolysis by plasma cholinesterases. This metabolic pathway is of significant interest for studies on esterase function and pharmacokinetics. Our high-purity this compound is supplied exclusively For Research Use Only, providing scientists with a reliable compound for advancing the understanding of neuromuscular biology and anesthetic adjuncts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H80N2O14+2 B034715 Mivacurium CAS No. 106791-40-6

Eigenschaften

IUPAC Name

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVYCEVXHALBSC-OTBYEXOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H80N2O14+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048333
Record name Mivacurium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1029.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.26e-05 g/L
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

133814-19-4, 106791-40-6
Record name Mivacurium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133814-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mivacurium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivacurium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mivacurium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mivacurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015357
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoisomers of Mivacurium and Their Potencies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation. It is a mixture of three stereoisomers, each exhibiting distinct pharmacological properties. This technical guide provides a comprehensive overview of these stereoisomers, their respective potencies, the experimental protocols for their evaluation, and the underlying physiological mechanisms of their action.

The Stereoisomers of this compound

This compound is a symmetrical bis-benzyltetrahydroisoquinolinium agent. The commercial formulation is a mixture of three stereoisomers:

  • (1R,1'R,2S,2'S)-mivacurium: Commonly referred to as the trans-trans isomer.

  • (1R,1'R,2R,2'S)-mivacurium: Known as the cis-trans isomer.

  • (1R,1'R,2R,2'R)-mivacurium: Referred to as the cis-cis isomer.

These isomers are present in the mixture in approximate ratios of 57% trans-trans, 36% cis-trans, and 6% cis-cis[1]. The trans-trans and cis-trans isomers are the most abundant and are considered to be equipotent in their neuromuscular blocking activity. In contrast, the cis-cis isomer is significantly less potent, estimated to have about one-tenth to one-thirteenth the potency of the other two isomers[2][3][4].

Potency of this compound Stereoisomers

The potency of neuromuscular blocking agents is typically quantified by the Effective Dose (ED), with ED50 and ED95 being common metrics. ED50 is the dose required to produce a 50% reduction in muscle twitch height, while ED95 is the dose required for a 95% reduction.

While specific ED50 and ED95 values for the isolated stereoisomers are not widely reported in publicly available literature, their relative potencies are well-established. The trans-trans and cis-trans isomers are the primary contributors to the clinical neuromuscular blockade of this compound.

For the this compound chloride mixture, the following potency values have been reported in various studies:

SpeciesAnesthesiaED50 (µg/kg)ED95 (µg/kg)Reference
CatPentobarbital56.8 ± 17.474.2 ± 25.0[5]
HumanNitrous oxide-narcotic3973[6][7]
HumanThiopental-fentanyl-N2O37 (36-38)-[8]
HumanSevoflurane42 (35-51)86 (74-98)[9]
HumanIsoflurane (B1672236)52 (45-60)89 (72-110)[9]
HumanPropofol53 (45-62)95 (81-112)[9]

Note: Values are presented as mean ± SD or mean (95% Confidence Interval) where available.

Based on the relative potency, the estimated ED50 for the cis-cis isomer would be approximately 10 to 13 times higher than that of the trans-trans and cis-trans isomers.

Mechanism of Action: Neuromuscular Blockade

This compound and its stereoisomers act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine (ACh) from binding and initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the normal signaling cascade at the neuromuscular junction and the point of action for non-depolarizing blockers like this compound.

Neuromuscular Junction Signaling Pathway Neuromuscular Junction Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Action Potential->Voltage-gated Ca2+ Channels 1. Arrives Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels->Ca2+ Influx 2. Open ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles 3. Triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release 4. Exocytosis ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 5. Binds to receptor This compound This compound This compound->nAChR Competitively Blocks Na+ Influx Na+ Influx nAChR->Na+ Influx 6. Channel opens Depolarization (EPP) End Plate Potential (EPP) Na+ Influx->Depolarization (EPP) Muscle Action Potential Muscle Action Potential Depolarization (EPP)->Muscle Action Potential Muscle Contraction Muscle Contraction Muscle Action Potential->Muscle Contraction 7. Initiates

Neuromuscular junction signaling and this compound's mechanism of action.

Experimental Protocols for Potency Determination

The determination of the neuromuscular blocking potency of this compound stereoisomers involves in vivo animal studies. The following is a generalized protocol based on common methodologies.

In Vivo Determination of ED50/ED95 in the Cat Model

This protocol outlines the steps to determine the dose-dependent neuromuscular blocking effect of a substance.

Workflow for determining neuromuscular blocking potency in vivo.

Detailed Methodologies:

  • Animal Preparation:

    • Adult cats are anesthetized, commonly with an agent like pentobarbital.

    • The trachea is intubated to allow for artificial ventilation, maintaining normal physiological parameters.

    • A femoral vein is cannulated for intravenous drug administration, and a femoral artery is cannulated for continuous blood pressure monitoring.

    • The tendon of the tibialis anterior muscle is isolated and attached to a force-displacement transducer to measure isometric twitch tension. The sciatic nerve is dissected and prepared for electrical stimulation.

  • Nerve Stimulation and Recording:

    • The sciatic nerve is stimulated with supramaximal square-wave pulses of a short duration (e.g., 0.2 msec) at a low frequency (e.g., 0.1 Hz).

    • The resulting isometric contractions (twitch tension) of the tibialis anterior muscle are recorded.

    • A stable baseline twitch response is established before any drug administration.

  • Drug Administration and Data Collection:

    • The this compound stereoisomer is administered intravenously in a cumulative dose-response manner.

    • Increasing doses are given at intervals, allowing the effect of the previous dose to reach a plateau.

    • The maximum percentage of twitch height depression from baseline is recorded for each dose.

  • Data Analysis:

    • A dose-response curve is constructed by plotting the percentage of neuromuscular blockade against the logarithm of the cumulative dose.

    • The ED50 and ED95 values are then calculated from this curve, often using probit or logit analysis to linearize the sigmoidal dose-response relationship.

Conclusion

This compound chloride is a clinically effective neuromuscular blocking agent whose properties are a composite of its three constituent stereoisomers. The trans-trans and cis-trans isomers are the primary drivers of its potent, short-acting neuromuscular blockade, while the cis-cis isomer contributes minimally to the overall effect. Understanding the distinct potencies and pharmacokinetic profiles of these isomers is crucial for the development of novel neuromuscular blocking agents and for optimizing their clinical use. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such compounds.

References

In Vitro Hydrolysis of Mivacurium by Plasma Cholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro hydrolysis of mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent. The primary mechanism of this compound's rapid inactivation is enzymatic hydrolysis by plasma cholinesterase (butyrylcholinesterase), a key pharmacokinetic feature that dictates its clinical utility. This document details the experimental protocols for studying this process, presents quantitative data on its kinetics, and illustrates the underlying metabolic pathways.

Introduction

This compound chloride is a bis-benzylisoquinolinium diester compound. Its rapid breakdown by plasma cholinesterase results in a short duration of action, making it suitable for procedures requiring rapid recovery of neuromuscular function.[1][2] The in vitro analysis of this hydrolysis is crucial for understanding its metabolism, predicting its effects in patients with varying plasma cholinesterase activity, and developing new neuromuscular blocking agents.[3][4]

This compound is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[5] The trans-trans and cis-trans isomers are the most pharmacologically active and are rapidly hydrolyzed by plasma cholinesterase. The cis-cis isomer is less active and is metabolized more slowly.[5]

Enzymatic Hydrolysis Pathway

The in vitro hydrolysis of this compound by plasma cholinesterase (specifically butyrylcholinesterase) is a two-step process. In the initial, rapid step, one of the ester linkages is cleaved, resulting in the formation of a quaternary monoester and a quaternary alcohol metabolite. This is followed by a much slower hydrolysis of the second ester bond of the monoester metabolite to yield the quaternary alcohol and the dicarboxylic acid. The initial hydrolysis step is responsible for the termination of this compound's neuromuscular blocking activity, as the resulting metabolites have significantly less potency.[6]

dot

This compound This compound (Diester) Monoester Quaternary Monoester Metabolite This compound->Monoester Rapid Hydrolysis Alcohol Quaternary Alcohol Metabolite This compound->Alcohol Rapid Hydrolysis Monoester->Alcohol Slow Hydrolysis Dicarboxylic_Acid Dicarboxylic Acid Monoester->Dicarboxylic_Acid Slow Hydrolysis PChE Plasma Cholinesterase (Butyrylcholinesterase) PChE->this compound PChE->Monoester cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma_Sample Human Plasma Sample Mivacurium_Spike Spike with this compound (known concentration) Plasma_Sample->Mivacurium_Spike Incubation Incubate at 37°C Mivacurium_Spike->Incubation Time_Points Collect Aliquots at various time points Incubation->Time_Points Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Time_Points->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject Supernatant onto HPLC column Supernatant_Collection->Injection Separation Chromatographic Separation (Stereospecific column) Injection->Separation Detection Detection (e.g., Fluorescence or UV) Separation->Detection Quantification Quantification of This compound and Metabolites Detection->Quantification

References

Pharmacokinetics of Mivacurium in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] Structurally, it is a benzylisoquinolinium diester and is administered as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[2] The neuromuscular blockade is achieved through competitive antagonism of acetylcholine (B1216132) at the nicotinic receptors on the motor endplate.[3] A key feature of this compound is its metabolism; it is rapidly hydrolyzed by plasma cholinesterase, an enzymatic process that leads to its short duration of action.[4] This rapid clearance makes it suitable for short surgical procedures and for administration via continuous infusion.[5] The pharmacokinetics of this compound can be significantly influenced by the activity of plasma cholinesterase.[6] This guide provides a comprehensive overview of the pharmacokinetics of this compound in various animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its isomers in various animal models.

Table 1: Pharmacokinetics of this compound in Rats

ParameterValue (Mean ± SE)UnitsReference
Volume of Distribution at steady-state (Vdss)650 ± 123mL/kg[7]
Plasma Clearance (Cl)9.9 ± 0.75mL/min/kg[7]

Table 2: Pharmacokinetics of this compound Isomers in Dogs

IsomerParameterValue (Mean ± SEM or Range)UnitsReference
trans-trans Volume of Distribution (Vd)0.18 ± 0.024L/kg[8]
Half-life (t½)34.9 (26.7 - 53.5)minutes[8]
Clearance (Cl)12 ± 2mL/min/kg[8]
Volume of Distribution at steady-state (Vdss)0.24L/kg[9]
Clearance (Cl)13.53mL/min/kg[9]
cis-trans Volume of Distribution (Vd)0.31 ± 0.05L/kg[8]
Half-life (t½)43.4 (31.5 - 69.3)minutes[8]
Clearance (Cl)15 ± 2mL/min/kg[8]
Volume of Distribution at steady-state (Vdss)0.29L/kg[9]
Clearance (Cl)19.98mL/min/kg[9]
cis-cis Volume of Distribution at steady-state (Vdss)1.00L/kg[9]
Clearance (Cl)3.47mL/min/kg[9]

Note: Data for the cis-cis isomer were not calculated in one study because it was not detectable in plasma 60 minutes after administration.[8]

Pharmacokinetics in Other Animal Models (Cats, Rabbits, and Rhesus Monkeys)

  • Cats: Studies in cats have been instrumental in determining the relative potency of the this compound isomers. It was estimated that the cis-cis isomer has approximately one-tenth the neuromuscular blocking potency of the trans-trans and cis-trans isomers.[10]

  • Rhesus Monkeys: In a comparative study, this compound was found to be equipotent to the investigational drug GW280430A, with an ED95 of 0.06 mg/kg. The study also reported a 25-75% recovery index for this compound of 4.8-5.7 minutes.[11]

  • Rabbits: Available studies in rabbits have primarily focused on the drug interactions of this compound, and as such, detailed pharmacokinetic parameters for this compound alone were not reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are summaries of the experimental protocols from key studies.

Rat Pharmacokinetic Study Protocol
  • Animals: Two groups of rats were used in the study.[7]

  • Drug Administration: this compound was administered at a dose of 0.6 mg/kg via a 2.5-minute intravenous continuous infusion.[7]

  • Pharmacokinetic Analysis: A two-compartment model was used to describe the kinetics of this compound in plasma.[7]

  • Pharmacodynamic Assessment: In a second group of rats, the evoked tibialis anterior muscle tension was monitored to assess the neuromuscular effect.[7]

Dog Pharmacokinetic Study Protocols

Study 1:

  • Animals: Five healthy Labrador Retrievers were used.[8]

  • Anesthesia: Anesthesia was induced with thiopental (B1682321) and maintained with halothane (B1672932) in oxygen. Dogs were mechanically ventilated.[8]

  • Drug Administration: A bolus of this compound (0.05 mg/kg) was administered intravenously over a 2-second period.[8]

  • Blood Sampling: Arterial blood samples were collected at 0, 1, 3, 5, 10, 30, 60, 120, 150, and 180 minutes after administration. Blood was collected into tubes containing EDTA and 0.25% echothiophate.[8]

  • Analytical Method: this compound concentration was determined using reversed-phase high-performance liquid chromatography (HPLC).[8]

Study 2:

  • Animals: Four beagle dogs weighing between 7.95 and 9.89 kg were used.[9]

  • Anesthesia: Animals were anesthetized with isoflurane (B1672236) (5%).[9]

  • Drug Administration: A bolus dose (0.010-0.020 mg/kg) and two constant rate infusions (1.0-1.5 µg/kg/min) of this compound were administered via the saphenous vein.[9]

  • Blood Sampling: Arterial blood samples were collected and processed for analysis.[9]

  • Analytical Method: A stereospecific HPLC-fluorescence method was used to analyze this compound isomers in the plasma samples.[9]

Visualizations

Metabolic Pathway of this compound

This compound's short duration of action is primarily due to its rapid hydrolysis by plasma cholinesterase. This enzymatic degradation results in the formation of a quaternary alcohol and a quaternary monoester metabolite.

G This compound This compound (trans-trans, cis-trans, cis-cis isomers) Metabolites Quaternary Alcohol + Quaternary Monoester Metabolites (Inactive) This compound->Metabolites Hydrolysis Plasma_Cholinesterase Plasma Cholinesterase Plasma_Cholinesterase->this compound catalyzes

Metabolism of this compound by Plasma Cholinesterase.
Experimental Workflow for this compound Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for determining the pharmacokinetic profile of this compound in an animal model.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Prep Animal Preparation (e.g., Anesthesia, Catheterization) Drug_Admin This compound Administration (Intravenous Bolus or Infusion) Animal_Prep->Drug_Admin Blood_Sampling Serial Blood Sampling (Defined Time Points) Drug_Admin->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing HPLC_Analysis HPLC Analysis (Quantification of this compound Isomers) Plasma_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Modeling (Calculation of Vd, Cl, t½) HPLC_Analysis->PK_Analysis

Typical workflow for a this compound pharmacokinetic study.

References

Mivacurium effects on neuromuscular junction transmission

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effects of Mivacurium on Neuromuscular Junction Transmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of this compound on neuromuscular junction transmission, intended for researchers, scientists, and professionals in drug development. This compound is a short-acting, non-depolarizing neuromuscular blocking agent utilized as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1] Its mechanism of action involves competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate.[2][3] A distinguishing feature of this compound is its rapid hydrolysis by plasma cholinesterase, contributing to its short duration of action.[1]

Chemical Structure and Stereoisomers

This compound is a bis-benzylisoquinolinium diester. It exists as a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[4] The trans-trans and cis-trans isomers are the most abundant and are considered to be equipotent, while the cis-cis isomer has significantly lower neuromuscular blocking potency, estimated to be about one-tenth that of the other two isomers.[4]

Mechanism of Action at the Neuromuscular Junction

Normal neuromuscular transmission begins with the arrival of an action potential at the motor nerve terminal, triggering the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic muscle fiber membrane, leading to depolarization and subsequent muscle contraction.

This compound, as a non-depolarizing agent, competitively binds to these nAChRs without activating them.[2][3] This competitive inhibition prevents ACh from binding to its receptors, thereby blocking neuromuscular transmission and resulting in muscle relaxation.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx ACh Vesicle ACh Vesicle Ca2+ Influx->ACh Vesicle Triggers fusion ACh Release ACh Release ACh Vesicle->ACh Release ACh ACh ACh Release->ACh nAChR nAChR ACh->nAChR Binds Na+ Influx Na+ Influx nAChR->Na+ Influx Opens Depolarization Depolarization Na+ Influx->Depolarization Causes Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction Initiates

Diagram 1: Normal Neuromuscular Junction Signaling Pathway

cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh ACh nAChR nAChR ACh->nAChR Binding blocked by this compound This compound This compound This compound->nAChR Competitively binds No Na+ Influx No Na+ Influx nAChR->No Na+ Influx Channel remains closed No Depolarization No Depolarization No Na+ Influx->No Depolarization Muscle Relaxation Muscle Relaxation No Depolarization->Muscle Relaxation

Diagram 2: this compound's Mechanism of Action

Pharmacokinetics

The short duration of action of this compound is primarily due to its rapid hydrolysis by plasma cholinesterase. This enzymatic degradation results in inactive metabolites.[5] The pharmacokinetic parameters of this compound and its stereoisomers are summarized in the tables below. It is important to note that patients with atypical plasma cholinesterase activity may experience a prolonged neuromuscular blockade.[6]

Table 1: Pharmacokinetic Parameters of this compound Stereoisomers in Healthy Adults
Parametertrans-trans isomercis-trans isomercis-cis isomer
Elimination Half-life (t½) 1.9 ± 0.7 min[7]1.8 ± 1.1 min[7]52.9 ± 19.8 min[7]
Volume of Distribution (Vd) 0.15 ± 0.05 L/kg[7]0.29 ± 0.24 L/kg[7]0.34 ± 0.08 L/kg[7]
Plasma Clearance (Cl) 63 ± 34 mL/min/kg[7]106 ± 67 mL/min/kg[7]4.6 ± 1.1 mL/min/kg[7]
Table 2: Pharmacokinetic Parameters of this compound in Different Patient Populations
Patient PopulationElimination Half-life (t½)Plasma Clearance (Cl)
Young Adults No significant difference from elderly[8]No significant difference from elderly[8]
Elderly Patients No significant difference from young adults[8]No significant difference from young adults[8]
Patients with Hepatic Failure 57.2 min (T25 recovery)[9]Significantly smaller than control[9]
Patients with Renal Failure Duration is ~1.5 times longer in ESRD[10]Not significantly affected[11]

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by a rapid onset and short duration of action. The dose required to produce 95% suppression of the adductor pollicis muscle twitch response (ED95) varies with age and the anesthetic regimen.

Table 3: Pharmacodynamic Parameters of this compound
ParameterAdultsElderly (>65 years)Children (2-12 years)
ED95 0.07-0.08 mg/kg[12][13]0.061 mg/kg[8]0.09-0.11 mg/kg[12]
Onset of Action (at 2 x ED95) 2-3 minutes[12]Slower than young adults[7]Faster than adults[10]
Clinically Effective Duration (at 2 x ED95) 15-20 minutes[12]Moderately prolonged recovery[8]~10 minutes[12]
Recovery Index (25-75%) 6.6 to 7.2 min[13]Longer than young adults[7]Not specified
Infusion Rate (to maintain 90-99% block) 2-15 µg/kg/min[12]Lower than young adults[7]Higher than adults[9]

Experimental Protocols

Neuromuscular Monitoring

1. Train-of-Four (TOF) Stimulation

This is a common method for assessing the degree of neuromuscular blockade.

  • Principle: Four supramaximal electrical stimuli are delivered to a peripheral nerve (commonly the ulnar nerve) at a frequency of 2 Hz (four stimuli in two seconds). The ratio of the amplitude of the fourth muscle twitch to the first (T4/T1 ratio) is used to quantify the degree of block.[14]

  • Procedure:

    • Place stimulating electrodes over the ulnar nerve at the wrist.

    • Place recording electrodes (or observe/palpate) over the adductor pollicis muscle (thumb).

    • Determine the supramaximal stimulus: gradually increase the current until a maximal twitch response is observed, then increase by another 10-20%.[15]

    • Apply TOF stimulation every 10-15 seconds.

    • The number of observed twitches corresponds to the degree of blockade (e.g., 4 twitches indicate <75% block, 1-2 twitches indicate 75-90% block).[16] The TOF ratio provides a more precise measure of recovery, with a ratio ≥ 0.9 generally considered adequate for recovery.[14]

2. Mechanomyography (MMG)

MMG provides a quantitative measurement of the force of muscle contraction in response to nerve stimulation.

  • Principle: A force transducer is used to measure the isometric contraction of a muscle, typically the adductor pollicis, following ulnar nerve stimulation.[17] It is considered the gold standard for neuromuscular monitoring in research.[18]

  • Procedure:

    • The hand and forearm are immobilized to ensure isometric contraction.

    • A force displacement transducer is attached to the thumb.

    • The ulnar nerve is stimulated (e.g., with TOF stimulation).

    • The force of adduction of the thumb is recorded and analyzed.[17]

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Patient Preparation Patient Preparation Electrode Placement Electrode Placement Patient Preparation->Electrode Placement Transducer Attachment Transducer Attachment Electrode Placement->Transducer Attachment Baseline Measurement Baseline Measurement Transducer Attachment->Baseline Measurement Administer this compound Administer this compound Baseline Measurement->Administer this compound TOF Stimulation TOF Stimulation Administer this compound->TOF Stimulation Monitor effect Record Muscle Response Record Muscle Response TOF Stimulation->Record Muscle Response Quantify Blockade Quantify Blockade Record Muscle Response->Quantify Blockade Determine Pharmacodynamics Determine Pharmacodynamics Quantify Blockade->Determine Pharmacodynamics

Diagram 3: Experimental Workflow for Neuromuscular Monitoring
Receptor Binding Assay (Competitive Inhibition)

  • Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to nAChRs in a tissue or cell membrane preparation. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.

  • Detailed Methodology:

    • Receptor Preparation: Prepare a membrane fraction from a tissue rich in nAChRs (e.g., Torpedo electric organ or a cell line expressing the desired nAChR subtype).[19]

    • Assay Buffer: Use a buffer to maintain physiological pH and ionic conditions (e.g., 50 mM Tris-HCl, pH 7.4).[19]

    • Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the nAChR (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin).[19]

    • Competition Assay:

      • Incubate a fixed concentration of the receptor preparation and the radioligand with varying concentrations of unlabeled this compound.

      • Allow the reaction to reach equilibrium.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Data Analysis:

      • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

      • Determine the IC50 value from the resulting sigmoidal curve.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assessment of Neuromuscular Transmission
  • Principle: This technique involves intracellular or extracellular recording of end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs) from a muscle fiber to assess the effects of a neuromuscular blocking agent on synaptic transmission.[20][21]

  • Detailed Methodology:

    • Preparation: Dissect a nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm).[20]

    • Recording Setup:

      • Place the preparation in a recording chamber perfused with a physiological saline solution.

      • Use a glass microelectrode filled with a conducting solution (e.g., 3 M KCl) to impale a muscle fiber near the end-plate region.[22]

      • Use a stimulating electrode to activate the motor nerve.

    • Recording:

      • Record spontaneous mEPPs.

      • Stimulate the nerve to evoke EPPs. To prevent muscle contraction, which can dislodge the microelectrode, experiments are often performed in the presence of a low concentration of a neuromuscular blocker or in a low-calcium/high-magnesium solution.[22]

    • Drug Application:

      • After obtaining stable baseline recordings, perfuse the preparation with a solution containing a known concentration of this compound.

      • Record the changes in the amplitude and frequency of mEPPs and the amplitude of EPPs.

    • Data Analysis:

      • Measure the amplitudes of mEPPs and EPPs before and after the application of this compound.

      • A competitive antagonist like this compound is expected to reduce the amplitude of both mEPPs and EPPs without affecting the quantal content (the number of ACh vesicles released per nerve impulse).

Conclusion

This compound is a short-acting, non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors of the neuromuscular junction. Its rapid metabolism by plasma cholinesterase results in a short duration of action, making it suitable for short surgical procedures. The pharmacokinetics and pharmacodynamics of this compound can be influenced by factors such as age and plasma cholinesterase activity. The experimental protocols described provide a framework for the preclinical and clinical evaluation of this compound and other neuromuscular blocking agents.

References

The Genesis of a Short-Acting Neuromuscular Blocker: A Technical Guide to the Discovery and Chemical Synthesis of Mivacurium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological profile of mivacurium chloride. This compound emerged from a dedicated effort to develop a short-acting, nondepolarizing neuromuscular blocking agent with a predictable and rapid recovery profile, offering a safer alternative to succinylcholine. This document details the structure-activity relationships that guided its design, the intricacies of its chemical synthesis, and the key experimental methodologies used to characterize its unique pharmacokinetic and pharmacodynamic properties. Quantitative data are presented in structured tables for clarity, and key pathways and processes are visualized through diagrams to facilitate a deeper understanding of this important anesthetic adjuvant.

Discovery and Development

This compound was synthesized in 1981 by chemists at Burroughs Wellcome Co., in collaboration with researchers at the Massachusetts General Hospital. The development of this compound was a culmination of structure-activity relationship (SAR) studies aimed at creating a nondepolarizing neuromuscular blocking agent with a rapid onset and short duration of action, primarily to serve as a safer alternative to succinylcholine. The core strategy involved designing a molecule that would be rapidly hydrolyzed by plasma cholinesterase, ensuring a swift termination of its pharmacological effect.

The design of this compound is rooted in the benzylisoquinolinium class of compounds. Early research confirmed that the bulky benzylisoquinolinium structure conferred a nondepolarizing mechanism of action. A significant breakthrough was the partial saturation of the benzylisoquinoline ring to a tetrahydroisoquinoline ring, which markedly increased the potency of the molecule without introducing adverse effects. This finding established the bisbenzyltetrahydroisoquinolinium (bbTHIQ) structure as a key pharmacophore for this class of drugs.

This compound is a symmetrical molecule and exists as a mixture of three stereoisomers due to chirality at the C-1 carbon of the tetrahydroisoquinolinium rings, the quaternary nitrogen centers, and the E/Z diastereomerism of the oct-4-ene diester bridge. The three isomers are the (E)-1R,1'R,2R,2'R (cis-cis), (E)-1R,1'R,2R,2'S (cis-trans), and (E)-1R,1'R,1'S,2'S (trans-trans) isomers.

Chemical Synthesis of this compound

The chemical synthesis of this compound chloride is a multi-step process that involves the preparation of a key chiral intermediate, followed by a coupling reaction to form the final diester molecule. An optimized synthesis process has been developed to improve yield and purity for industrial production.[1]

The synthesis can be broadly outlined as the coupling of N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride.[2]

Logical Flow of this compound Synthesis

G cluster_starting_materials Starting Materials cluster_intermediate_synthesis Key Intermediate Synthesis cluster_final_synthesis Final Product Synthesis 3,4,5-Trimethoxyphenylacetic acid 3,4,5-Trimethoxyphenylacetic acid Dehydration Condensation Dehydration Condensation 3,4,5-Trimethoxyphenylacetic acid->Dehydration Condensation 3,4-Dimethoxyphenylethylamine 3,4-Dimethoxyphenylethylamine 3,4-Dimethoxyphenylethylamine->Dehydration Condensation trans-4-Octene-1,8-dicarboxylic acid trans-4-Octene-1,8-dicarboxylic acid Acid Dichloride Formation Acid Dichloride Formation trans-4-Octene-1,8-dicarboxylic acid->Acid Dichloride Formation 1,3-Propylene glycol cyclic sulfate (B86663) 1,3-Propylene glycol cyclic sulfate Quaternization & Hydrolysis Quaternization & Hydrolysis 1,3-Propylene glycol cyclic sulfate->Quaternization & Hydrolysis Intramolecular Cyclization Intramolecular Cyclization Dehydration Condensation->Intramolecular Cyclization Imine Reduction Imine Reduction Intramolecular Cyclization->Imine Reduction Reductive Amination Reductive Amination Imine Reduction->Reductive Amination Chiral Resolution Chiral Resolution Reductive Amination->Chiral Resolution (R)-5'-methoxylaudanosine (R)-5'-methoxylaudanosine Chiral Resolution->(R)-5'-methoxylaudanosine (R)-5'-methoxylaudanosine->Quaternization & Hydrolysis N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium salt N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium salt Quaternization & Hydrolysis->N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium salt Coupling Reaction Coupling Reaction N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium salt->Coupling Reaction (E)-4-octene-1,8-dioic acid dichloride (E)-4-octene-1,8-dioic acid dichloride Acid Dichloride Formation->(E)-4-octene-1,8-dioic acid dichloride (E)-4-octene-1,8-dioic acid dichloride->Coupling Reaction This compound Chloride (crude) This compound Chloride (crude) Coupling Reaction->this compound Chloride (crude) Purification Purification This compound Chloride (crude)->Purification This compound Chloride (pure) This compound Chloride (pure) Purification->this compound Chloride (pure)

Caption: Optimized synthesis pathway of this compound Chloride.

Experimental Protocols

Optimized Synthesis of this compound Chloride [1]

  • Preparation of the Key Intermediate ((R)-5'-methoxylaudanosine dibenzoyl tartrate):

    • 3,4,5-Trimethoxyphenylacetic acid and 3,4-dimethoxyphenylethylamine are subjected to dehydration condensation.

    • The resulting amide undergoes intramolecular cyclization, followed by imine reduction and reductive amination.

    • A single-step chiral resolution is performed to obtain (R)-5'-methoxylaudanosine dibenzoyl tartrate, with a reported yield of 42%.

  • Synthesis of the Quaternary Ammonium (B1175870) Alcohol:

    • (R)-5'-methoxylaudanosine dibenzoyl tartrate is reacted with 1,3-propylene glycol cyclic sulfate under alkaline conditions.

    • This reaction proceeds via nucleophilic substitution and subsequent hydrolysis to yield the N-3-hydroxypropyl quaternary ammonium alcohol. This method avoids the formation of polymeric impurities.[1]

  • Formation of (E)-4-octene-1,8-dioic acid dichloride:

    • (E)-4-octene-1,8-dioic acid is reacted with thionyl chloride at reflux temperature.[2]

    • Excess thionyl chloride is removed by evaporation under vacuum, and the resulting acid dichloride is diluted with a suitable solvent like dichloromethane.[2]

  • Coupling Reaction and Purification:

    • The quaternary ammonium alcohol is condensed with (E)-4-octene-1,8-dioic acid dichloride to form crude this compound chloride.[1][2]

    • The crude product is purified through a series of extractions and washings to achieve a final purity of over 99%.[1]

Mechanism of Action and Pharmacodynamics

This compound is a nondepolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, this compound prevents acetylcholine from binding and thus inhibits depolarization of the muscle fiber, leading to muscle relaxation.

Signaling Pathway at the Neuromuscular Junction

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ channels open Voltage-gated Ca2+ channels open Action Potential->Voltage-gated Ca2+ channels open Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels open->Ca2+ influx Vesicular release of Acetylcholine (ACh) Vesicular release of Acetylcholine (ACh) Ca2+ influx->Vesicular release of Acetylcholine (ACh) ACh ACh Vesicular release of Acetylcholine (ACh)->ACh Nicotinic ACh Receptors (nAChR) Nicotinic ACh Receptors (nAChR) ACh->Nicotinic ACh Receptors (nAChR) Binds to This compound This compound Plasma Cholinesterase Plasma Cholinesterase This compound->Plasma Cholinesterase Hydrolysis This compound->Nicotinic ACh Receptors (nAChR) Competitively blocks Ion channel opening Ion channel opening Nicotinic ACh Receptors (nAChR)->Ion channel opening No Depolarization No Depolarization Nicotinic ACh Receptors (nAChR)->No Depolarization Na+ influx Na+ influx Ion channel opening->Na+ influx Endplate potential Endplate potential Na+ influx->Endplate potential Muscle fiber action potential Muscle fiber action potential Endplate potential->Muscle fiber action potential Muscle Contraction Muscle Contraction Muscle fiber action potential->Muscle Contraction

References

Early Preclinical Studies of Mivacurium (BW B1090U): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Mivacurium chloride, formerly known as BW B1090U, is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Structurally, it is a bis-benzylisoquinolinium diester, a design that confers a rapid and predictable metabolism by plasma cholinesterase, leading to its characteristic short duration of action.[3][4][5] This whitepaper provides a detailed technical guide on the core preclinical findings for this compound, focusing on its pharmacology, pharmacokinetics, and pharmacodynamics. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Pharmacology and Mechanism of Action

This compound acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic acetylcholine receptors (nAChRs) on the post-synaptic membrane of the neuromuscular junction.[2][6] By binding to these receptors without activating them, this compound prevents the binding of acetylcholine, thereby inhibiting depolarization of the muscle membrane and subsequent muscle contraction.[2] Unlike depolarizing agents like succinylcholine (B1214915), this compound does not induce initial muscle fasciculations.[2]

The neuromuscular blocking action of this compound is terminated by its hydrolysis, primarily by plasma cholinesterase (butyrylcholinesterase).[3][7] This enzymatic degradation is a key feature of its pharmacokinetic profile, contributing to its short duration of action.[4] Acetylcholinesterase plays a minimal role in its metabolism.[7]

Signaling Pathway for this compound-Induced Histamine (B1213489) Release

Some preclinical studies have investigated the mechanism behind this compound-induced histamine release, a known side effect of benzylisoquinolinium compounds.[4][8] This is not directly related to its neuromuscular blocking action but is a separate pharmacological effect. Studies in mice have shown that this compound can cause pseudo-allergic reactions by activating the MAS-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, leading to degranulation and histamine release.[9] This activation stimulates intracellular calcium ion influx, triggering the release of histamine.[9]

G This compound-Induced Histamine Release Pathway This compound This compound MRGPRX2 MRGPRX2 on Mast Cell This compound->MRGPRX2 activates Ca_Influx Intracellular Ca2+ Influx MRGPRX2->Ca_Influx stimulates Degranulation Mast Cell Degranulation Ca_Influx->Degranulation triggers Histamine Histamine Release Degranulation->Histamine

This compound-induced histamine release pathway.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by its rapid metabolism, which dictates its short duration of action.

Metabolism

This compound is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[10][11] The trans-trans and cis-trans isomers are the most potent and are rapidly hydrolyzed by plasma cholinesterase.[12] The cis-cis isomer is less potent and is metabolized more slowly.[12] The hydrolysis of this compound follows first-order kinetics.[7] The primary metabolites are a quaternary monoester, a quaternary alcohol, and a dicarboxylic acid, which are inactive.[13]

G Metabolic Pathway of this compound This compound This compound (trans-trans, cis-trans, cis-cis isomers) Metabolites Inactive Metabolites (Quaternary monoester, Quaternary alcohol, Dicarboxylic acid) This compound->Metabolites Hydrolysis PlasmaChE Plasma Cholinesterase (Butyrylcholinesterase) PlasmaChE->this compound catalyzes

Metabolic pathway of this compound.
Pharmacokinetic Parameters in Animal Models

Preclinical studies in animal models have provided valuable insights into the pharmacokinetic properties of this compound.

ParameterAnimal ModelValueReference
Volume of Distribution at Steady-State (Vdss) Rat650 (123) mL kg-1[14]
Beagle Dog (cis-trans isomer)0.29 L kg-1[10]
Beagle Dog (trans-trans isomer)0.24 L kg-1[10]
Beagle Dog (cis-cis isomer)1.00 L kg-1[10]
Plasma Clearance (Cl) Rat9.9 (0.75) mL min-1 kg-1[14]
Beagle Dog (cis-trans isomer)19.98 mL min-1 kg-1[10]
Beagle Dog (trans-trans isomer)13.53 mL min-1 kg-1[10]
Beagle Dog (cis-cis isomer)3.47 mL min-1 kg-1[10]
Elimination Half-Life (t1/2) Human (cis-trans isomer)1.8 ± 1.1 min[12]
Human (trans-trans isomer)1.9 ± 0.7 min[12]
Human (cis-cis isomer)52.9 ± 19.8 min[12]
Michaelis-Menten Constant (Km) Human Plasma245 µmol/L[7]
Maximum Velocity (Vmax) Human Plasma50 U/L[7]

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on the degree and duration of neuromuscular blockade.

Dose-Response and Efficacy

The potency of this compound is typically defined by its ED50 and ED95 values, the doses required to produce 50% and 95% suppression of the twitch response, respectively.

ParameterAnesthetic ConditionValueReference
ED95 (Adults) Nitrous oxide/oxygen-narcotic-thiopental0.08 mg/kg[15]
ED50 (Children, 2-10 years) Nitrous oxide-halothane52 µg/kg[16]
Nitrous oxide-narcotic62 µg/kg[16]
ED95 (Children, 2-10 years) Nitrous oxide-halothane89 µg/kg[16]
Nitrous oxide-narcotic103 µg/kg[16]
Cess50 (Rats) -0.65 (0.01) µg/mL[14]
Onset, Duration, and Recovery

The onset of action, duration of clinically effective block, and recovery profile are critical pharmacodynamic parameters.

ParameterDoseAnesthetic ConditionValueReference
Onset to Maximum Block 0.1 mg/kgNitrous oxide/oxygen-narcotic-thiopental3.8 ± 0.5 min[15]
0.25 mg/kgNitrous oxide/oxygen-narcotic-thiopental2.3 ± 0.3 min[15]
Clinically Effective Blockade 2 x ED95 (Adults)Nitrous oxide-narcotic~15 to 20 minutes[4]
2 x ED95 (Children, 2-12 years)-~10 minutes[4]
Recovery to 95% Twitch Height 0.1 mg/kgNitrous oxide/oxygen-narcotic-thiopental24.5 ± 1.6 min[15]
0.25 mg/kgNitrous oxide/oxygen-narcotic-thiopental30.4 ± 2.2 min[15]
Recovery Index (25-75%) 0.1 - 0.3 mg/kg (bolus)Nitrous oxide/oxygen-narcotic-thiopental6.6 to 7.2 min[15]
Continuous Infusion-6.9 (0.3) min[5]
Recovery Index (5-95%) 0.1 - 0.3 mg/kg (bolus)Nitrous oxide/oxygen-narcotic-thiopental12.9 to 14.7 min[15]
Continuous Infusion-14.5 (0.4) min[5]
Continuous Infusion Rates

This compound can be administered by continuous infusion to maintain a steady level of neuromuscular blockade.

ParameterAnesthetic ConditionValueReference
Steady State Infusion Rate (95% twitch suppression) -8.3 (0.7) µg/kg/min[5]
Infusion Rate (95% twitch depression) Balanced Anesthesia6.0 µg/kg/min[17]
Enflurane (B1671288) Anesthesia4.2 µg/kg/min[17]

Experimental Protocols

In Vitro Hydrolysis by Plasma Cholinesterase

Objective: To determine the rate of this compound hydrolysis by human plasma cholinesterase.

Methodology:

  • Purified human plasma cholinesterase is used.[15]

  • The hydrolysis reaction is carried out in a pH-stat titrator at 37°C and a pH of 7.4.[15]

  • A substrate concentration of 5 µM this compound is used.[15]

  • The rate of hydrolysis is measured and compared to that of a reference compound, such as succinylcholine, under the same conditions.[15]

  • For more detailed kinetic analysis, varying concentrations of this compound are incubated with pooled human plasma.[7]

  • This compound concentrations are measured over time using a high-pressure liquid chromatographic (HPLC) assay.[7]

  • Kinetic parameters such as Km and Vmax are determined from the concentration-time data.[7]

G In Vitro Hydrolysis Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mivacurium_Sol Prepare this compound Solution (5 µM) Incubate Incubate at 37°C, pH 7.4 in pH-stat titrator Mivacurium_Sol->Incubate Plasma_ChE Prepare Purified Human Plasma Cholinesterase Plasma_ChE->Incubate Measure_Hydrolysis Measure Rate of Hydrolysis Incubate->Measure_Hydrolysis HPLC HPLC Analysis of This compound Concentration (optional) Incubate->HPLC Compare Compare with Succinylcholine Measure_Hydrolysis->Compare

In vitro hydrolysis experimental workflow.
In Vivo Assessment of Neuromuscular Blockade

Objective: To evaluate the pharmacodynamic properties (onset, duration, recovery) of this compound in an animal model or human subjects.

Methodology:

  • Anesthesia is induced and maintained using a standard protocol (e.g., nitrous oxide/oxygen-narcotic-thiopental).[15]

  • Neuromuscular function is monitored by stimulating a peripheral nerve (e.g., the ulnar nerve) with supramaximal electrical impulses.[16][18]

  • The evoked muscle response (e.g., adductor pollicis twitch) is measured using a force transducer or electromyography.[15][16][18]

  • A baseline twitch response is established.

  • A bolus dose or continuous infusion of this compound is administered intravenously.

  • The degree of twitch suppression is recorded over time to determine parameters such as onset of action, maximum block, duration of action, and recovery indices (e.g., time from 25% to 75% recovery of twitch height).[15]

  • For dose-response studies, different doses of this compound are administered to different groups of subjects.[16]

G In Vivo Neuromuscular Blockade Assessment Workflow cluster_setup Subject Preparation cluster_procedure Experimental Procedure cluster_data Data Analysis Anesthesia Induce and Maintain Anesthesia Monitoring Attach Neuromuscular Monitoring Device Anesthesia->Monitoring Baseline Establish Baseline Twitch Response Monitoring->Baseline Administer Administer this compound (Bolus or Infusion) Baseline->Administer Record Record Twitch Response Continuously Administer->Record Analyze Analyze Twitch Suppression Data Record->Analyze Determine Determine Pharmacodynamic Parameters (Onset, Duration, Recovery) Analyze->Determine

In vivo neuromuscular blockade assessment workflow.

Conclusion

The early preclinical studies of this compound (BW B1090U) established its profile as a short-acting, non-depolarizing neuromuscular blocking agent with a predictable duration of action. Its rapid hydrolysis by plasma cholinesterase is the cornerstone of its clinical utility, allowing for fine control of neuromuscular blockade during surgical procedures. The quantitative data from these initial studies on its pharmacokinetics and pharmacodynamics in various models have been instrumental in guiding its clinical development and application. This technical guide provides a consolidated overview of these foundational preclinical findings, offering a valuable resource for researchers and drug development professionals in the field of neuromuscular pharmacology.

References

Mivacurium's Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent. This compound's unique profile of rapid onset, short duration of action, and metabolism by plasma cholinesterase is a direct result of its distinct chemical structure.[1][2][3] This document delves into the molecular features governing its pharmacological effects, offering valuable insights for the development of novel neuromuscular blocking agents.

Core Concepts in this compound's SAR

This compound is a bisbenzyltetrahydroisoquinolinium diester, a structural class known for its ability to act as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate.[2] The key to its function lies in the presence of two quaternary ammonium (B1175870) heads, separated by a specific distance, which mimic the action of acetylcholine but with a higher affinity and resistance to immediate degradation, thus preventing muscle depolarization.[4]

The structure of this compound is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. The trans-trans and cis-trans isomers are the most abundant and exhibit the highest neuromuscular blocking potency. The cis-cis isomer is significantly less potent.

The duration of action of this compound is primarily determined by its susceptibility to hydrolysis by plasma cholinesterase. The ester linkages in the molecule are readily cleaved by this enzyme, leading to a rapid breakdown into inactive metabolites and a consequential short duration of neuromuscular blockade.[2][5] This metabolic pathway is a key design feature that distinguishes this compound from other neuromuscular blocking agents.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data on this compound and its analogs, providing a basis for understanding the impact of structural modifications on neuromuscular blocking activity.

Compound/AnalogModificationED95 (mg/kg)Onset of Action (min)Duration of Action (min)Histamine (B1213489) Release Potential
This compoundParent Compound~0.08[5]2-3[6]15-20[3]Moderate[6]
This compound Analog 14-benzyl substitution>10 times less potent than this compound0.9-1.85-8High
AtracuriumRelated bisbenzylisoquinolinium~0.252-320-35Moderate
DoxacuriumRelated bisbenzylisoquinolinium~0.0254-690-120Low

Experimental Protocols

In Vivo Assessment of Neuromuscular Blocking Activity in the Cat

A common preclinical model for evaluating the potency and time course of action of neuromuscular blocking agents is the anesthetized cat.[7]

Methodology:

  • Animal Preparation: Adult cats are anesthetized, typically with an agent that has minimal effects on neuromuscular transmission. The trachea is intubated to allow for artificial ventilation. Core body temperature is maintained at 37°C.

  • Nerve-Muscle Preparation: The sciatic nerve is stimulated, and the evoked contractions of the tibialis anterior muscle are measured.[8][9]

  • Stimulation Protocol: Supramaximal stimuli are delivered to the sciatic nerve, typically as single twitches at a frequency of 0.1 Hz. A train-of-four (TOF) stimulation pattern may also be used to assess the degree of non-depolarizing block.

  • Drug Administration: The neuromuscular blocking agent is administered intravenously as a bolus dose or a continuous infusion.

  • Data Acquisition: The force of muscle contraction is recorded using a force transducer. The percentage of twitch depression is calculated relative to the baseline before drug administration.

  • Pharmacodynamic Parameters:

    • ED95: The dose required to produce 95% suppression of the twitch response is determined from the dose-response curve.

    • Onset of Action: The time from drug administration to maximum twitch depression.

    • Duration of Action: The time from drug administration until the twitch response recovers to a certain percentage of the baseline (e.g., 25% or 95%).

Assessment of Histamine Release in Humans

The potential of a neuromuscular blocking agent to cause histamine release is a critical safety parameter.[10]

Methodology:

  • Subject Selection: Healthy, consenting adult volunteers or patients undergoing surgery are recruited for the study.

  • Anesthesia: If applicable, a standardized anesthetic regimen with agents known to have minimal effects on histamine release is used.

  • Drug Administration: The neuromuscular blocking agent is administered intravenously at clinically relevant doses.[11] The rate of injection can be a critical factor and is therefore controlled.

  • Blood Sampling: Venous blood samples are collected at baseline (before drug administration) and at several time points after administration (e.g., 1, 2, 5, and 10 minutes).

  • Histamine Assay: Plasma histamine concentrations are measured using a sensitive and specific assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The change in plasma histamine concentration from baseline is calculated for each time point. A significant increase in plasma histamine is indicative of histamine release. Cardiovascular parameters (blood pressure, heart rate) are also monitored as clinical indicators of histamine release.

This compound SAR Logic Diagram

The following diagram illustrates the key structure-activity relationships of this compound.

Mivacurium_SAR cluster_structure Molecular Structure cluster_activity Pharmacological Properties This compound This compound (Bisbenzyltetrahydroisoquinolinium Diester) Quat_Ammonium Two Quaternary Ammonium Heads This compound->Quat_Ammonium Interonium_Chain Inter-onium Chain (Optimal Length) This compound->Interonium_Chain Ester_Linkages Ester Linkages This compound->Ester_Linkages Stereoisomers Stereoisomers (trans-trans, cis-trans > cis-cis) This compound->Stereoisomers Potency High Neuromuscular Blocking Potency Quat_Ammonium->Potency Essential for Receptor Binding Histamine_Release Potential for Histamine Release Quat_Ammonium->Histamine_Release Contributes to Mast Cell Degranulation Interonium_Chain->Potency Determines Receptor Fit and Affinity Duration Short Duration of Action Ester_Linkages->Duration Site of Hydrolysis Metabolism Rapid Metabolism by Plasma Cholinesterase Ester_Linkages->Metabolism Substrate for Plasma Cholinesterase Stereoisomers->Potency Influences Receptor Interaction

Caption: this compound's Structure-Activity Relationship.

Conclusion

The structure-activity relationship of this compound is a well-defined example of rational drug design in the field of neuromuscular blocking agents. The key structural features, including the two quaternary ammonium heads, the specific inter-onium distance, the presence of metabolically labile ester linkages, and the stereochemistry of the molecule, all contribute to its unique pharmacological profile. A thorough understanding of these relationships is essential for the development of future neuromuscular blockers with improved safety and efficacy profiles.

References

Mivacurium: An In-Depth Technical Guide to Molecular Targets Beyond the Neuromuscular Junction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent, is primarily recognized for its competitive antagonism of nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction (NMJ). However, its molecular interactions extend beyond this primary site of action, influencing other physiological systems and contributing to its side-effect profile. This technical guide provides a comprehensive overview of the molecular targets of this compound outside the NMJ, focusing on its interactions with plasma cholinesterase, mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2), and muscarinic acetylcholine receptors. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development.

Introduction

This compound is a bis-benzylisoquinolinium diester compound, structurally designed for rapid hydrolysis by plasma cholinesterase, leading to its characteristic short duration of action[1]. While its primary clinical application is to induce skeletal muscle relaxation during surgery, a complete understanding of its pharmacological profile requires an examination of its off-target interactions. These interactions are primarily responsible for the clinical side effects observed with this compound administration, such as hypotension and flushing, which are often linked to histamine (B1213489) release[2][3]. This guide delves into the molecular mechanisms underlying these non-NMJ effects.

Interaction with Plasma Cholinesterase

The metabolism of this compound is intrinsically linked to its interaction with plasma cholinesterase (butyrylcholinesterase), which rapidly hydrolyzes the ester linkages in the this compound molecule, leading to its inactivation[1]. This enzymatic degradation is the primary determinant of this compound's short duration of action.

Quantitative Data

The rate of this compound hydrolysis by plasma cholinesterase is a critical factor in its clinical pharmacokinetics. Studies have shown a direct correlation between plasma cholinesterase activity and the infusion rates of this compound required to maintain a steady state of neuromuscular blockade[4][5]. Patients with genetically determined low plasma cholinesterase activity or those with acquired deficiencies experience a markedly prolonged neuromuscular block following this compound administration.

ParameterValueSpeciesReference
In vitro hydrolysis rate by human plasma cholinesterase88% of the rate of succinylcholine (B1214915) at 5 µMHuman[1]
Correlation between IR50 and plasma cholinesterase activity (r²)0.51Human[4]
Correlation between IR90 and plasma cholinesterase activity (r²)0.48Human[4]
Experimental Protocol: Determination of this compound Hydrolysis by Plasma Cholinesterase

Objective: To quantify the rate of this compound hydrolysis by human plasma cholinesterase in vitro.

Methodology: pH-Stat Titration[1]

  • Preparation of Reagents:

    • Purified human plasma cholinesterase solution.

    • This compound chloride solution of known concentration (e.g., 5 µM).

    • Succinylcholine solution of the same concentration for comparison.

    • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 N).

    • Phosphate (B84403) buffer (pH 7.4).

  • Assay Procedure:

    • The reaction is carried out in a temperature-controlled reaction vessel at 37°C.

    • The pH of the plasma cholinesterase solution in the phosphate buffer is adjusted to and maintained at 7.4 using a pH-stat titrator.

    • The reaction is initiated by the addition of the this compound solution to the enzyme preparation.

    • The hydrolysis of the ester bonds in this compound releases carboxylic acid, causing a decrease in pH.

    • The pH-stat titrator automatically adds the standardized NaOH solution to maintain the pH at 7.4.

    • The rate of NaOH addition is recorded, which is directly proportional to the rate of this compound hydrolysis.

  • Data Analysis:

    • The rate of hydrolysis is calculated from the rate of NaOH consumption.

    • The same procedure is repeated with succinylcholine to determine its hydrolysis rate.

    • The hydrolysis rate of this compound is then expressed as a percentage of the hydrolysis rate of succinylcholine.

G cluster_workflow Workflow for Determining this compound Hydrolysis Rate prep Prepare Reagents: - Purified Plasma Cholinesterase - this compound Solution - NaOH Titrant setup Set up pH-Stat Titrator: - Temperature: 37°C - pH: 7.4 prep->setup initiate Initiate Reaction: Add this compound to Enzyme setup->initiate titrate Automatic Titration: NaOH added to maintain pH 7.4 initiate->titrate record Record NaOH Consumption Rate titrate->record calculate Calculate Hydrolysis Rate record->calculate

Workflow for determining this compound hydrolysis rate.

Interaction with Mast Cells via MRGPRX2

A significant off-target effect of this compound is the induction of histamine release from mast cells, leading to clinical manifestations such as flushing, hypotension, and bronchospasm[2][3]. This effect is mediated by the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells[6][7].

Signaling Pathway

This compound acts as an agonist at the MRGPRX2 receptor. Upon binding, it activates the Gαq subunit of the heterotrimeric G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration is a key signal for mast cell degranulation and the release of histamine and other inflammatory mediators[6].

G cluster_pathway This compound-Induced Mast Cell Degranulation Pathway This compound This compound MRGPRX2 MRGPRX2 Receptor This compound->MRGPRX2 binds to Gaq Gαq MRGPRX2->Gaq activates PLC Phospholipase C (PLC) Gaq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER binds to receptor on Ca_influx Intracellular Ca²⁺ Influx ER->Ca_influx releases Ca²⁺ Degranulation Mast Cell Degranulation (Histamine Release) Ca_influx->Degranulation triggers

This compound-induced mast cell degranulation pathway.
Quantitative Data

ParameterThis compound Concentration/DoseEffectCell/SystemReference
Mast Cell DegranulationDose-dependentInduces degranulationLAD2 cells[6]
Intracellular Ca²⁺ InfluxDose-dependentStimulates Ca²⁺ influxMRGPRX2-HEK293 cells[6]
Plasma Histamine Increase (at 1 min)0.2 mg/kg370% increaseHuman[3]
Experimental Protocols

Objective: To quantify this compound-induced degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.

Methodology: [7][8][9][10]

  • Cell Culture:

    • Human mast cell line (e.g., LAD2) are cultured under appropriate conditions.

  • Cell Stimulation:

    • Cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).

    • Cells are aliquoted into a 96-well plate.

    • This compound is added at various concentrations to the wells.

    • Positive control (e.g., compound 48/80) and negative control (buffer alone) wells are included.

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Quantification of β-Hexosaminidase Release:

    • The plate is centrifuged to pellet the cells.

    • Aliquots of the supernatant are transferred to a new plate.

    • To determine the total β-hexosaminidase content, the remaining cell pellets are lysed with a detergent (e.g., Triton X-100).

    • A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to both the supernatant and lysate samples.

    • The reaction is incubated at 37°C.

    • The reaction is stopped, and the absorbance is read at 405 nm.

  • Data Analysis:

    • The percentage of β-hexosaminidase release is calculated as: [(Absorbance of supernatant - Absorbance of blank) / (Absorbance of lysate - Absorbance of blank)] x 100.

Objective: To measure the increase in intracellular calcium concentration in response to this compound.

Methodology: [6][11][12]

  • Cell Preparation and Dye Loading:

    • HEK293 cells stably expressing the MRGPRX2 receptor are cultured on glass coverslips or in a 96-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution.

  • Fluorescence Measurement:

    • The cells are placed on the stage of a fluorescence microscope or in a fluorescence plate reader.

    • The cells are excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission is recorded at a single wavelength (e.g., 510 nm).

    • A baseline fluorescence ratio (F340/F380) is established.

  • Cell Stimulation:

    • This compound at a specific concentration is added to the cells.

    • The change in the fluorescence ratio over time is continuously recorded.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • The change in this ratio upon addition of this compound indicates the influx of intracellular calcium.

Interaction with Muscarinic Receptors

This compound has been shown to have some affinity for muscarinic acetylcholine receptors, specifically the M2 and M3 subtypes. However, the clinical significance of this interaction is considered to be low[4].

Quantitative Data

A study using competitive radioligand binding assays determined the relative potency of this compound at M2 and M3 muscarinic receptors. While specific Ki values were not reported in the readily available literature, the study provided a ranking of potency among several neuromuscular blocking agents.

Receptor SubtypeRelative Potency of this compoundOther Tested Agents (in order of decreasing potency)Reference
M27thPancuronium (B99182), Gallamine (B1195388), Rocuronium, Atracurium, Pipecuronium, Doxacurium[4]
M35thPancuronium, Atracurium, Pipecuronium, Rocuronium[4]

The study concluded that only pancuronium and gallamine had affinities for the M2 receptor that were within the range of concentrations achieved with clinical use, suggesting that the muscarinic effects of this compound are unlikely to be clinically significant[4]. Another study in guinea pigs suggested that this compound was a more potent antagonist of M3 than M2 receptors[13].

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for M2 and M3 muscarinic receptors.

Methodology: [4][14][15][16][17]

  • Membrane Preparation:

    • Chinese hamster ovary (CHO) cells stably transfected with either the human M2 or M3 muscarinic receptor are cultured.

    • The cells are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Binding Assay:

    • The membrane preparation is incubated in a reaction mixture containing:

      • A radiolabeled muscarinic antagonist (e.g., ³H-QNB).

      • Varying concentrations of this compound (the competitor).

      • Buffer solution.

    • Incubations are carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled muscarinic antagonist (e.g., atropine).

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Workflow for Competitive Radioligand Binding Assay prep Prepare Cell Membranes (Expressing M2 or M3 Receptors) incubate Incubate Membranes with: - ³H-QNB (Radioligand) - this compound (Competitor) prep->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki quantify->analyze

Workflow for competitive radioligand binding assay.

Conclusion

While the primary molecular target of this compound is the nicotinic acetylcholine receptor at the neuromuscular junction, its interactions with other molecular targets are crucial for a comprehensive understanding of its pharmacological profile. The rapid hydrolysis by plasma cholinesterase dictates its short duration of action, a key clinical feature. Its agonistic activity at the MRGPRX2 receptor on mast cells explains the commonly observed side effects of histamine release. Although this compound exhibits some affinity for M2 and M3 muscarinic receptors, this interaction is of low potency and unlikely to be clinically significant at therapeutic doses. This in-depth guide provides researchers and drug development professionals with a detailed overview of these non-NMJ targets, including quantitative data, experimental methodologies, and pathway visualizations, to facilitate further investigation and the development of neuromuscular blocking agents with improved safety profiles.

References

An In-depth Technical Guide to the Degradation Pathway of Mivacurium and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent, is characterized by its rapid and predictable degradation, a feature intrinsically linked to its molecular structure. This technical guide provides a comprehensive overview of the degradation pathway of this compound, with a focus on its stereoisomers and resulting metabolites. It details the enzymatic hydrolysis, presents quantitative pharmacokinetic data, outlines experimental protocols for analysis, and provides visual representations of the degradation pathways and experimental workflows.

Introduction

This compound is a bis-benzylisoquinolinium diester compound that exists as a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[1] The pharmacological activity and degradation kinetics of this compound are highly dependent on the stereochemistry of these isomers. The primary route of metabolism is enzymatic hydrolysis, catalyzed by plasma cholinesterase (butyrylcholinesterase), leading to the formation of inactive metabolites.[2][3] This rapid breakdown is responsible for the short duration of action of this compound, making it a valuable agent in clinical anesthesia for procedures requiring rapid onset and recovery of neuromuscular function.[4]

Degradation Pathway of this compound

The degradation of this compound is a stereoselective process, with the trans-trans and cis-trans isomers being rapidly hydrolyzed, while the cis-cis isomer is metabolized at a significantly slower rate.[5] The hydrolysis occurs at the ester linkages, resulting in the formation of a quaternary monoester and a quaternary alcohol metabolite. These primary metabolites are pharmacologically inactive and are further eliminated through renal and biliary excretion.[4]

The stereospecificity of the degradation is a critical aspect. The cis-trans isomer is exclusively converted to a cis monoester and a trans alcohol. In contrast, the trans-trans and cis-cis isomers only form metabolites in the trans and cis configurations, respectively.[5]

Visualization of the Degradation Pathway

The following diagram illustrates the enzymatic hydrolysis of the three stereoisomers of this compound into their respective monoester and alcohol metabolites.

G Degradation Pathway of this compound Isomers cluster_enzyme Enzyme TransTrans trans-trans Isomer TransMonoester trans-Monoester TransTrans->TransMonoester Rapid Hydrolysis CisTrans cis-trans Isomer CisMonoester cis-Monoester CisTrans->CisMonoester Rapid Hydrolysis TransAlcohol trans-Alcohol CisTrans->TransAlcohol CisCis cis-cis Isomer CisCis->CisMonoester Slow Hydrolysis TransMonoester->TransAlcohol Further Hydrolysis CisAlcohol cis-Alcohol CisMonoester->CisAlcohol PChE Plasma Cholinesterase

Figure 1: Enzymatic degradation of this compound isomers.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of this compound isomers and the in vitro degradation rates.

Table 1: Pharmacokinetic Parameters of this compound Isomers in Healthy Adults
IsomerClearance (mL/min/kg)Elimination Half-life (min)Volume of Distribution (Vβ) (L/kg)
trans-trans 63 ± 341.9 ± 0.70.15 ± 0.05
cis-trans 106 ± 671.8 ± 1.10.29 ± 0.24
cis-cis 4.6 ± 1.152.9 ± 19.80.34 ± 0.08
Data sourced from a study in healthy adult patients receiving nitrous oxide/oxygen/fentanyl anesthesia.[6]
Table 2: In Vitro Disappearance Rates of this compound Isomers and Metabolites in Human Plasma
CompoundMean In Vitro Rate of Disappearance (min⁻¹)
trans-trans Isomer 0.803
cis-trans Isomer 0.921
cis-cis Isomer 0.0106
trans-Monoester 0.00750
cis-Monoester 0.000633
Data from an in vitro study using human plasma from healthy volunteers.[5]

Experimental Protocols

In Vitro Degradation of this compound in Human Plasma

This protocol outlines a typical experiment to determine the in vitro degradation rate of this compound isomers.

Objective: To measure the rate of disappearance of this compound isomers and the formation of their metabolites in human plasma.

Materials:

  • This compound chloride standard

  • Human plasma from healthy volunteers (with normal plasma cholinesterase activity)

  • Esterase inhibitor (e.g., diisopropylfluorophosphate) for control samples

  • Acetonitrile (B52724) (HPLC grade)

  • Solid-phase extraction (SPE) cartridges

  • HPLC system with a fluorescence or UV detector

  • Analytical column (e.g., Spherisorb C8 or equivalent)

  • Mobile phase components (e.g., acetonitrile, potassium dihydrogen phosphate (B84403), methanol)

  • Incubator or water bath at 37°C

Procedure:

  • Sample Preparation:

    • Thaw frozen human plasma to room temperature.

    • Prepare a stock solution of this compound chloride in an appropriate solvent.

    • Spike the plasma with a known concentration of the this compound stock solution.

    • For control samples, add an esterase inhibitor to a separate aliquot of plasma before spiking with this compound.

  • Incubation:

    • Incubate the spiked plasma samples at 37°C.

    • At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the plasma.

  • Reaction Quenching and Extraction:

    • Immediately quench the enzymatic reaction in the withdrawn aliquot by adding an excess of cold acetonitrile to precipitate plasma proteins.

    • Vortex the sample and centrifuge to pellet the precipitated proteins.

    • Isolate the analytes from the supernatant using solid-phase extraction (SPE).

  • HPLC Analysis:

    • Analyze the extracted samples using a validated HPLC method.

    • An example of HPLC conditions:

      • Column: Spherisorb C8, 5 µm

      • Mobile Phase: A gradient of acetonitrile and potassium dihydrogen phosphate buffer.

      • Flow Rate: 1.0 mL/min

      • Detection: Fluorescence detector with excitation at 220 nm and emission at 320 nm.

  • Data Analysis:

    • Construct a calibration curve using this compound standards of known concentrations.

    • Determine the concentration of each this compound isomer and its metabolites at each time point.

    • Calculate the rate of disappearance for each isomer by plotting the natural logarithm of its concentration against time. The slope of the line represents the first-order degradation rate constant.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the in vitro degradation study.

G Experimental Workflow for In Vitro this compound Degradation cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_extraction Extraction cluster_analysis Analysis Plasma Human Plasma Spike Spike Plasma with this compound Plasma->Spike This compound This compound Stock This compound->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge Quench->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE HPLC HPLC Analysis SPE->HPLC Data Data Analysis HPLC->Data

Figure 2: Workflow for in vitro this compound degradation analysis.

Conclusion

The degradation of this compound is a well-defined process dominated by stereoselective enzymatic hydrolysis via plasma cholinesterase. The rapid metabolism of the clinically active trans-trans and cis-trans isomers to inactive metabolites underpins the drug's short duration of action and favorable recovery profile. Understanding the nuances of this degradation pathway, including the differential kinetics of the isomers and the specific metabolites formed, is crucial for drug development professionals and researchers in the field of neuromuscular pharmacology. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and application of this important anesthetic agent.

References

Methodological & Application

Application Notes and Protocols for Mivacurium Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] Its mechanism of action involves the competitive antagonism of nicotinic acetylcholine (B1216132) receptors at the motor end-plate, preventing depolarization by acetylcholine and thereby inducing skeletal muscle relaxation.[2] A key feature of this compound is its metabolism by plasma cholinesterase, leading to a rapid hydrolysis and a short duration of action.[1][3] This characteristic makes it a valuable tool in experimental settings requiring transient and controllable neuromuscular blockade.

These application notes provide detailed protocols for the preparation and intravenous administration of this compound in rat models for acute experimental studies requiring neuromuscular blockade. Due to a lack of established dose-response data for mice in the scientific literature, this document focuses on rat protocols. Researchers wishing to use this compound in mice would need to conduct preliminary dose-finding studies to determine an effective and safe dosage range.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound administration in rats, based on data from cited literature.

Table 1: this compound Dosage and Administration in Rats

ParameterValueSpecies/StrainAnesthesiaSource
Intravenous (IV) Bolus Dose 0.03 mg/kgSprague-Dawley RatPentobarbitone[4]
Intravenous (IV) Infusion 0.6 mg/kg (over 2.5 min)RatNot Specified
Infusion to Maintain Block Titrated to 80-90% twitch blockSprague-Dawley RatPentobarbitone[4]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters in Rats

ParameterValueConditionSource
Plasma Clearance 9.9 (± 0.75) mL/min/kgFollowing 0.6 mg/kg IV infusion
Volume of Distribution (steady-state) 650 (± 123) mL/kgFollowing 0.6 mg/kg IV infusion
Cess50 (steady-state plasma conc. for 50% effect) 0.65 (± 0.01) µg/mLTwitch tension depression
Hemodynamic Effect ~10% non-significant decrease in Mean Arterial PressureFollowing 0.6 mg/kg IV infusion

Experimental Protocols

This section provides a detailed, step-by-step methodology for the administration of this compound to rats for studies requiring neuromuscular blockade, integrating best practices for anesthesia, surgical preparation, drug administration, and monitoring.

Materials and Reagents
  • This compound chloride injection (e.g., 2 mg/mL solution)

  • Sterile 0.9% sodium chloride (saline) for injection

  • Anesthetic agents (e.g., Isoflurane (B1672236) or Ketamine/Xylazine cocktail)

  • Ophthalmic ointment

  • Heating pad with rectal probe for temperature monitoring

  • Surgical instruments for dissection (scalpels, forceps, retractors)

  • Gauze and antiseptic solution (e.g., Betadine, 70% ethanol)

  • Catheterization supplies (e.g., 22-25 gauge needles, PE50 tubing)

  • Peripheral nerve stimulator (for Train-of-Four monitoring)

  • Force transducer or electromyography (EMG) recording equipment

  • Data acquisition system

Animal Preparation and Anesthesia
  • Acclimation: Allow animals to acclimate to the facility for at least 48 hours before the experiment.

  • Anesthesia Induction: Anesthetize the rat using an appropriate protocol.

    • Inhalational Anesthesia: Place the rat in an induction chamber with 4-5% isoflurane in oxygen. Once the animal is sedated, transfer it to a nose cone and maintain anesthesia with 1.5-2.5% isoflurane.

    • Injectable Anesthesia: Administer a ketamine/xylazine cocktail intraperitoneally (IP). A common mixture for rats is Ketamine (91 mg/mL) / Xylazine (9.1 mg/mL) administered at a dose of 0.1 mL per 100g body weight.

  • Supportive Care:

    • Apply ophthalmic ointment to both eyes to prevent corneal drying.

    • Place the animal on a temperature-controlled heating pad and use a rectal probe to maintain core body temperature at 37°C.

    • Ensure a patent airway. For procedures involving significant neuromuscular blockade, intubation and mechanical ventilation are required to support respiration.

Drug Preparation and Administration
  • This compound Dilution: The commercial formulation of this compound chloride (2 mg/mL) can be used directly or diluted to a lower concentration (e.g., 0.1 mg/mL or 0.5 mg/mL) using sterile 0.9% saline to allow for more accurate dosing of small volumes.[5][6][7] Prepare all dilutions using aseptic techniques.

  • Vascular Access: For intravenous (IV) administration, establish vascular access. The lateral tail vein is commonly used for bolus injections. For infusions or repeated injections, surgical placement of a catheter into the jugular or femoral vein is recommended.

  • Administration:

    • Bolus Injection: Administer the calculated dose (e.g., starting with a test dose of 0.03 mg/kg) via the IV route.

    • Continuous Infusion: Following an initial bolus dose, a continuous infusion can be started using a syringe pump. The infusion rate must be adjusted based on real-time neuromuscular monitoring to maintain the desired level of blockade.

Neuromuscular Monitoring Protocol (Sciatic Nerve-Tibialis Anterior/Gastrocnemius Model)
  • Surgical Exposure:

    • Once the animal is in a stable surgical plane of anesthesia, shave the fur from the lateral aspect of the hindlimb.

    • Make a skin incision from the hip to the knee.

    • Using blunt dissection, separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.

    • Carefully isolate a section of the nerve, taking care not to stretch or damage it.

  • Electrode Placement:

    • Place stimulating electrodes (e.g., fine hook electrodes) around the isolated sciatic nerve.

    • Insert recording electrodes (e.g., fine needle electrodes) into the belly of the tibialis anterior or gastrocnemius muscle to record muscle twitch or compound muscle action potentials (CMAPs).

  • Stimulation and Recording:

    • Connect the stimulating electrodes to a peripheral nerve stimulator and the recording electrodes to a data acquisition system via a force transducer or EMG amplifier.

    • Baseline Measurement: Before administering this compound, determine the supramaximal stimulus intensity—the minimum intensity that produces a maximal muscle twitch response. Set the stimulator to 1.5-2 times this intensity for the remainder of the experiment.

    • Monitoring Modality: Use single twitch stimulation (e.g., at 0.1 Hz) or Train-of-Four (TOF) stimulation (four supramaximal stimuli at 2 Hz).

  • Data Acquisition: Record the baseline twitch height or TOF ratio. After this compound administration, continuously record the responses to quantify the degree of neuromuscular blockade as a percentage of the baseline.

Visualizations

Mechanism of Action of this compound

cluster_NMJ Neuromuscular Junction Nerve Motor Neuron Terminal Nerve->Synapse 1. Action Potential   arrives ACh ACh Nerve->ACh 2. ACh Release Muscle Muscle End-Plate Synapse->Muscle 3. ACh binds to nAChR nAChR Nicotinic ACh Receptor (nAChR) ACh_vesicle Acetylcholine (ACh) Vesicles ACh->nAChR nAChR->Muscle This compound This compound This compound->Block Competitive Antagonist Block->nAChR A 1. Animal Preparation B Anesthesia Induction (e.g., Isoflurane) A->B C Supportive Care (Temp Control, Eye Lube) B->C D 2. Surgical Setup C->D E IV Catheter Placement (e.g., Jugular Vein) D->E F Sciatic Nerve Exposure & Electrode Placement D->F G 3. Neuromuscular Monitoring H Establish Supramaximal Stimulation G->H I Record Baseline Twitch / TOF Data H->I J 4. This compound Administration I->J K Prepare & Dilute Drug (Sterile Saline) J->K L Administer IV Bolus and/or Start Infusion K->L M 5. Data Acquisition & Analysis L->M N Continuously Record Neuromuscular Response M->N O Analyze Onset, Duration, & Recovery Parameters N->O

References

Application Note and Protocol: Mivacurium Dose-Response Curve Analysis in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction (NMJ).[2][3] By binding to these receptors on the motor end-plate, this compound prevents acetylcholine (ACh) from initiating muscle depolarization and subsequent contraction.[2][4] This action results in skeletal muscle relaxation, making it clinically useful as an adjunct to general anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgery or mechanical ventilation.[1][3] The in vitro analysis of this compound's dose-response relationship is crucial for understanding its potency and mechanism of action, providing essential data for preclinical drug development and pharmacological research.

This application note provides a detailed protocol for determining the dose-response curve of this compound in an isolated mammalian phrenic nerve-hemidiaphragm preparation, a classic ex vivo model that maintains the integrity of the neuromuscular junction.[1]

Principle of the Assay

The phrenic nerve-hemidiaphragm preparation is an in vitro model that allows for the direct measurement of muscle contraction in response to nerve stimulation.[1][5] The preparation is maintained in a temperature-controlled organ bath containing a physiological salt solution. The phrenic nerve is stimulated electrically, which elicits a contractile response in the diaphragm muscle that is quantified using a force-displacement transducer. This compound is added to the organ bath in a cumulative manner, and the resulting inhibition of muscle contraction is measured. A dose-response curve is then constructed by plotting the percentage of inhibition of muscle contraction against the logarithm of the this compound concentration. From this curve, key pharmacological parameters such as the half-maximal effective concentration (EC50) and the Hill slope can be determined.

Materials and Methods

Materials
  • This compound chloride

  • Reagents for Krebs-Henseleit solution (NaCl, KCl, KH2PO4, MgSO4·7H2O, CaCl2, NaHCO3, Glucose)

  • Distilled, deionized water

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Male Wistar rats (200-250 g)

  • Urethane (for anesthesia)

Equipment
  • Organ bath system with temperature control and aeration

  • Force-displacement transducer

  • Stimulator for nerve stimulation

  • Data acquisition system and software

  • Dissection tools (scissors, forceps)

  • Suture thread

  • pH meter

  • Analytical balance

Experimental Protocols

Preparation of Krebs-Henseleit Solution
  • Prepare a 1 L stock solution of Krebs-Henseleit buffer with the following components:

    • NaCl: 6.9 g

    • KCl: 0.35 g

    • KH2PO4: 0.16 g

    • MgSO4·7H2O: 0.29 g

    • NaHCO3: 2.1 g

    • Glucose: 2.0 g

  • Dissolve the salts in 800 mL of distilled water.

  • Add 2.0 g of glucose and dissolve.

  • Aerate the solution with carbogen gas (95% O2, 5% CO2) for at least 30 minutes.

  • Just before use, add 0.28 g of CaCl2.

  • Adjust the pH to 7.4.

  • Bring the final volume to 1 L with distilled water.

Dissection of the Phrenic Nerve-Hemidiaphragm Preparation
  • Anesthetize a male Wistar rat with urethane.

  • Perform a thoracotomy to expose the diaphragm and phrenic nerves.

  • Carefully dissect the left phrenic nerve and a section of the hemidiaphragm.

  • Isolate the preparation and immediately place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

Mounting the Preparation
  • Secure the costal margin of the hemidiaphragm to a hook at the bottom of the organ bath.

  • Tie the central tendon of the hemidiaphragm with a suture thread and connect it to a force-displacement transducer.

  • Position the phrenic nerve over a bipolar platinum electrode for stimulation.

  • Fill the organ bath with Krebs-Henseleit solution and maintain the temperature at 37°C.

  • Continuously bubble the solution with carbogen gas.

In Vitro Dose-Response Analysis
  • Allow the preparation to equilibrate for 30-60 minutes, with intermittent stimulation (e.g., 0.1 Hz, 0.5 ms (B15284909) pulse width, supramaximal voltage) until a stable baseline contraction is achieved.

  • Record baseline contractile responses for at least 10 minutes.

  • Prepare a stock solution of this compound chloride and make serial dilutions.

  • Add this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

  • Record the muscle contractions continuously throughout the experiment.

  • Continue adding increasing concentrations of this compound until a maximal inhibitory effect is observed.

Data Analysis

  • Measure the amplitude of the muscle contractions at baseline and after the addition of each concentration of this compound.

  • Calculate the percentage of inhibition of the contractile response for each this compound concentration relative to the baseline.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis (e.g., the Hill equation).[6][7]

  • From the fitted curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibitory effect) and the Hill slope (a measure of the steepness of the curve).[8][9]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Rat Phrenic Nerve-Hemidiaphragm Preparation

This compound Concentration (µM)Log [this compound]% Inhibition of Contraction (Mean ± SEM)
0.01-8.005.2 ± 1.1
0.03-7.5215.8 ± 2.5
0.1-7.0048.9 ± 4.2
0.3-6.5280.1 ± 3.8
1.0-6.0095.3 ± 2.1
3.0-5.5298.7 ± 1.5
10.0-5.0099.5 ± 0.8

Table 2: Pharmacological Parameters of this compound

ParameterValue
EC50 (µM)0.11
Hill Slope1.2
Maximal Inhibition (%)~100

Visualization

Mivacurium_Signaling_Pathway cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron Terminal ACh ACh Motor_Neuron->ACh Release Synaptic_Cleft Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) Muscle_End_Plate Muscle End-Plate ACh_Vesicles Acetylcholine (ACh) Vesicles ACh->nAChR Binds Depolarization Depolarization nAChR->Depolarization Activates No_Contraction Blockade of Contraction nAChR->No_Contraction Inhibits Depolarization This compound This compound This compound->nAChR Competitively Binds (Antagonist) Contraction Muscle Contraction Depolarization->Contraction

Caption: this compound's mechanism of action at the neuromuscular junction.

Experimental_Workflow Start Start Dissection Dissect Phrenic Nerve- Hemidiaphragm Preparation Start->Dissection Mounting Mount Preparation in Organ Bath Dissection->Mounting Equilibration Equilibrate and Obtain Stable Baseline Contractions Mounting->Equilibration Mivacurium_Addition Cumulative Addition of this compound Equilibration->Mivacurium_Addition Data_Acquisition Record Contractile Force Mivacurium_Addition->Data_Acquisition Data_Analysis Calculate % Inhibition and Plot Dose-Response Curve Data_Acquisition->Data_Analysis Parameter_Determination Determine EC50 and Hill Slope Data_Analysis->Parameter_Determination End End Parameter_Determination->End

Caption: Workflow for in vitro dose-response analysis of this compound.

References

Application Notes and Protocols for Continuous Infusion of Mivacurium for Sustained Neuromuscular Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of mivacurium via continuous infusion to achieve and maintain sustained neuromuscular blockade for research and clinical applications. Detailed protocols, quantitative data, and visualizations are presented to facilitate experimental design and execution.

Introduction

This compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its rapid enzymatic hydrolysis by plasma cholinesterase results in a short duration of action and predictable recovery profile, making it suitable for continuous infusion to maintain a stable level of neuromuscular blockade.[1][2][3] This characteristic is particularly advantageous in procedures requiring precise control over muscle relaxation and a quick recovery.[3] Spontaneous recovery after this compound infusion is independent of the duration of the infusion.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the continuous infusion of this compound in various populations and conditions.

Table 1: Recommended this compound Infusion Rates for Adults

Anesthesia TypeInitial Infusion Rate (mcg/kg/min)Maintenance Infusion Rate (mcg/kg/min)Notes
Narcotic Anesthesia8 - 10[1][4]6 - 7[1][4]Maintains 89% to 99% neuromuscular block.
Balanced Anesthesia9 - 10[5]5 - 7[5]Range: 1 to 15 mcg/kg/min.
Isoflurane or Enflurane AnesthesiaRate reduction of up to 40% should be considered.[1][4]Rate reduction of up to 40% should be considered.[1][4]Inhalational anesthetics potentiate the effect of this compound.[1]
Sevoflurane AnesthesiaRate reduction of up to 50% should be considered.[1][4]Rate reduction of up to 50% should be considered.[1][4]Sevoflurane has a significant potentiating effect.
Halothane AnesthesiaSmaller reductions in infusion rate may be required.[1][4]Smaller reductions in infusion rate may be required.[1][4]Halothane has a minimal potentiating effect.[4]

Table 2: this compound Infusion Rates for Pediatric Patients

Age GroupInitial Infusion Rate (mcg/kg/min)Maintenance Infusion Rate (mcg/kg/min)Notes
Children (2-12 years)Not specified, infusion begins after initial bolus.Average: 14 (Range: 5 - 31)[5][6]Children generally require higher infusion rates than adults.[6]
Adolescents (>12 years)7Not specifiedFollowing an initial bolus of 0.2 mg/kg.[5]
Infants10Not specifiedFollowing an initial bolus of 0.2 mg/kg.[5]

Table 3: this compound Administration in Special Patient Populations

Patient PopulationRecommendations
ElderlyDose reduction may be necessary.[7] Recovery may be moderately prolonged.[8]
Patients with Cardiovascular Disease or Histamine SensitivityAdminister initial dose of ≤0.15 mg/kg over 60 seconds.[5]
Burn PatientsMay develop resistance. A test dose of 0.015-0.020 mg/kg is recommended, with subsequent dosing guided by neuromuscular monitoring.[1][4]
Patients with Hepatic ImpairmentUse with caution as prolonged neuromuscular block may occur due to reduced plasma cholinesterase activity.[5]
Patients Homozygous for Atypical Plasma Cholinesterase GeneExtremely sensitive to this compound. Use with extreme caution, if at all.[5][9]
Obese PatientsDosing should be based on ideal body weight.[7]
PregnancyPlasma cholinesterase levels are decreased, necessitating dosage adjustments.[1]

Experimental Protocols

Protocol for Continuous this compound Infusion in Adults

This protocol outlines the steps for establishing and maintaining a sustained neuromuscular block in adult subjects.

3.1.1. Materials

  • This compound chloride injection (2 mg/mL)[1]

  • Compatible infusion fluids (e.g., 0.9% Sodium Chloride, 5% Glucose)[1]

  • Syringe pump or other calibrated infusion device

  • Peripheral nerve stimulator for neuromuscular monitoring (e.g., Train-of-Four [TOF] monitoring)

  • Standard anesthesia and monitoring equipment

3.1.2. Procedure

  • Initial Bolus Dose: Administer an initial intravenous bolus dose of this compound to achieve the desired level of neuromuscular blockade for procedures like tracheal intubation. The recommended bolus dose for healthy adults ranges from 0.07 to 0.25 mg/kg.[4]

  • Initiation of Continuous Infusion: Upon the first signs of spontaneous recovery from the initial bolus dose, as determined by peripheral nerve stimulation, commence the continuous infusion of this compound.[1][4]

  • Initial Infusion Rate: Start the infusion at a rate of 8 to 10 mcg/kg/min.[1][4]

  • Dose Adjustment and Maintenance:

    • Continuously monitor neuromuscular function using a peripheral nerve stimulator.

    • Adjust the infusion rate based on the patient's response to maintain the target level of neuromuscular blockade (typically 89% to 99% twitch suppression).[1][4]

    • Make adjustments to the infusion rate in increments of approximately 1 mcg/kg/min.[1][4]

    • Allow at least 3 minutes after any rate change to assess the effect before making further adjustments.[1][4]

    • The average maintenance infusion rate for adults under narcotic anesthesia is 6 to 7 mcg/kg/min.[1][4]

  • Consideration of Anesthetic Agents: Be aware that inhalational anesthetics can potentiate the effects of this compound.[1] Reduce the infusion rate as indicated in Table 1 when using agents like isoflurane, enflurane, or sevoflurane.[1][4]

  • Discontinuation and Recovery: Once the need for neuromuscular blockade has ended, discontinue the infusion. Spontaneous recovery is typically rapid, with a complete recovery in approximately 15 minutes.[1][4]

  • Reversal (Optional): While not routinely required due to the rapid spontaneous recovery, the neuromuscular block can be reversed with standard doses of anticholinesterase agents. This may shorten recovery time by 5 to 6 minutes.[1][4]

Preparation of this compound Infusion Solution

This compound injection (2 mg/mL) can be used undiluted for infusion.[1] Alternatively, it can be diluted to 0.5 mg/mL by adding it to a compatible infusion fluid in a 1 to 3 ratio (e.g., 10 mL of this compound in 30 mL of diluent).[1]

Visualizations

This compound Mechanism of Action and Metabolism

Mivacurium_Mechanism cluster_synapse Neuromuscular Junction cluster_metabolism Metabolism This compound This compound AChR Nicotinic Acetylcholine (B1216132) Receptors (nAChR) at Motor Endplate This compound->AChR Competitively Antagonizes ACh PlasmaCholinesterase Plasma Pseudocholinesterase This compound->PlasmaCholinesterase Hydrolyzed by MuscleContraction Muscle Contraction AChR->MuscleContraction Activates NoContraction Muscle Relaxation (Neuromuscular Block) AChR->NoContraction Inhibits ACh Acetylcholine (ACh) ACh->AChR Binds to InactiveMetabolites Inactive Metabolites PlasmaCholinesterase->InactiveMetabolites Produces

Caption: this compound competitively blocks acetylcholine receptors, leading to muscle relaxation.

Experimental Workflow for Continuous this compound Infusion

Mivacurium_Workflow Start Start: Patient Preparation & Baseline Monitoring Induction Anesthesia Induction Start->Induction Bolus Administer Initial This compound Bolus (e.g., 0.15-0.25 mg/kg) Induction->Bolus Monitor_Onset Monitor Neuromuscular Block (e.g., TOF) Bolus->Monitor_Onset Start_Infusion Initiate Continuous Infusion (8-10 mcg/kg/min) upon signs of recovery Monitor_Onset->Start_Infusion Recovery detected Monitor_Maintenance Continuously Monitor Neuromuscular Block Start_Infusion->Monitor_Maintenance Adjust_Infusion Adjust Infusion Rate (± 1 mcg/kg/min) to maintain target block Monitor_Maintenance->Adjust_Infusion Block outside target range End_Procedure End of Procedure Monitor_Maintenance->End_Procedure Procedure complete Adjust_Infusion->Monitor_Maintenance Stop_Infusion Discontinue this compound Infusion End_Procedure->Stop_Infusion Monitor_Recovery Monitor Spontaneous Recovery Stop_Infusion->Monitor_Recovery Reversal Administer Reversal Agent (Optional) Monitor_Recovery->Reversal If needed Extubation Extubation Monitor_Recovery->Extubation Adequate recovery Reversal->Monitor_Recovery Infusion_Adjustment_Logic Start Assess Neuromuscular Blockade (Train-of-Four) Target Is Blockade within Target Range (89-99%)? Start->Target Maintain Maintain Current Infusion Rate Target->Maintain Yes Increase Increase Infusion Rate by ~1 mcg/kg/min Target->Increase No, Blockade < 89% Decrease Decrease Infusion Rate by ~1 mcg/kg/min Target->Decrease No, Blockade > 99% Maintain->Start Reassess Wait at least 3 minutes and reassess Increase->Reassess Decrease->Reassess Reassess->Start

References

Application Notes and Protocols for Electromyography (EMG) Monitoring of Mivacurium-Induced Neuromuscular Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] Its action is mediated by competitive antagonism of acetylcholine (B1216132) at the postsynaptic nicotinic receptors of the neuromuscular junction.[2] Due to its metabolism by plasma cholinesterase, it has a rapid and predictable spontaneous recovery.[2][3] Precise monitoring of the degree of neuromuscular blockade is critical for ensuring patient safety, optimizing surgical conditions, and guiding the administration of reversal agents.[4] Electromyography (EMG) has emerged as a highly reliable and precise method for quantitative neuromuscular monitoring.[4][5] EMG measures the compound muscle action potential (CMAP) following peripheral nerve stimulation, providing a direct assessment of neuromuscular transmission that is considered by many experts to be a new gold standard, with a high level of agreement with mechanomyography (MMG).[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing EMG to monitor neuromuscular blockade induced by this compound.

Principle of EMG-Based Neuromuscular Monitoring

EMG monitoring quantifies the electrical response of a muscle to supramaximal stimulation of its motor nerve.[5] The amplitude of the resulting CMAP is directly proportional to the number of muscle fibers activated.[6] During neuromuscular blockade, as nicotinic receptors are occupied by this compound, fewer muscle fibers depolarize, leading to a dose-dependent reduction in the CMAP amplitude.

The most common stimulation pattern used is the Train-of-Four (TOF), which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[2][7] The key parameters derived from the TOF response are:

  • T1%: The amplitude of the first twitch (T1) expressed as a percentage of the baseline (pre-drug) twitch amplitude. This reflects the degree of post-synaptic receptor blockade.

  • TOF Ratio (TOFR): The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A fading ratio (TOFR < 1.0) is a hallmark of non-depolarizing neuromuscular blockers and indicates presynaptic receptor blockade. A TOF ratio of 0.9 or higher is generally considered evidence of adequate recovery from neuromuscular blockade.[8]

Data Presentation: Pharmacodynamics of this compound

The following tables summarize quantitative data on the neuromuscular effects of this compound as measured by EMG and other quantitative methods.

Table 1: Pharmacodynamic Parameters of this compound Bolus Doses in Adults

Parameter This compound Dose (mg/kg) Value (mean ± SD or range) Anesthetic Condition Monitoring Method Reference(s)
ED₉₅ 0.08 N/A Nitrous Oxide-Narcotic Mechanomyography [1]
0.07 N/A Narcotic Mechanomyography [9]
Onset Time (min) 0.1 3.8 ± 0.5 Nitrous Oxide-Narcotic Mechanomyography [1]
0.15 1.9 ± 0.4 N/A Not Specified [10]
0.2 4.37 ± 0.83 Propofol (B549288)/Remifentanil Not Specified [2]
0.25 2.3 ± 0.3 Nitrous Oxide-Narcotic Mechanomyography [1]
0.25 (non-priming) 2.7 Nitrous Oxide-Narcotic Electromyography [11]
0.025 (priming) + 0.225 2.0 Nitrous Oxide-Narcotic Electromyography [11]
Time to 95% Recovery (min) 0.1 24.5 ± 1.6 Nitrous Oxide-Narcotic Mechanomyography [1]
0.25 30.4 ± 2.2 Nitrous Oxide-Narcotic Mechanomyography [1]
Recovery Index (25-75%) (min) 0.1 - 0.3 6.6 - 7.2 Nitrous Oxide-Narcotic Mechanomyography [1]

| | 0.15 | 6.7 ± 2.3 | N/A | Not Specified |[10] |

Table 2: this compound Infusion Rates for Maintenance of Neuromuscular Block

Target Block Level Initial Infusion Rate (mcg/kg/min) Maintenance Infusion Rate (mcg/kg/min) Anesthetic Condition Reference(s)
95% Twitch Depression 8 - 10 6 ± 2 Nitrous Oxide-Narcotic [3][12]
90% T1% Block N/A 7.0 ± 2.2 Propofol/Remifentanil [7]
89-99% Twitch Suppression N/A 6 - 7 N/A [2]

| 90% Block | N/A | 4.25 ± 1.25 | N/A |[2] |

Table 3: this compound Pharmacodynamics in Special Populations

Population Dose (mg/kg) Key Finding Reference(s)
Burn Patients 0.2 Onset time significantly prolonged (115s vs. 90s in controls). Recovery to 50% T1 prolonged (41 min vs. 26 min). [13]
Patients with Burns Test dose of 0.015 - 0.020 Recommended due to potential resistance and/or reduced plasma cholinesterase activity. [3][14]
Heterozygous for Atypical Plasma Cholinesterase 0.2 Time to 90% T1 recovery significantly longer (45.5 min). [15]
Homozygous for Atypical Plasma Cholinesterase 0.03 Produced complete block for 26 to 128 minutes. [3][15]

| Children (preceded by Atracurium (B1203153)/Cisatracurium) | 0.1 | Duration of this compound effect prolonged by 200%. |[16] |

Experimental Protocols

The following are generalized protocols for EMG monitoring. Specific parameters should be optimized for the experimental model and objectives.

Protocol 1: Monitoring Neuromuscular Block Following a Bolus Dose of this compound

Objective: To determine the onset, depth, duration, and recovery characteristics of a single bolus dose of this compound.

Methodology:

  • Subject Preparation:

    • Induce and maintain anesthesia as per the study design (e.g., propofol and remifentanil infusion).[2][7]

    • Maintain normothermia, as temperature can affect neuromuscular function.[7]

    • Ensure adequate depth of anesthesia before administering the neuromuscular blocking agent.[8]

  • EMG Setup and Calibration:

    • Place EMG recording electrodes over the target muscle (e.g., adductor pollicis, first dorsal interosseous).[4][6] Place stimulating electrodes along the path of the innervating nerve (e.g., ulnar nerve at the wrist).

    • Connect electrodes to the EMG module of the monitoring system.

    • Initiate the calibration sequence on the monitor to determine the supramaximal stimulation current. This is the minimum current that elicits a maximal CMAP response. The monitor will automatically find this value.[8]

    • Set the stimulation mode to Train-of-Four (TOF) with a cycle time appropriate for the experimental phase (e.g., every 20 seconds during onset and recovery).[7]

  • Baseline Measurement:

    • Once the supramaximal current is established, record a stable baseline TOF response for several minutes prior to drug administration. The T1 of this baseline is the control value (100%).

  • This compound Administration:

    • Administer the desired bolus dose of this compound intravenously (e.g., 0.15-0.2 mg/kg).[2][10]

  • Data Acquisition and Analysis:

    • Continuously record the EMG response.

    • Onset Time: Measure the time from the end of this compound injection to the point of maximum T1 depression.[13]

    • Maximum Block: Record the lowest T1% value achieved.

    • Clinical Duration (Duration 25%): Measure the time from injection until T1 recovers to 25% of the baseline value.[13]

    • Recovery Index: Measure the time for T1 to recover from 25% to 75% of baseline.[13]

    • TOF Recovery: Record the time to achieve a TOF ratio (T4/T1) of ≥ 0.9.

Protocol 2: Monitoring Neuromuscular Block During Continuous this compound Infusion

Objective: To maintain a stable, predefined level of neuromuscular blockade using a continuous infusion of this compound.

Methodology:

  • Induction of Block:

    • Follow steps 1-3 from Protocol 1.

    • Administer an initial bolus dose of this compound (e.g., 0.15 mg/kg) to induce neuromuscular blockade.

  • Initiation of Infusion:

    • When there is early evidence of spontaneous recovery (e.g., T1 recovers to 1-5%), begin the this compound infusion.[2][12]

    • A recommended initial infusion rate is 8 to 10 mcg/kg/min.[3]

  • Titration and Maintenance:

    • Continuously monitor the T1% or TOF count.

    • Adjust the infusion rate in small increments (e.g., 1 mcg/kg/min) to maintain the target level of blockade (e.g., T1% of 10%, corresponding to 90% block).[3][7] The goal is to achieve a steady state where drug administration matches drug elimination.

  • Data Acquisition and Analysis:

    • Record the infusion rates required to maintain the target block level over time.

    • Analyze for intra- and inter-subject variability in dose requirements.[7]

    • At the end of the procedure, stop the infusion and monitor spontaneous recovery as described in Protocol 1 (step 5).

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Mivacurium_Mechanism cluster_NMJ Neuromuscular Junction cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Membrane (Muscle) NerveImpulse Nerve Impulse AChVesicle ACh Vesicles NerveImpulse->AChVesicle triggers AChRelease AChVesicle->AChRelease fusion & nAChR Nicotinic ACh Receptor (nAChR) AChRelease->nAChR ACh binds CMAP Depolarization (CMAP) nAChR->CMAP opens channel This compound This compound This compound->nAChR Competitively Blocks

Caption: Mechanism of this compound at the neuromuscular junction.

Experimental Workflow: EMG Monitoring Protocol

EMG_Workflow Start Start: Subject Preparation (Anesthesia, Normothermia) Setup EMG Setup (Electrode Placement) Start->Setup Calibrate Calibration (Determine Supramaximal Current) Setup->Calibrate Baseline Record Baseline TOF (Establish Control T1) Calibrate->Baseline Administer Administer this compound (Bolus or Infusion) Baseline->Administer Monitor Continuous EMG Monitoring (TOF Stimulation) Administer->Monitor Analyze Data Analysis (Onset, Duration, Recovery Index, TOFR) Monitor->Analyze End End of Experiment Analyze->End

Caption: Workflow for EMG monitoring of this compound-induced block.

References

Application Notes and Protocols for Mivacurium in Isolated Nerve-Muscle Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its application in isolated nerve-muscle preparations, such as the phrenic nerve-hemidiaphragm, provides a valuable in vitro model for studying the dynamics of neuromuscular blockade. This document outlines the mechanism of action, experimental protocols, and relevant quantitative data for the use of this compound in such systems. The primary mechanism of action for this compound is the competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[3][4][5] By binding to these receptors without causing depolarization, this compound prevents ACh from binding, thereby inhibiting muscle contraction.[3][4]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in isolated nerve-muscle preparations.

Table 1: Effective Concentrations of this compound in Isolated Rat Phrenic Nerve-Hemidiaphragm Preparation

ParameterNeonatal Rats (10 g)Older Rats (25-200 g)
EC50 Significantly lowerHigher
EC95 Significantly lowerHigher

Source: Adapted from studies on the influence of age on this compound response in vitro.[3] Note: Absolute values were not provided in the abstract, but a significant increase in sensitivity in neonatal rats was reported.

Table 2: General Pharmacodynamic Properties of this compound in Humans (for reference)

ParameterValue (in adults)
ED95 0.08 mg/kg
Onset of Action (at 0.1 mg/kg) 3.8 ± 0.5 min
Time to 95% Recovery (at 0.1 mg/kg) 24.5 ± 1.6 min
Recovery Index (25-75%) 6.6 - 7.2 min

Source: Clinical pharmacology data for this compound.[6][7]

Experimental Protocols

Preparation of the Isolated Phrenic Nerve-Hemidiaphragm

This protocol is adapted from standard methods for preparing rodent phrenic nerve-hemidiaphragm tissue.[1][3]

Materials:

  • Small rodent (rat or mouse)

  • Dissection instruments (scissors, forceps)

  • Cotton thread

  • Krebs-Ringer physiological salt solution, composition (in mM): NaCl, 118; KCl, 4.7; CaCl2, 2.5; MgSO4, 1.2; KH2PO4, 1.2; NaHCO3, 25; Glucose, 11.

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Isolated tissue organ bath

  • Isometric force transducer

  • Stimulating electrodes

  • Data acquisition system

Procedure:

  • Humanely euthanize the rodent according to institutional guidelines.

  • Carefully dissect to expose the diaphragm and the phrenic nerve.

  • Gently move the heart and lungs to locate the phrenic nerve.

  • Tie a cotton thread around the phrenic nerve for manipulation.

  • Carefully cut the nerve distal to the tie, ensuring a sufficient length for placement on the stimulating electrode.

  • Isolate the nerve down to its insertion point on the diaphragm.

  • Excise a hemidiaphragm with the attached phrenic nerve.

  • Mount the hemidiaphragm in an organ bath containing oxygenated Krebs-Ringer solution maintained at 37°C.

  • Attach the central tendon of the diaphragm to an isometric force transducer.

  • Place the phrenic nerve on the stimulating electrodes.

Induction and Measurement of Neuromuscular Blockade

Procedure:

  • Allow the preparation to equilibrate in the organ bath for at least 30 minutes, with continuous bubbling of carbogen gas.

  • Apply supramaximal electrical stimuli to the phrenic nerve (e.g., 0.1 Hz frequency, 0.2 ms (B15284909) pulse width, 5 V amplitude) to elicit consistent muscle twitches.[1][3]

  • Record the baseline twitch tension for a stable period (e.g., 20-30 minutes).

  • Prepare stock solutions of this compound in the physiological salt solution.

  • Add this compound to the organ bath in a cumulative, concentration-dependent manner. Start with a low concentration (e.g., 0.275 µg/mL or 2.5 x 10⁻⁷ M) and increase in increments.[3]

  • Allow the preparation to stabilize at each concentration until a steady-state level of twitch inhibition is achieved before adding the next concentration.

  • Continue until a near-complete or complete block of the twitch response is observed.

Data Analysis
  • Measure the amplitude of the twitch tension at each concentration of this compound.

  • Express the results as a percentage of the initial baseline twitch tension.

  • Plot the concentration-response curve with the this compound concentration on the x-axis (logarithmic scale) and the percentage of twitch inhibition on the y-axis.

  • From the concentration-response curve, calculate the EC50 (the concentration of this compound that produces 50% of the maximal inhibitory effect).

Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

Mivacurium_Signaling_Pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens ACh_vesicle Acetylcholine (ACh) Vesicles Ca_channel->ACh_vesicle triggers fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively binds to Depolarization Depolarization nAChR->Depolarization activates No_Depolarization No Depolarization nAChR->No_Depolarization blocks activation Contraction Muscle Contraction Depolarization->Contraction Blockade Blockade No_Depolarization->Blockade

Caption: Mechanism of this compound at the neuromuscular junction.

Experimental Workflow for this compound Application in Isolated Nerve-Muscle Preparation

Experimental_Workflow cluster_preparation Tissue Preparation cluster_equilibration Equilibration & Baseline cluster_drug_application Drug Application cluster_analysis Data Analysis Dissection Dissect Phrenic Nerve- Hemidiaphragm Mounting Mount in Organ Bath Dissection->Mounting Equilibrate Equilibrate (30 min) Mounting->Equilibrate Stimulation Stimulate Phrenic Nerve (0.1 Hz) Equilibrate->Stimulation Baseline Record Baseline Twitch Tension Stimulation->Baseline Mivacurium_add Add Cumulative Concentrations of this compound Baseline->Mivacurium_add Record_response Record Twitch Tension at Each Concentration Mivacurium_add->Record_response Calculate_inhibition Calculate % Inhibition Record_response->Calculate_inhibition Plot_curve Plot Concentration- Response Curve Calculate_inhibition->Plot_curve Calculate_EC50 Calculate EC50 Plot_curve->Calculate_EC50

References

Application Notes and Protocols for Establishing a Stable Neuromuscular Blockade with Mivacurium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor endplate, thereby inhibiting muscle contraction.[2][3] Its rapid hydrolysis by plasma cholinesterase results in a short duration of action, making it a valuable tool for research applications requiring transient and controllable muscle relaxation.[1][4] These notes provide detailed protocols for establishing a stable neuromuscular blockade with this compound in a research setting, guidance on appropriate monitoring, and a summary of its pharmacological properties.

Mechanism of Action

This compound competitively binds to the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, preventing acetylcholine (ACh) from binding and depolarizing the postsynaptic membrane. This blockade of neurotransmission leads to skeletal muscle relaxation.[2][3] Unlike depolarizing agents, this compound does not cause initial muscle fasciculations.[2] The neuromuscular block can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh in the synaptic cleft.[3]

Signaling Pathway at the Neuromuscular Junction

Neuromuscular Junction Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel ACh Vesicle ACh Vesicle Voltage-gated Ca2+ Channel->ACh Vesicle Ca2+ influx triggers vesicle fusion ACh ACh Vesicle->ACh Releases AChE AChE (Acetylcholinesterase) ACh->AChE Hydrolyzes nAChR Nicotinic ACh Receptor Na+ Channel Na+ Channel Muscle Contraction Muscle Contraction Na+ Channel->Muscle Contraction Na+ influx leads to depolarization & contraction Mivacurium_drug This compound

Caption: this compound competitively antagonizes acetylcholine at the postsynaptic nicotinic receptor.

Quantitative Data

Pharmacokinetic and Pharmacodynamic Parameters of this compound
ParameterHuman (Adult)RatDog
ED95 0.07-0.08 mg/kg--
Onset of Action 2-4 minutes~2.2 minutes (at 0.6 mg/kg)Dose-dependent
Clinically Effective Duration 15-20 minutes--
Spontaneous Recovery (25-75%) ~6-7 minutes--
Plasma Clearance -9.9 mL/min/kg13.53-19.98 mL/min/kg (isomers)
Volume of Distribution (Vdss) -650 mL/kg0.24-1.00 L/kg (isomers)

ED95 (Effective Dose 95): The dose required to produce 95% suppression of the single twitch response. Data compiled from multiple sources.[2][5][6][7]

Recommended Dosing for Stable Neuromuscular Blockade
PopulationInitial Bolus DoseContinuous Infusion Rate
Adults 0.15 - 0.25 mg/kg5 - 10 mcg/kg/min
Children (2-12 years) 0.2 mg/kg10 - 15 mcg/kg/min
Rats (for research) 0.6 mg/kg (as 2.5-min infusion)-
Dogs (for research) 0.01 - 0.02 mg/kg1.0 - 1.5 mcg/kg/min

Dosages may need adjustment based on the anesthetic regimen and individual response.[2][5][8][9]

Experimental Protocols

Protocol 1: Induction and Maintenance of Neuromuscular Blockade in a Research Setting (e.g., in vivo electrophysiology)

Objective: To establish and maintain a stable level of neuromuscular blockade for experimental procedures.

Materials:

  • This compound chloride solution (2 mg/mL)

  • Sterile saline for dilution

  • Infusion pump

  • Neuromuscular transmission monitor (e.g., Train-of-Four [TOF] monitor)

  • Stimulating and recording electrodes

  • Appropriate anesthetic agents

  • Catheterization supplies for intravenous access

Procedure:

  • Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Ensure adequate depth of anesthesia before administering any neuromuscular blocking agent.

  • Establish Intravenous Access: Place an intravenous catheter in a suitable vein (e.g., tail vein in rodents, cephalic or saphenous vein in larger animals) for drug administration.

  • Neuromuscular Monitoring Setup:

    • Place stimulating electrodes along the path of the nerve innervating the muscle of interest (e.g., ulnar nerve for adductor pollicis).

    • Place recording electrodes over the muscle to measure the evoked response (e.g., twitch tension or electromyography).

    • Obtain a stable baseline recording of the muscle response to nerve stimulation (e.g., single twitch or TOF).

  • Induction of Blockade:

    • Administer an initial bolus dose of this compound intravenously. For example, in rats, a dose of 0.6 mg/kg can be administered as a 2.5-minute infusion.[5]

    • Monitor the neuromuscular response continuously. The onset of blockade is typically observed within minutes.

  • Maintenance of Stable Blockade:

    • Once the desired level of blockade is achieved (e.g., >90% twitch suppression), a continuous intravenous infusion of this compound should be initiated to maintain a stable level of neuromuscular blockade.

    • The infusion rate should be titrated based on real-time feedback from the neuromuscular monitor. A starting infusion rate for dogs is 1.0-1.5 mcg/kg/min.[2] For other species, the infusion rate may need to be determined empirically.

    • Adjust the infusion rate in small increments to maintain the target level of blockade.

  • Monitoring During the Experiment:

    • Continuously monitor the depth of neuromuscular blockade using the TOF or other appropriate stimulation patterns.

    • Ensure the animal's physiological parameters (heart rate, blood pressure, temperature, and depth of anesthesia) are stable throughout the procedure.

  • Recovery:

    • At the end of the experiment, discontinue the this compound infusion.

    • Spontaneous recovery from this compound-induced blockade is typically rapid.[9]

    • Continue to monitor neuromuscular function until it returns to baseline.

    • If required, the blockade can be reversed with an acetylcholinesterase inhibitor (e.g., neostigmine), administered with an anticholinergic agent (e.g., atropine (B194438) or glycopyrrolate) to counteract muscarinic side effects.

Protocol 2: Train-of-Four (TOF) Monitoring

Objective: To quantitatively assess the depth of neuromuscular blockade.

Procedure:

  • Stimulation: Apply four supramaximal electrical stimuli to a peripheral nerve at a frequency of 2 Hz.

  • Observation: Observe the corresponding four muscle twitches.

  • Interpretation:

    • TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of < 0.9 indicates residual neuromuscular blockade.

    • TOF Count: The number of visible twitches.

      • 4 twitches: Minimal blockade.

      • 1-3 twitches: Moderate to deep blockade.

      • 0 twitches: Profound blockade.

Experimental Workflow

Experimental Workflow A Anesthetize Animal B Establish IV Access A->B C Set up Neuromuscular Monitoring (TOF) B->C D Obtain Baseline Recording C->D E Administer Initial Bolus of this compound D->E Induction F Monitor Onset of Blockade E->F G Initiate Continuous Infusion F->G Maintenance H Titrate Infusion Rate to Maintain Stable Blockade G->H I Conduct Experiment H->I J Discontinue this compound Infusion I->J Termination K Monitor Spontaneous Recovery J->K L Administer Reversal Agent (optional) K->L If needed M Post-Procedure Monitoring and Recovery K->M L->M

Caption: Workflow for establishing and reversing a stable neuromuscular blockade.

Important Considerations

  • Plasma Cholinesterase Activity: The duration of action of this compound is dependent on its hydrolysis by plasma cholinesterase.[1] Individuals or animal strains with reduced or atypical plasma cholinesterase activity will exhibit a prolonged neuromuscular blockade.[10][11]

  • Concomitant Anesthetics: Inhalational anesthetics such as isoflurane (B1672236) and sevoflurane (B116992) can potentiate the effects of this compound, requiring a reduction in dosage.[9]

  • Histamine (B1213489) Release: Rapid bolus administration of high doses of this compound may cause histamine release, leading to transient hypotension and tachycardia. Slower injection rates can mitigate this effect.[9]

  • Monitoring is Essential: Continuous monitoring of neuromuscular function is crucial for maintaining a stable level of blockade and ensuring a safe recovery.[12]

Conclusion

This compound is a valuable tool for research applications requiring controlled and reversible neuromuscular blockade. By following these detailed protocols and considering the key pharmacological characteristics of the drug, researchers can safely and effectively establish a stable level of muscle relaxation for a variety of experimental procedures. Always ensure that all procedures are in compliance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Train-of-Four (TOF) Stimulation with Mivacurium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing train-of-four (TOF) stimulation to monitor neuromuscular blockade induced by Mivacurium. This compound is a short-acting, non-depolarizing neuromuscular blocking agent, and TOF monitoring is essential for titrating its dose to achieve the desired level of muscle relaxation and to ensure adequate recovery of neuromuscular function.

Introduction to Train-of-Four (TOF) Stimulation

Train-of-four stimulation is a common method of peripheral nerve stimulation used to assess the degree of neuromuscular blockade.[1] It involves the application of four supramaximal electrical stimuli at a frequency of 2 Hz (i.e., four stimuli in two seconds) to a peripheral nerve, typically the ulnar nerve.[2] The motor response, usually the contraction of the adductor pollicis muscle (thumb adduction), is then measured.[3]

The primary parameter of interest is the TOF ratio, which is the ratio of the amplitude of the fourth twitch (T4) to the amplitude of the first twitch (T1). In the absence of a neuromuscular blocking agent, the TOF ratio is approximately 1.0. As the neuromuscular blockade deepens, the amplitude of all four twitches decreases, and the TOF ratio also decreases, a phenomenon known as "fade." The degree of fade in the train-of-four response is a sensitive indicator of the extent of neuromuscular blockade.

This compound: A Brief Overview

This compound is a benzylisoquinolinium diester that acts as a competitive antagonist to acetylcholine (B1216132) at the postsynaptic nicotinic receptors on the motor endplate.[4] Its primary advantage is its short duration of action, which is due to its rapid hydrolysis by plasma cholinesterase.[5][6] This characteristic makes it suitable for procedures where rapid recovery of neuromuscular function is desirable. Monitoring with TOF is crucial to manage its effects, especially in diverse patient populations where plasma cholinesterase activity may vary.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound with TOF monitoring, compiled from various studies.

Table 1: Dose-Response and Onset of Action of this compound

ParameterValuePatient PopulationAnesthesiaSource
ED95 0.08 mg/kgAdultsNitrous oxide/oxygen-narcotic-thiopental[6]
ED95 73 µg/kg (0.073 mg/kg)AdultsNitrous oxide-narcotic[7]
ED95 0.053 mg/kgYoung Adults-[5]
ED95 0.061 mg/kgElderly-[5]
Onset time (0.1 mg/kg) 3.8 ± 0.5 minAdultsNitrous oxide/oxygen-narcotic-thiopental[6]
Onset time (0.2 mg/kg) 1.3 - 1.4 minChildren (3-14 years)Halothane[8]
Onset time (0.25 mg/kg) 2.3 ± 0.3 minAdultsNitrous oxide/oxygen-narcotic-thiopental[6]
Onset time (0.15 mg/kg) 2.0 (1.5-2.7) minAdultsFentanyl, nitrous oxide, propofol[3]

Table 2: this compound Infusion Rates for Maintenance of Neuromuscular Blockade

Infusion RateLevel of BlockadePatient PopulationAnesthesiaSource
5.7 µg/kg/minT1 at 10% of controlAdultsThiopentone, fentanyl, halothane[9]
5.1 ± 1.8 µg/kg/min90% block of T1Obstetric patientsNitrous oxide-enflurane-pethidine[10]
6 ± 2 µg/kg/min95% twitch depressionAdultsNitrous oxide-narcotic[7]
8 - 10 µg/kg/minMaintenance after initial doseAdultsNarcotic[11]
10.4 ± 0.92 µg/kg/min90-99% twitch depressionChildrenNitrous oxide and 1% halothane[12]
13 ± 1.4 µg/kg/min90-99% twitch depressionChildrenNitrous oxide and opioid[12]

Table 3: Recovery from this compound-Induced Neuromuscular Blockade (Spontaneous vs. Antagonized)

Recovery ParameterSpontaneous RecoveryNeostigmineEdrophoniumPatient PopulationSource
Time to TOF ratio ≥ 0.7 13.5 ± 2.3 min7.0 ± 1.2 min6.8 ± 1.4 minAdults[9]
Time to TOF ratio ≥ 0.7 16.5 min--Young Adults[5]
Time to TOF ratio ≥ 0.7 21.0 min--Elderly[5]
Time to TOF ratio of 25% 9.3 ± 2.7 min5.2 ± 1.7 min-Obstetric patients[10]
Time to TOF ratio of 50% 13.5 ± 3.0 min10.9 ± 2.2 min-Obstetric patients[10]
Time to TOF ratio of 70% 16.7 ± 3.0 min16.1 ± 7.4 min-Obstetric patients[10]
Time to TOF ratio of 0.8 25 (19-30) min--Adults[3]
Recovery Index (25-75% T1 recovery) 6 ± 3 min--Adults[7]
Recovery Index (25-75% T1 recovery) 5.4 ± 0.57 min--Children[12]

Experimental Protocols

General Setup for TOF Monitoring

This protocol outlines the general procedure for setting up and performing TOF monitoring during the administration of this compound.

Materials:

  • Peripheral nerve stimulator with TOF capabilities

  • Surface or needle electrodes

  • Force transducer, acceleromyograph, or electromyograph for recording muscle response

  • Data acquisition system

  • This compound solution for injection

Procedure:

  • Patient Preparation: Ensure the patient is appropriately positioned to allow access to the stimulation and recording sites. The limb should be immobilized to prevent movement artifacts.

  • Electrode Placement:

    • Stimulation: Place the stimulating electrodes over a peripheral nerve, most commonly the ulnar nerve at the wrist or elbow. The negative electrode should be placed distally.[2][10]

    • Recording: Attach the recording device to measure the response of the corresponding muscle. For the ulnar nerve, this is typically the adductor pollicis muscle of the thumb.[3]

  • Determination of Supramaximal Stimulation: Before administering this compound, determine the supramaximal stimulus current. This is the lowest current that produces a maximal muscle twitch response. The stimulus current should then be set at 10-20% above this level to ensure consistent nerve depolarization.

  • Baseline Measurement: Record the baseline T1 twitch height and TOF ratio before the administration of any neuromuscular blocking agent. The TOF ratio should be close to 1.0.

Protocol for Assessing this compound Dose-Response

This protocol describes a method to determine the dose-response relationship of this compound, including the ED95.

Procedure:

  • Follow the general setup protocol for TOF monitoring (Section 4.1).

  • Administer a single bolus dose of this compound intravenously. In a dose-finding study, different cohorts of subjects would receive different doses (e.g., 30, 39, 47, 54, or 60 µg/kg).[7]

  • Begin TOF stimulation at regular intervals (e.g., every 12-15 seconds) immediately after this compound administration.[8][13]

  • Record the T1 twitch height and the TOF ratio continuously.

  • The primary endpoint is the maximum percentage of T1 depression from baseline.

  • The ED95 is the dose of this compound that produces a 95% depression of the T1 twitch height.[6] This can be calculated using probit analysis or a similar statistical method from the dose-response data of multiple subjects.

Protocol for this compound Administration by Continuous Infusion

This protocol outlines the procedure for maintaining a stable level of neuromuscular blockade using a continuous infusion of this compound, guided by TOF monitoring.

Procedure:

  • Follow the general setup protocol for TOF monitoring (Section 4.1).

  • Administer an initial bolus dose of this compound (e.g., 0.15-0.2 mg/kg) to induce neuromuscular blockade.[9][10]

  • Monitor the TOF response. When there is evidence of spontaneous recovery (e.g., reappearance of T1 or T2), begin the continuous infusion of this compound.

  • The initial infusion rate can be started at approximately 8-10 µg/kg/min for adults.[11]

  • Adjust the infusion rate to maintain the desired level of neuromuscular blockade. A common target is to maintain the T1 twitch height at 5-10% of the baseline value or to maintain a specific number of twitches in the TOF count (e.g., 1 or 2 twitches).[9]

  • Continue TOF monitoring throughout the infusion period to ensure a stable block and to make necessary adjustments to the infusion rate.

  • At the end of the procedure, discontinue the infusion and monitor the spontaneous recovery of the TOF ratio.

Visualizations

Train-of-Four Stimulation Pattern

TOF_Stimulation cluster_stimulation Stimulation (2 Hz) cluster_response Muscle Response cluster_calculation TOF Ratio Calculation T1 T1 T2 T2 T1->T2 0.5s R1 Response 1 T1->R1 T3 T3 T2->T3 0.5s R2 Response 2 T2->R2 T4 T4 T3->T4 0.5s R3 Response 3 T3->R3 R4 Response 4 T4->R4 Ratio TOF Ratio = Amplitude(R4) / Amplitude(R1)

Caption: Diagram of the Train-of-Four (TOF) stimulation pattern and ratio calculation.

Experimental Workflow for this compound and TOF Monitoring

Mivacurium_TOF_Workflow General Experimental Workflow Start Start: Patient Preparation & Anesthesia Induction Setup Setup TOF Monitoring (Electrode Placement) Start->Setup Baseline Determine Supramaximal Stimulus & Record Baseline TOF Setup->Baseline Administer Administer this compound (Bolus or Infusion) Baseline->Administer Monitor Continuous TOF Monitoring (T1, T4, TOF Ratio) Administer->Monitor Adjust Adjust this compound Dose/Infusion Rate (If necessary) Monitor->Adjust Feedback Loop Discontinue Discontinue this compound Monitor->Discontinue End of Surgical Need Adjust->Monitor Recovery Monitor Spontaneous or Antagonized Recovery (Time to TOF Ratio ≥ 0.9) Discontinue->Recovery End End of Procedure Recovery->End

Caption: A generalized workflow for a typical experiment involving this compound and TOF monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Managing Prolonged Neuromuscular Block from Mivacurium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering prolonged neuromuscular block with Mivacurium in experimental settings.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions by competitively antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate of skeletal muscles.[1][3][4] This binding action prevents acetylcholine from activating the receptors, thereby inhibiting muscle depolarization and contraction, which leads to muscle paralysis.[1][4]

Q2: How is this compound metabolized, and what is its typical duration of action?

A2: this compound is rapidly hydrolyzed by plasma cholinesterase (also known as butyrylcholinesterase or BChE).[1][2][5] This enzymatic degradation into inactive metabolites is the primary reason for its short duration of action.[1] In adults with normal enzyme function, a clinically effective block from an initial dose typically lasts for 15 to 20 minutes, with 95% spontaneous recovery occurring within 21 to 34 minutes.[4][6]

Q3: What are the primary causes of a prolonged neuromuscular block after this compound administration?

A3: Prolonged and intensified neuromuscular blockade following this compound administration is primarily due to reduced plasma cholinesterase (BChE) activity.[7][8] This reduction can stem from:

  • Genetic Abnormalities: Patients may be heterozygous or homozygous for atypical plasma cholinesterase genes, making them highly sensitive to this compound.[7][8][9] Several mutations in the BCHE gene are known to cause this deficiency.[10][11]

  • Acquired Conditions: Various pathological states can diminish BChE activity, including severe liver or kidney disease, malnutrition, pregnancy, malignancy, and severe chronic infections.[5][7][12]

  • Drug Interactions: Certain medications can inhibit BChE activity, prolonging this compound's effects.[7]

Q4: How is suspected butyrylcholinesterase (BChE) deficiency diagnosed?

A4: BChE deficiency is often first suspected following a prolonged neuromuscular block after administration of this compound or succinylcholine (B1214915).[13][14] The diagnosis can be confirmed through laboratory tests which include:

  • Measurement of BChE enzyme activity in a plasma or serum sample.[15]

  • Dibucaine (B1670429) Number Test: This test measures the percentage of BChE enzyme activity that is inhibited by the local anesthetic dibucaine.[16][17] The results help differentiate between normal enzyme function and heterozygous or homozygous deficiencies.[16][17][18]

  • Genetic Testing: DNA analysis can identify specific mutations in the BCHE gene responsible for the deficiency.[15][19]

Q5: Is it appropriate to use standard reversal agents like neostigmine (B1678181) for a prolonged this compound block?

A5: The use of anticholinesterases like neostigmine is complex. While they are used to antagonize the block, they can also inhibit the activity of plasma cholinesterase, which is responsible for this compound's metabolism.[20] In cases of deep neuromuscular blockade, neostigmine may delay full recovery and its use should be avoided.[20] Edrophonium may be a better option as it has been shown to accelerate recovery even in deep blocks.[21][22] However, in patients with severe BChE deficiency, these agents are largely ineffective.[23]

Q6: Can Sugammadex (B611050) be used to reverse this compound?

A6: No, Sugammadex is not effective for reversing this compound-induced blockade.[23][24] Sugammadex is a selective relaxant binding agent designed to encapsulate and inactivate steroidal neuromuscular blockers like rocuronium (B1662866) and vecuronium. This compound is a benzylisoquinolinium compound and does not have the appropriate molecular structure for Sugammadex to bind.[24]

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Scenario: Subject exhibits unexpectedly prolonged neuromuscular blockade (>60 minutes) after a standard dose of this compound.

1. Immediate Actions & Management:

  • Ensure Continuous Ventilation: The primary and most critical step is to maintain the subject's airway and provide mechanical ventilation until neuromuscular function returns spontaneously.[6][13]

  • Maintain Sedation and Analgesia: It is crucial to ensure the subject is adequately sedated, as they may be conscious but unable to move or breathe.[13]

  • Monitor Neuromuscular Function: Use a peripheral nerve stimulator with Train-of-Four (TOF) monitoring to quantitatively assess the depth of the block and track the rate of recovery.[13]

2. Differential Diagnosis & Investigation:

  • Hypothesize BChE Deficiency: The most probable cause is a genetically determined or acquired deficiency in plasma cholinesterase activity.[5][25]

  • Review Subject History: Check for any pre-existing conditions (e.g., liver or kidney disease) or concomitant medications that could reduce BChE activity.[7][12]

  • Collect Blood Sample: Once stable, collect a blood sample to perform a quantitative analysis of BChE activity and a dibucaine number test.[16] Do not collect the sample within 24 hours of muscle relaxant administration.[16]

3. Specific Treatment Interventions:

  • Supportive Care is Key: The mainstay of treatment is supportive care, primarily mechanical ventilation, until the this compound is metabolized through alternative, slower pathways or its concentration falls below the therapeutic threshold.[13]

  • Consider Fresh Frozen Plasma (FFP): In severe, confirmed cases of BChE deficiency, the administration of FFP can provide an exogenous source of the enzyme, helping to hydrolyze the this compound and reverse the paralysis.[18][26] However, this is not a routine treatment and carries the risks associated with blood product transfusion.[18][23]

III. Data Presentation

Table 1: this compound Recovery Times (Spontaneous vs. Reversal Agents)
Recovery ParameterSpontaneous RecoveryNeostigmine ReversalEdrophonium Reversal
Time to TOF Ratio >0.713.5 ± 2.3 min7.0 ± 1.2 min6.8 ± 1.4 min
Time to T1 25% Recovery3.36 ± 1.34 min2.32 ± 1.41 min0.88 ± 0.51 min
Time to T1 95% Recovery13.29 ± 5.24 min18.53 ± 9.09 min9.35 ± 5.24 min
Data derived from studies on patients under general anesthesia.[20][27] TOF = Train-of-Four, T1 = First twitch height.
Table 2: Dibucaine Number and BChE Phenotypes
PhenotypeGenotypeDibucaine Number (% Inhibition)Effect on this compound Duration
NormalUsual/Usual70% - 90%Normal
HeterozygousUsual/Atypical30% - 70%Mild to moderately prolonged
HomozygousAtypical/Atypical0% - 30%Markedly prolonged (hours)
Dibucaine number indicates the percentage of plasma cholinesterase activity inhibited by dibucaine.[16][18][28] Lower numbers signify atypical enzyme variants with reduced metabolic capacity.

IV. Experimental Protocols

Protocol 1: Determination of Dibucaine Number

Objective: To qualitatively assess plasma cholinesterase (BChE) enzyme function and identify atypical variants.

Methodology:

  • Sample Collection: Collect a serum or plasma sample from the subject. A red-top, gel-barrier, or lavender-top (EDTA) tube can be used. Do not collect within 24 hours of administering a muscle relaxant.[16]

  • Sample Preparation: Separate the serum or plasma from the cells and transfer it to a transport tube.[16]

  • Enzyme Activity Assay: The protocol involves measuring BChE activity in two separate aliquots of the sample.

    • Aliquot 1 (Baseline Activity): Measure the baseline BChE activity using a standard colorimetric or spectrophotometric assay with a suitable substrate (e.g., butyrylthiocholine).

    • Aliquot 2 (Inhibited Activity): Incubate the second aliquot with a standardized concentration of dibucaine hydrochloride under controlled conditions (pH, temperature). After incubation, measure the residual BChE activity.[28]

  • Calculation: The Dibucaine Number (DN) is calculated as the percentage of enzyme inhibition caused by dibucaine.[29]

    • DN = [1 - (Activity with Dibucaine / Baseline Activity)] x 100

  • Interpretation: Compare the calculated DN with the reference ranges (see Table 2) to determine the subject's BChE phenotype.[16]

V. Visualizations

Mivacurium_Metabolism cluster_NMJ Neuromuscular Junction cluster_Plasma Plasma This compound This compound nAChR Nicotinic ACh Receptor (nAChR) This compound->nAChR Competitively Blocks BChE Butyrylcholinesterase (BChE) This compound->BChE Metabolized by ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates Muscle Muscle Fiber nAChR->Muscle Depolarization Inactive_Metabolites Inactive Metabolites BChE->Inactive_Metabolites Produces Prolonged_Block_Workflow Start Prolonged Neuromuscular Block Observed Step1 IMMEDIATE ACTION: Maintain Ventilation & Sedation Start->Step1 Step2 Monitor with Peripheral Nerve Stimulator (TOF) Step1->Step2 Step3 DIAGNOSIS: Investigate Cause Step2->Step3 Step4 Is BChE Deficiency Suspected? Step3->Step4 Step5 Collect Blood Sample for BChE Activity & Dibucaine Number Step4->Step5 Yes Step6 MANAGEMENT: Provide Supportive Care Step4->Step6 No (Investigate other causes) Step5->Step6 Step7 Consider Fresh Frozen Plasma (FFP) in Severe, Confirmed Cases Step6->Step7 End Resolution of Block Step7->End

References

Technical Support Center: Mivacurium and Plasma Cholinesterase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of plasma cholinesterase deficiency on the neuromuscular blocking agent Mivacurium.

Troubleshooting Guide

Issue: Unexpected Prolonged Neuromuscular Blockade Following this compound Administration

Symptoms:

  • Delayed recovery of spontaneous respiration and muscle function after discontinuation of this compound.

  • Requirement for mechanical ventilation for an extended period (hours) beyond the expected duration of action (15-20 minutes).[1][2]

  • Confirmation of neuromuscular blockade via a peripheral nerve stimulator (e.g., Train-of-Four [TOF] stimulation showing no response or fade).[3][4]

Possible Cause: The most likely cause of a significantly prolonged effect of this compound is a deficiency in plasma cholinesterase (also known as pseudocholinesterase or butyrylcholinesterase), the enzyme responsible for its metabolism.[1][5][6][7][8] This deficiency can be either a congenital genetic trait or an acquired condition.[7][9]

Immediate Steps:

  • Ensure Patient Safety: Maintain adequate airway, oxygenation, and ventilation. Continue mechanical ventilation and sedation until neuromuscular function returns to normal.[6][10][11]

  • Monitor Neuromuscular Function: Use a peripheral nerve stimulator to monitor the depth of the neuromuscular blockade and track recovery.[3]

  • Rule out Other Causes: Consider other potential causes for delayed recovery, such as drug interactions, electrolyte imbalances, or other underlying medical conditions.[11]

Diagnostic Workflow: If plasma cholinesterase deficiency is suspected, the following steps should be taken to confirm the diagnosis:

  • Blood Sample Collection: Once the patient has fully recovered from the neuromuscular blockade, collect a plasma sample. It is important to wait for complete recovery as metabolites of certain drugs can interfere with the assay.[12]

  • Laboratory Analysis: Send the plasma sample for quantitative and qualitative analysis of plasma cholinesterase activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how is it metabolized?

This compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor endplate of skeletal muscles.[1][2][13] This binding prevents acetylcholine from depolarizing the muscle fiber, leading to muscle relaxation and paralysis.[2][13] this compound is rapidly hydrolyzed and inactivated by plasma cholinesterase in the bloodstream.[1][2]

Q2: What is plasma cholinesterase deficiency?

Plasma cholinesterase deficiency is a condition characterized by a reduced ability to metabolize certain drugs, most notably the muscle relaxants succinylcholine (B1214915) and this compound.[7][14][15] This can be due to either a lower-than-normal amount of the enzyme or the presence of a genetically atypical, less effective form of the enzyme.[14][16] The deficiency is often inherited as an autosomal recessive trait.[15][16]

Q3: How does plasma cholinesterase deficiency affect the duration of action of this compound?

In individuals with normal plasma cholinesterase activity, this compound has a short duration of action, typically around 15-20 minutes.[1][2] However, in patients with deficient or atypical plasma cholinesterase, the metabolism of this compound is significantly slowed, leading to a prolonged neuromuscular blockade that can last for several hours.[5][6][17]

Q4: How is plasma cholinesterase deficiency diagnosed?

The diagnosis is typically suspected when a patient experiences prolonged paralysis after receiving this compound or succinylcholine.[16][18] Confirmation is achieved through laboratory testing of a plasma sample to determine the plasma cholinesterase activity level.[12] Further characterization can be done by determining the "dibucaine number," which measures the percentage of enzyme activity inhibited by the local anesthetic dibucaine (B1670429).[6][17] Different genetic variants of the enzyme show different degrees of inhibition.[11] Genetic testing can also identify the specific mutations in the BCHE gene.[12][15]

Q5: What is the management for a patient with known plasma cholinesterase deficiency who requires anesthesia?

For patients with a known deficiency, this compound and succinylcholine should be avoided.[10] Alternative non-depolarizing neuromuscular blocking agents that are not metabolized by plasma cholinesterase, such as rocuronium, vecuronium, or cisatracurium, should be used.[10] It is crucial to inform the patient about their condition and recommend they wear a medical alert bracelet.[10][19]

Data Presentation

Table 1: Impact of Plasma Cholinesterase Deficiency on this compound Duration of Action

ParameterNormal Plasma Cholinesterase ActivityHeterozygous Atypical Plasma CholinesteraseHomozygous Atypical Plasma Cholinesterase
Typical Duration of Action of this compound 15-20 minutes[1][2]Moderately prolonged (up to 50% increase)[20]Markedly prolonged (can be several hours)[5][6][17][20]
Plasma Cholinesterase Activity Normal RangeReducedVery low to absent[5][6][17]
Dibucaine Number ~80% inhibition[11]50-60% inhibition[11]~20% inhibition[6][11][17]

Note: The exact duration of paralysis can vary depending on the specific genetic variant and the dose of this compound administered.

Experimental Protocols

Protocol 1: Measurement of Plasma Cholinesterase Activity

Objective: To quantify the level of plasma cholinesterase activity in a patient's plasma sample.

Methodology:

  • Sample Preparation: Collect a blood sample in a tube containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the plasma.

  • Assay Principle: The assay is a spectrophotometric method. The patient's plasma is incubated with a substrate, such as butyrylthiocholine.[12]

  • Reaction: Plasma cholinesterase in the sample hydrolyzes the butyrylthiocholine.

  • Detection: The product of this hydrolysis reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored compound.[12]

  • Quantification: The rate of color change is measured using a spectrophotometer, and this rate is directly proportional to the plasma cholinesterase activity in the sample.[12]

  • Reporting: The results are reported in units per liter (U/L).

Protocol 2: Determination of Dibucaine Number

Objective: To qualitatively assess the type of plasma cholinesterase enzyme present.

Methodology:

  • Procedure: The plasma cholinesterase activity is measured twice: once under standard conditions and a second time in the presence of a standardized concentration of dibucaine.[12]

  • Calculation: The dibucaine number is calculated as the percentage of enzyme activity that is inhibited by dibucaine.

  • Interpretation:

    • Normal Enzyme: High inhibition (Dibucaine number ~80).[11]

    • Heterozygous Atypical Enzyme: Intermediate inhibition (Dibucaine number ~50-60).[11]

    • Homozygous Atypical Enzyme: Low inhibition (Dibucaine number ~20).[11]

Visualizations

Mivacurium_Metabolism This compound This compound (Active Drug) PChE Plasma Cholinesterase (Enzyme) This compound->PChE Substrate for Blockade Neuromuscular Blockade This compound->Blockade Induces Metabolites Inactive Metabolites PChE->Metabolites Catalyzes Metabolism to Deficiency Plasma Cholinesterase Deficiency Deficiency->PChE Reduces or Inhibits Activity

Caption: this compound metabolism and the impact of plasma cholinesterase deficiency.

Troubleshooting_Workflow Start Prolonged Neuromuscular Blockade After this compound Administration Support Maintain Ventilation and Sedation Start->Support Monitor Monitor with Nerve Stimulator Support->Monitor Suspect Suspect Plasma Cholinesterase Deficiency Monitor->Suspect Collect_Sample Collect Plasma Sample (Post-Recovery) Suspect->Collect_Sample Lab_Test Laboratory Analysis: - Enzyme Activity - Dibucaine Number Collect_Sample->Lab_Test Diagnosis Confirm Diagnosis Lab_Test->Diagnosis Counsel Patient Counseling and Future Anesthesia Planning Diagnosis->Counsel

Caption: Diagnostic workflow for suspected plasma cholinesterase deficiency.

References

Technical Support Center: Mivacurium Efficacy in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mivacurium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental setups.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Prolonged or Unpredictable Duration of Neuromuscular Blockade

Question: My experiment shows a significantly longer neuromuscular blockade than anticipated after this compound administration. What are the potential causes?

Answer: Prolonged neuromuscular blockade with this compound is a common issue and can be attributed to several factors, primarily related to its metabolism. This compound is hydrolyzed by plasma cholinesterase (butyrylcholinesterase or BChE)[1][2][3].

  • Reduced Plasma Cholinesterase Activity: The most frequent cause is diminished plasma cholinesterase activity. This can be due to:

    • Genetic Variants: Hereditary low BChE activity, particularly in individuals homozygous for atypical or silent variants of the BCHE gene, can extensively prolong the drug's effect[2][4][5]. Patients with these genetic variations may experience muscle paralysis for much longer than the typical 15-20 minutes[1][6].

    • Acquired Conditions: Certain medical conditions can decrease plasma cholinesterase activity, including malignant tumors, infections, anemia, decompensated heart disease, peptic ulcer, and myxedema[7].

    • Drug-Induced Inhibition: Several drugs can inhibit plasma cholinesterase activity, leading to a prolonged effect of this compound[8][9].

  • Drug Interactions:

    • Potentiation by Anesthetics: Inhalational anesthetic agents like sevoflurane (B116992), isoflurane, and enflurane (B1671288) can potentiate the neuromuscular blocking action of this compound, potentially reducing the required infusion rate by up to 70% with sevoflurane in children[10][11]. Halothane has a minimal potentiating effect[10][11].

    • Synergistic Effects: Co-administration with other neuromuscular blocking agents can lead to unpredictable interactions. For instance, a synergistic interaction has been observed with pancuronium[12].

    • Prior Succinylcholine (B1214915) Administration: While one study found negligible effects, prior administration of succinylcholine could potentially influence the subsequent block by this compound[11][13].

  • Physiological Factors:

    • Hypothermia: A decrease in body temperature can significantly prolong the duration of neuromuscular blockade. A 2°C reduction in body temperature may even double the duration of the block[14][15][16].

    • Acid-Base and Electrolyte Imbalances: Metabolic acidosis, respiratory acidosis, severe hypocalcemia, severe hypokalemia, and hypermagnesemia can potentiate the neuromuscular blockade[7]. Conversely, respiratory alkalosis and hypercalcemia may antagonize the effect[7].

Troubleshooting Steps:

  • Verify Enzyme Activity: If possible, assess the plasma cholinesterase activity of the experimental animals or subjects.

  • Review Concurrent Medications: Carefully check for any co-administered drugs known to interact with this compound or inhibit plasma cholinesterase.

  • Monitor Temperature: Ensure strict maintenance of normothermia throughout the experiment.

  • Control Physiological Parameters: Monitor and maintain normal acid-base and electrolyte balance.

  • Dose Adjustment: If using potentiating agents like certain volatile anesthetics, consider reducing the dose of this compound.

Issue 2: Reduced or Inadequate Neuromuscular Blockade

Question: I am not observing the expected level of neuromuscular blockade with this compound. What could be the reason?

Answer: Insufficient neuromuscular blockade can be caused by factors that either antagonize this compound's effect or lead to its premature degradation.

  • Physiological Antagonism:

    • Respiratory Alkalosis and Hypercalcemia: These conditions can decrease the paralytic effect of this compound[7].

    • Demyelinating Lesions and Peripheral Neuropathies: Certain neurological conditions may result in antagonism of the neuromuscular blockade[7].

  • Experimental Procedure Issues:

    • Local Blood Flow Restriction: Concomitant non-invasive blood pressure measurement on the same arm as the this compound injection can decrease its potency due to early hydrolysis in the temporarily isolated limb[17].

    • Inadequate Dosage: The effective dose (ED95) can vary based on the anesthetic regimen and patient population (e.g., infants and children have a faster onset and shorter duration of action)[3][10].

  • Drug Stability and Preparation:

    • Improper Storage: this compound vials should be stored at 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). Do not freeze the vials[7].

    • Incorrect Dilution and pH: this compound is acidic (approximately pH 4.5) and should not be mixed with highly alkaline solutions, such as barbiturates, which can cause precipitation[10]. Diluted solutions in approved IV bags are stable for up to 24 hours at 5°C to 25°C (41°F to 77°F)[7].

Troubleshooting Steps:

  • Review Physiological State: Check for and correct any respiratory alkalosis or hypercalcemia.

  • Optimize Injection Site: Avoid simultaneous blood pressure measurements on the limb used for this compound injection.

  • Verify Dosage: Ensure the administered dose is appropriate for the experimental model and anesthetic conditions.

  • Check Drug Preparation and Storage: Confirm that this compound has been stored correctly and that any dilutions were prepared with compatible solutions immediately before use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a short-acting, non-depolarizing neuromuscular blocking agent[6]. It acts as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction[1][18]. By binding to these receptors without activating them, this compound prevents ACh from binding and causing muscle depolarization, thus leading to muscle relaxation[1].

Q2: How is this compound metabolized and how does this affect its efficacy?

A2: this compound is rapidly hydrolyzed by plasma cholinesterase (butyrylcholinesterase) into inactive metabolites[1][6][19]. This rapid metabolism is responsible for its short duration of action, typically around 15-20 minutes[1][6]. The efficacy and duration of this compound are therefore highly dependent on the activity of this enzyme[20]. Individuals with genetically determined low plasma cholinesterase activity will experience a significantly prolonged neuromuscular block[2][4][21].

Q3: What are the key considerations for storing and preparing this compound for experiments?

A3:

  • Storage Temperature: Store intact vials at 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F). Do not freeze[7].

  • Light Protection: Protect from light[10].

  • Dilution: this compound can be diluted to 0.5 mg/mL in D5W, D5NS, NS, LR, or D5LR in PVC bags. Diluted solutions are stable for up to 24 hours at 5°C to 25°C (41°F to 77°F)[7]. Since it contains no antimicrobial preservative, dilution should be done immediately before use[10].

  • pH Considerations: this compound is acidic (approx. pH 4.5) and should not be mixed with alkaline solutions (e.g., barbiturates)[10].

Q4: How does temperature affect this compound's efficacy?

A4: Hypothermia potentiates the effect of this compound. A decrease in body temperature slows the metabolic breakdown of the drug and can also reduce muscle strength directly[14][15]. A 2°C reduction in body temperature can double the duration of the neuromuscular blockade[14][15]. Conversely, hyperthermia has also been shown to have a potentiating effect on some neuromuscular blocking agents, though the effects can be conflicting depending on the specific drug and experimental model[22].

Data Summary Tables

Table 1: Factors Potentiating this compound Efficacy

FactorEffectReference
Drug Interactions
Inhalational Anesthetics (Sevoflurane, Isoflurane, Enflurane)Increased paralysis; may require up to 70% reduction in infusion rate.[10][11]
Pancuronium (B99182)Synergistic interaction, prolonging the block.[12]
Bambuterol (Cholinesterase Inhibitor)Prolongs duration of action three- to fourfold.[9]
Physiological Conditions
HypothermiaDoubles duration of blockade with a 2°C drop.[14][15][16]
Metabolic/Respiratory AcidosisIncreased paralysis.[7]
Severe Hypocalcemia/HypokalemiaIncreased paralysis.[7]
HypermagnesemiaIncreased paralysis.[7]
Genetic Factors
Atypical/Silent BCHE Gene Variants (Homozygous)Extensively prolonged neuromuscular blockade.[2][4][5]
Heterozygous for Atypical BCHE GeneModerately prolonged neuromuscular blockade.[23]

Table 2: Factors Antagonizing this compound Efficacy

FactorEffectReference
Physiological Conditions
Respiratory AlkalosisDecreased paralysis.[7]
HypercalcemiaDecreased paralysis.[7]
Demyelinating Lesions/Peripheral NeuropathiesDecreased paralysis.[7]
Experimental Procedures
Ipsilateral Blood Pressure MeasurementDecreased potency due to premature hydrolysis.[17]

Experimental Protocols

Protocol 1: Assessment of this compound Neuromuscular Blockade in a Rat Phrenic Nerve-Hemidiaphragm Preparation

This in vitro protocol is adapted from studies assessing the effects of temperature on neuromuscular blocking agents[22].

  • Preparation: Euthanize a rat and dissect the phrenic nerve-hemidiaphragm preparation.

  • Mounting: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2.

  • Stimulation: Stimulate the phrenic nerve supramaximally with single square-wave pulses (e.g., 0.2 ms (B15284909) duration at 0.1 Hz).

  • Recording: Record the isometric twitch tension of the diaphragm muscle using a force-displacement transducer connected to a data acquisition system.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.

  • Temperature Control: Adjust and maintain the temperature of the organ bath to the desired experimental value (e.g., 27°C, 32°C, 37°C, 40°C, 42°C)[22].

  • This compound Administration: Add this compound to the organ bath in a cumulative or single-dose fashion to generate a dose-response curve.

  • Data Analysis: Calculate the ED50 (the concentration of this compound that produces a 50% reduction in twitch height) at each temperature to assess the effect of temperature on potency.

Protocol 2: In Vivo Monitoring of Neuromuscular Blockade in Anesthetized Subjects

This protocol is a general guideline based on methods described in clinical studies[3][13][24].

  • Anesthesia: Induce and maintain general anesthesia in the experimental subject using a consistent anesthetic regimen (e.g., propofol-remifentanil infusion)[25][26].

  • Neuromuscular Monitoring:

    • Place stimulating electrodes over the ulnar nerve at the wrist.

    • Attach a force transducer or electromyography (EMG) sensor to the thumb (adductor pollicis muscle) to measure the response to nerve stimulation.

    • Deliver supramaximal train-of-four (TOF) stimuli (four pulses at 2 Hz every 12-15 seconds).

  • Baseline Measurement: Obtain a stable baseline TOF response before administering this compound.

  • This compound Administration: Administer a bolus dose of this compound intravenously (e.g., 0.15-0.25 mg/kg)[7][26].

  • Data Recording: Continuously record the TOF ratio (T4/T1) and the height of the first twitch (T1) to determine:

    • Onset time: Time from injection to maximum T1 depression.

    • Clinical duration: Time from injection until T1 recovers to 25% of baseline.

    • Recovery index: Time for T1 to recover from 25% to 75% of baseline.

  • Maintenance (Optional): For longer procedures, a continuous infusion of this compound can be administered and titrated to maintain a desired level of twitch suppression (e.g., 90-95%)[10][25].

  • Spontaneous Recovery: After the final dose or cessation of infusion, monitor the return of the TOF ratio to ≥ 0.9, which indicates adequate recovery of neuromuscular function.

Visualizations

Mivacurium_Mechanism_of_Action cluster_Postsynaptic Postsynaptic Membrane Nerve_Terminal Motor Nerve Terminal Synaptic_Cleft Synaptic Cleft Nerve_Terminal->Synaptic_Cleft ACh Acetylcholine (ACh) Motor_End_Plate Motor End Plate AChR Nicotinic ACh Receptor (nAChR) Muscle_Fiber Muscle Fiber AChR->Muscle_Fiber 3. Depolarization &   Muscle Contraction ACh->AChR 2. ACh binds to nAChR This compound This compound This compound->AChR Competitive Antagonism (Blockade) BChE Butyrylcholinesterase (BChE) (Plasma Cholinesterase) This compound->BChE Inactive_Metabolites Inactive Metabolites BChE->Inactive_Metabolites

Caption: Mechanism of action of this compound at the neuromuscular junction.

Troubleshooting_Mivacurium_Efficacy Start Experimental Observation Prolonged_Block Prolonged Blockade? Start->Prolonged_Block Reduced_Block Reduced Blockade? Prolonged_Block->Reduced_Block No Check_Metabolism Check Factors Affecting Metabolism Prolonged_Block->Check_Metabolism Yes Check_Antagonism Check Antagonizing Factors Reduced_Block->Check_Antagonism Yes Check_BChE 1. BChE Activity (Genetic/Acquired) Check_Metabolism->Check_BChE Check_Temp_pH 2. Hypothermia or Acidosis? Check_Metabolism->Check_Temp_pH Check_Drugs 3. Concurrent Drugs (Anesthetics, Inhibitors) Check_Metabolism->Check_Drugs Check_Physiology 1. Alkalosis or Hypercalcemia? Check_Antagonism->Check_Physiology Check_Procedure 2. Experimental Procedure (e.g., BP cuff) Check_Antagonism->Check_Procedure Check_Drug_Prep 3. Drug Stability & Preparation Check_Antagonism->Check_Drug_Prep

Caption: Troubleshooting workflow for unexpected this compound efficacy.

References

Technical Support Center: Optimizing Mivacurium Dosage to Mitigate Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Mivacurium, focusing on strategies to minimize histamine-related adverse effects during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces histamine (B1213489) release?

A1: this compound, a benzylisoquinolinium neuromuscular blocking agent, can induce histamine release through direct activation of mast cells.[1] This is often a non-IgE-mediated, or pseudo-allergic, reaction.[2] Recent studies have identified the Mas-related G protein-coupled receptor-X2 (MRGPRX2) on mast cells as a key receptor involved in this process.[2] Binding of this compound to MRGPRX2 triggers mast cell degranulation and the subsequent release of histamine and other inflammatory mediators.[2]

Q2: What are the common clinical manifestations of this compound-induced histamine release?

A2: The most frequently observed side effects are cutaneous flushing, particularly around the face, neck, and chest, as well as hypotension (a decrease in blood pressure).[3][4] Other potential manifestations include tachycardia (an increased heart rate), bronchospasm, urticaria (hives), and in rare cases, severe anaphylactoid reactions.[3]

Q3: How does the dose and administration rate of this compound affect histamine release?

A3: The release of histamine is directly related to both the dose and the speed of injection.[5][6] Higher doses, particularly those equal to or exceeding 0.2 mg/kg, and rapid bolus administrations are more likely to cause significant histamine release and associated hemodynamic changes.[6][7] Slower administration over 30 to 60 seconds or administering the dose in divided parts can significantly minimize these effects.[6][7]

Q4: Are there specific patient populations that are more susceptible to this compound-induced histamine release?

A4: Yes, patients with a history of asthma or allergies, as well as those with clinically significant cardiovascular disease, may be more sensitive to the effects of histamine.[5][8] Caution is advised in these populations, and a reduced initial dose administered over a longer period (e.g., 0.15 mg/kg or less over 60 seconds) is recommended.[5][8] Patients with reduced plasma cholinesterase activity, either due to genetic factors or certain medical conditions, will experience a prolonged neuromuscular blockade from this compound, but this is a separate consideration from histamine release.[9]

Q5: Can premedication with antihistamines prevent this compound-induced histamine release?

A5: Pre-treatment with H1 and H2 antihistamines has been shown to attenuate some of the clinical signs of histamine release, such as flushing and hemodynamic changes. One study demonstrated that oral premedication with ranitidine (B14927) and dimethindene (B1670660) reduced the incidence of significant cardiovascular reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound administration.

Issue 1: Subject exhibits sudden flushing and a drop in blood pressure after this compound administration.

  • Question: Was the dose of this compound greater than or equal to 0.2 mg/kg?

    • Answer: High doses of this compound are associated with an increased incidence of histamine release.

  • Question: Was the this compound administered as a rapid bolus (e.g., over 5-15 seconds)?

    • Answer: Rapid injection is a primary contributor to histamine-mediated side effects.

  • Question: Does the subject have a known sensitivity to histamine-releasing agents or a history of cardiovascular disease or asthma?

    • Answer: These individuals are at a higher risk for exaggerated responses.

Solution Pathway:

start Observe Flushing and/or Hypotension check_dose Dose ≥ 0.2 mg/kg? start->check_dose check_rate Rapid Bolus Administration? check_dose->check_rate No reduce_dose Reduce Dose to < 0.2 mg/kg check_dose->reduce_dose Yes check_sensitivity Known Sensitivity? check_rate->check_sensitivity No slow_admin Administer over 30-60 seconds check_rate->slow_admin Yes premedicate Consider Antihistamine Premedication check_sensitivity->premedicate Yes monitor Monitor Hemodynamics Closely check_sensitivity->monitor No reduce_dose->monitor divided_dose Consider Divided Dose slow_admin->divided_dose divided_dose->monitor premedicate->monitor

Caption: Troubleshooting workflow for this compound-induced histamine release.

Issue 2: Prolonged neuromuscular blockade is observed after this compound administration.

  • Question: Has the subject been screened for atypical plasma cholinesterase activity?

    • Answer: this compound is metabolized by plasma cholinesterase, and individuals with reduced enzyme activity will have a significantly prolonged duration of action.[9]

  • Question: Is the subject receiving any medications that may inhibit plasma cholinesterase activity?

    • Answer: Certain drugs can reduce the activity of this enzyme.

  • Question: Is the subject suffering from a condition known to decrease plasma cholinesterase levels (e.g., severe liver disease, malnutrition)?

    • Answer: These conditions can impair this compound metabolism.

Solution: In cases of unexpectedly prolonged blockade, supportive measures, including mechanical ventilation, should be maintained until neuromuscular function returns. Reversal with an anticholinesterase agent like neostigmine (B1678181) may be considered.[9] Future experiments on the same subject should utilize a significantly reduced dose or an alternative neuromuscular blocking agent not metabolized by plasma cholinesterase.

Data on this compound Dosage and Hemodynamic Effects

The following table summarizes the hemodynamic responses to various doses of this compound administered as a rapid bolus (over 5-15 seconds) during opioid/nitrous oxide/oxygen anesthesia.

Patient GroupThis compound Dose (mg/kg)% of Patients with ≥ 30% Decrease in Mean Arterial Pressure% of Patients with ≥ 30% Increase in Heart Rate
Adults 0.154%2%
0.2030%8%
0.2539%14%
Children (2-12 years) 0.200%0%
0.2513%0%

Data compiled from Mivacron® (this compound chloride) injection label.

Experimental Protocols

Protocol 1: Investigation of this compound Dose- and Administration Rate-Dependent Histamine Release in a Clinical Setting

  • Subject Recruitment: Enroll adult subjects (ASA physical status I or II) scheduled for elective surgery. Obtain informed consent. Exclude subjects with a history of asthma, significant cardiovascular disease, or allergies to neuromuscular blocking agents.

  • Anesthesia Induction: Induce anesthesia with a standardized protocol (e.g., propofol (B549288) and an opioid). Maintain anesthesia with an inhalational agent (e.g., isoflurane) and nitrous oxide in oxygen.

  • Group Allocation: Randomly assign subjects to different this compound dosage and administration rate groups (e.g., 0.15 mg/kg over 15 seconds, 0.20 mg/kg over 15 seconds, 0.20 mg/kg over 60 seconds, 0.25 mg/kg as a divided dose).

  • Hemodynamic Monitoring: Continuously monitor heart rate and invasive arterial blood pressure.

  • Blood Sampling: Collect venous blood samples at baseline (before this compound administration) and at 1, 3, and 5 minutes after administration.

  • Histamine Assay: Process blood samples to separate plasma and store at -70°C. Measure plasma histamine concentrations using a validated radioenzymatic assay or ELISA.

  • Data Analysis: Compare changes in hemodynamic parameters and plasma histamine levels from baseline across the different groups using appropriate statistical methods.

start Subject Recruitment and Consent anesthesia Standardized Anesthesia Induction start->anesthesia randomization Randomize to Dose/ Rate Groups anesthesia->randomization administer Administer this compound randomization->administer monitor Continuous Hemodynamic Monitoring administer->monitor sample Blood Sampling (Baseline, 1, 3, 5 min) administer->sample analysis Statistical Analysis monitor->analysis assay Plasma Histamine Assay sample->assay assay->analysis

Caption: Experimental workflow for a clinical study on this compound.

Signaling Pathway of this compound-Induced Mast Cell Activation

This compound This compound mrgprx2 MRGPRX2 Receptor (on Mast Cell) This compound->mrgprx2 g_protein G-Protein Activation mrgprx2->g_protein ca_influx Intracellular Ca2+ Influx g_protein->ca_influx degranulation Mast Cell Degranulation ca_influx->degranulation histamine Histamine Release degranulation->histamine

Caption: this compound-induced mast cell degranulation signaling pathway.

References

Technical Support Center: Mivacurium Resistance in Burn Injury Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mivacurium resistance in burn injury models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound resistance in burn injury?

A1: The principal cause of resistance to this compound and other non-depolarizing neuromuscular blocking agents (NMBAs) following significant burn injury is the upregulation of acetylcholine (B1216132) receptors (AChRs) at the neuromuscular junction and on extrajunctional muscle membranes.[1][2] This increase in receptor number necessitates a higher concentration of the antagonist to achieve the same level of neuromuscular blockade. Burn-related inflammation and physiological stress contribute to this phenomenon.[2]

Q2: How does burn injury affect this compound's pharmacodynamics?

A2: Burn injury induces a complex, dual effect on this compound's pharmacodynamics. While the upregulation of AChRs leads to resistance, characterized by a prolonged onset time of neuromuscular blockade, there is often a concurrent decrease in plasma cholinesterase (PChE) activity.[3] Since PChE is the enzyme responsible for metabolizing this compound, its reduced activity results in a prolonged recovery time from the neuromuscular block.[3]

Q3: What specific changes in acetylcholine receptors are observed after a burn injury?

A3: Following a burn injury, there is a notable increase in the expression of immature (fetal) AChRs, which contain a gamma (γ) subunit instead of the typical epsilon (ε) subunit found in adult receptors.[2] Additionally, there is a significant upregulation of α7 nicotinic acetylcholine receptor (nAChR) gene expression.[4] These altered receptors exhibit different kinetics and may contribute to the observed resistance to NMBAs.[4]

Q4: Is the resistance to this compound uniform across all muscles?

A4: Research suggests that the upregulation of AChRs, and consequently the resistance to NMBAs, may not be uniform across all muscle groups. Some studies in rat models have indicated that certain muscles, like the diaphragm, may be less sensitive to the mediators that cause AChR upregulation compared to limb muscles such as the gastrocnemius.[5]

Q5: How soon after a burn injury does resistance to this compound develop, and how long does it last?

A5: Resistance to NMBAs can develop within a few days following a significant burn injury (≥20% of total body surface area) and can persist for several months even after the wounds have healed.[6]

Troubleshooting Guides

Problem 1: Inconsistent or highly variable neuromuscular blockade onset times in our burn animal model.

  • Possible Cause 1: Inconsistent Burn Injury. The depth and surface area of the burn can significantly impact the degree of systemic inflammation and subsequent AChR upregulation.

    • Solution: Standardize the burn creation protocol meticulously. Use a consistent temperature, duration of contact, and pressure for thermal injury application. Regularly calibrate the heating element of your burn device. Refer to the detailed experimental protocols below for guidance.

  • Possible Cause 2: Variability in Animal Physiology. Individual differences in the inflammatory response and metabolic rate between animals can lead to varied pharmacodynamic responses.

    • Solution: Ensure a homogenous animal population in terms of age, weight, and genetic strain. Increase the sample size of your experimental groups to improve statistical power and account for biological variability.

  • Possible Cause 3: Inaccurate Drug Administration. Incorrect dosing or inconsistent intravenous administration can lead to variable drug concentrations at the neuromuscular junction.

    • Solution: Calibrate all infusion pumps and syringes. Ensure secure and patent intravenous access for the duration of the experiment. Consider using a centralized line for drug administration in larger animal models.

Problem 2: Unexpectedly prolonged recovery from this compound-induced neuromuscular blockade.

  • Possible Cause 1: Reduced Plasma Cholinesterase (PChE) Activity. Burn injury is known to decrease PChE levels, which is the primary enzyme for this compound metabolism.

    • Solution: Measure baseline and post-burn PChE levels in your animal model to correlate with recovery times. This can be done using commercially available assay kits. Be aware that a prolonged recovery is an expected outcome in many burn models due to this enzymatic change.[3]

  • Possible Cause 2: Hepatic Dysfunction. Severe burn injuries can lead to systemic effects, including altered liver function, which can impact drug metabolism.

    • Solution: Monitor liver function markers (e.g., ALT, AST) in your experimental animals. If hepatic dysfunction is suspected, this may be a confounding factor in your study.

  • Possible Cause 3: Hypothermia. Anesthetized and burned animals are prone to hypothermia, which can slow down enzymatic processes, including PChE activity.

    • Solution: Maintain the animal's core body temperature using heating pads, warming blankets, and warmed intravenous fluids throughout the experiment. Monitor rectal temperature continuously.

Problem 3: Difficulty achieving complete neuromuscular blockade in the burn model, even with increased this compound doses.

  • Possible Cause 1: Severe Receptor Upregulation. In cases of extensive and severe burns, the proliferation of AChRs can be so profound that it becomes difficult to antagonize them all with standard doses of this compound.

    • Solution: Quantify the extent of AChR upregulation in your model using techniques like radioligand binding assays with [¹²⁵I]α-bungarotoxin on muscle biopsies.[5] This will help in understanding the magnitude of the resistance. Consider a dose-response study to determine the effective dose (ED95) in your specific burn model, but be cautious of potential cardiovascular side effects at very high doses.

  • Possible Cause 2: Altered Pharmacokinetics. Burn injuries can lead to increased cardiac output and altered volume of distribution, which may affect the concentration of this compound reaching the neuromuscular junction.

    • Solution: While challenging in smaller animal models, pharmacokinetic studies involving serial blood sampling to determine drug concentrations can provide insights into altered drug distribution and clearance.

Quantitative Data Summary

Table 1: Pharmacodynamics of this compound in Burn Patients vs. Non-Burn Controls

ParameterBurn PatientsNon-Burn ControlsReference
This compound Dose 0.2 mg/kg0.2 mg/kg[3]
Onset Time (to maximal twitch suppression) 115 seconds90 seconds[3]
Plasma Cholinesterase (PChE) Levels 1432 (± 916) IU/L2866 (± 731) IU/L[3]
Recovery (to 50% of baseline twitch height) 41 minutes26 minutes[3]

Table 2: Acetylcholine Receptor (AChR) Density in a Rat Burn Model

Burn Severity (% Total Body Surface Area)AChR Density (vs. Control) at 14 days post-burnAChR Density (vs. Control) at 28 days post-burnReference
20% Significantly IncreasedReturned to Control Levels[5]
30% Significantly IncreasedReturned to Control Levels[5]
50% Significantly IncreasedRemained Significantly Increased[5]

Detailed Experimental Protocols

1. Creation of a Standardized Rat Burn Model

  • Objective: To create a consistent and reproducible thermal burn injury in a rat model for studying neuromuscular blockade.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (250-300g)

    • General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

    • Electric clippers

    • Depilatory cream

    • Sterile saline for resuscitation

    • Burn device (e.g., a brass or aluminum rod of a specific weight and diameter)

    • Water bath or heating block for the burn device

    • Thermometer

    • Analgesics (e.g., buprenorphine)

  • Procedure:

    • Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol. Confirm the depth of anesthesia using a toe-pinch reflex.

    • Shave the dorsal surface of the rat and apply a depilatory cream to remove any remaining hair. Clean the skin with an antiseptic solution.

    • Heat the metal rod in a boiling water bath (100°C) or a heating block to the desired temperature.

    • Apply the heated rod to the prepared dorsal skin for a standardized duration (e.g., 10-20 seconds) to create a full-thickness burn. The pressure applied should be consistent, often just the weight of the rod itself.

    • Immediately following the burn, administer a bolus of sterile saline intraperitoneally for fluid resuscitation (volume determined by the burn size and animal weight, e.g., the Parkland formula).

    • Administer analgesics as per your IACUC protocol.

    • House the animals individually with easy access to food and water. Monitor for signs of pain, distress, or infection.

    • Allow a specific period for the burn injury to mature (e.g., 7-14 days) before conducting neuromuscular studies.

2. Assessment of Neuromuscular Blockade

  • Objective: To quantify the pharmacodynamic effects of this compound in a burn animal model.

  • Materials:

    • Anesthetized and ventilated rat (either from the burn or control group)

    • Nerve stimulator

    • Force transducer

    • Data acquisition system

    • Surgical instruments for exposing the sciatic or ulnar nerve

    • This compound solution of known concentration

  • Procedure:

    • Anesthetize the rat and ensure adequate ventilation.

    • Surgically expose the desired nerve (e.g., the sciatic nerve for monitoring the tibialis anterior muscle or the ulnar nerve for the adductor pollicis).

    • Place stimulating electrodes on the nerve.

    • Attach the tendon of the corresponding muscle to a force transducer to measure isometric twitch tension.

    • Apply a supramaximal stimulus to the nerve (e.g., single twitches at 0.1 Hz or a train-of-four stimulus).

    • Record the baseline twitch height or train-of-four ratio.

    • Administer a bolus of this compound intravenously.

    • Continuously record the twitch response to measure:

      • Onset time: Time from drug administration to maximal twitch depression.

      • Duration of action: Time from drug administration until the twitch height returns to a certain percentage (e.g., 25%) of baseline.

      • Recovery index: Time taken for the twitch height to recover from 25% to 75% of baseline.

    • Analyze the data to compare these parameters between the burn and control groups.

Visualizations

Signaling_Pathway_AChR_Upregulation cluster_0 Systemic Response to Burn Injury cluster_1 Intracellular Signaling in Muscle Cell Burn_Injury Thermal Injury Inflammatory_Cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) Burn_Injury->Inflammatory_Cytokines Denervation_Like_State Denervation-Like State / Immobility Burn_Injury->Denervation_Like_State Signaling_Cascade Intracellular Signaling Cascades Inflammatory_Cytokines->Signaling_Cascade Activate Denervation_Like_State->Signaling_Cascade Induce Gene_Transcription Increased Transcription of nAChR Subunit Genes (α7, γ) Signaling_Cascade->Gene_Transcription AChR_Synthesis_Assembly Synthesis & Assembly of Immature & Extrajunctional AChRs Gene_Transcription->AChR_Synthesis_Assembly AChR_Upregulation Increased AChR Density on Muscle Membrane AChR_Synthesis_Assembly->AChR_Upregulation Mivacurium_Resistance This compound Resistance AChR_Upregulation->Mivacurium_Resistance Leads to Experimental_Workflow cluster_animal_prep Animal Model Preparation cluster_neuro_study Neuromuscular Study cluster_analysis Data Analysis & Outcome Animal_Acclimation Animal Acclimation (e.g., Rats) Group_Assignment Random Assignment to Burn or Sham Group Animal_Acclimation->Group_Assignment Anesthesia_1 Anesthesia Group_Assignment->Anesthesia_1 Burn_Induction Burn Induction (Standardized Protocol) Anesthesia_1->Burn_Induction Resuscitation Fluid Resuscitation & Analgesia Burn_Induction->Resuscitation Recovery_Period Post-Burn Recovery (e.g., 7-14 days) Resuscitation->Recovery_Period Anesthesia_2 Anesthesia & Ventilation Recovery_Period->Anesthesia_2 Surgical_Prep Surgical Preparation (Nerve Exposure, Transducer Setup) Anesthesia_2->Surgical_Prep Baseline_Recording Baseline Neuromuscular Function Recording Surgical_Prep->Baseline_Recording Mivacurium_Admin This compound Administration (IV Bolus or Infusion) Baseline_Recording->Mivacurium_Admin Data_Recording Continuous Recording of Twitch Response Mivacurium_Admin->Data_Recording Data_Analysis Analysis of Onset, Duration, and Recovery Data_Recording->Data_Analysis Group_Comparison Comparison between Burn and Sham Groups Data_Analysis->Group_Comparison Conclusion Conclusion on this compound Resistance Group_Comparison->Conclusion

References

strategies to achieve consistent Mivacurium-induced paralysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on achieving consistent Mivacurium-induced paralysis in experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Q1: Why am I observing a highly variable onset time for neuromuscular blockade?

A1: Variability in the onset of action for this compound can be attributed to several factors:

  • Dose and Administration Rate: The onset of action is dose-dependent.[1] Higher initial doses generally lead to a faster onset. However, rapid bolus injections of doses ≥ 0.2 mg/kg can cause histamine (B1213489) release, leading to cardiovascular effects like hypotension and flushing.[2][3] Slower administration over 30 to 60 seconds or divided dosing can minimize these effects.[3][4]

  • Patient-Specific Factors: Age can influence onset time, with children often showing a faster onset than adults.[1] Cardiovascular disease or sensitivity to histamine may also alter the drug's initial effects.[1]

  • Anesthetic Agents: Concomitant use of inhalational anesthetics like sevoflurane (B116992), isoflurane (B1672236), and enflurane (B1671288) can potentiate the effects of this compound, potentially speeding up the onset of a profound block.[5][6]

  • Monitoring Site: The choice of muscle group for monitoring neuromuscular function can impact the observed onset time. It is crucial to use consistent and appropriate monitoring techniques.[7]

Q2: The duration of paralysis is significantly longer than expected. What are the potential causes and how can I manage it?

A2: Prolonged neuromuscular blockade is a critical issue primarily linked to this compound's metabolism.

  • Plasma Cholinesterase (pChe) Activity: this compound is metabolized by plasma cholinesterase.[8][9] Reduced or atypical pChe activity will significantly prolong its duration of action.[10][11] This can be due to:

    • Genetic Factors: Patients may be heterozygous or homozygous for atypical pChe genes, making them extremely sensitive to this compound.[12][13] Homozygous individuals can experience paralysis for several hours.[14]

    • Acquired Conditions: Liver disease, malnutrition, pregnancy, and certain disease states can reduce pChe levels.[1][10]

    • Drug Interactions: Drugs that inhibit pChe, such as chronically administered oral contraceptives, glucocorticoids, and certain monoamine oxidase inhibitors, can prolong this compound's effects.[13]

  • Hepatic or Renal Impairment: While this compound is less dependent on organ elimination than other neuromuscular blockers, severe hepatic or renal disease can be associated with reduced pChe activity, leading to a prolonged block.[1][15][16] The duration can be approximately 1.5 times longer in patients with end-stage renal disease and three times longer in patients with end-stage hepatic failure.[1][5]

  • Management:

    • Maintain Ventilation: Ensure adequate respiratory support until neuromuscular function returns.[1]

    • Monitor Recovery: Use a peripheral nerve stimulator to objectively assess the level of recovery (e.g., Train-of-Four ratio).[17]

    • Reversal Agents: While spontaneous recovery is typically rapid, anticholinesterase agents like neostigmine (B1678181) or edrophonium (B1671111) can be used to accelerate recovery once it has started.[18][19] However, administering neostigmine during a very deep block may paradoxically prolong recovery.[20] Edrophonium may be preferred for reversing deep blocks.[20][21]

Q3: I'm seeing inconsistent levels of paralysis (i.e., insufficient block or fluctuating block depth) with a continuous infusion. How can I achieve a stable block?

A3: Achieving a steady-state neuromuscular block with a this compound infusion requires careful titration and awareness of several influencing factors.

  • Individual Variability: There is significant interpatient variability in dose requirements.[4] The infusion rate must be individualized based on the patient's response.

  • Plasma Cholinesterase Activity: As with bolus dosing, pChe activity directly influences infusion requirements.[22] Higher pChe activity will necessitate higher infusion rates.

  • Concomitant Anesthetics: Inhalational anesthetics potentiate this compound. Infusion rates may need to be reduced by up to 40-50% with isoflurane, enflurane, or sevoflurane to avoid an excessively deep block.[2]

  • Monitoring: Continuous monitoring with a peripheral nerve stimulator is essential. Adjust the infusion rate based on the train-of-four (TOF) response to maintain the target level of blockade (e.g., 89-99% twitch depression).[2][19]

  • Drug Interactions: Resistance to this compound may occur in burn patients or those chronically taking carbamazepine (B1668303) or phenytoin (B1677684), requiring higher infusion rates.[1][13] Conversely, certain antibiotics and other drugs can enhance the block, reducing infusion requirements.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-depolarizing neuromuscular blocking agent.[23] It acts as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic cholinergic receptors on the motor end-plate of the neuromuscular junction.[9] By binding to these receptors without activating them, this compound prevents ACh from causing depolarization of the muscle membrane, thereby inhibiting muscle contraction and leading to skeletal muscle paralysis.[1][23] This action can be reversed by acetylcholinesterase inhibitors (e.g., neostigmine), which increase the amount of ACh available at the neuromuscular junction to compete with this compound.

Q2: How is this compound metabolized and eliminated?

A2: this compound is unique among non-depolarizing blockers due to its rapid hydrolysis in the plasma by the enzyme plasma cholinesterase (also known as pseudocholinesterase or butyrylcholinesterase).[9][24] This enzymatic breakdown produces inactive metabolites that are then excreted in urine and bile.[1][9] This rapid metabolism is responsible for this compound's short duration of action and is less dependent on liver or kidney function for elimination compared to other agents.[15]

Q3: What are the key pharmacokinetic parameters for this compound?

A3: The pharmacokinetics of this compound are characterized by its rapid clearance and short duration.

  • Onset of Action: Typically 1.5 to 3 minutes, depending on the dose.[1]

  • Time to Maximum Block: Median range of 2.3 to 4.9 minutes in adults.[1]

  • Clinically Effective Duration: 15 to 20 minutes for a standard intubating dose.[1]

  • Half-Life Elimination: Approximately 2 minutes for the active isomers.[1][25]

  • Spontaneous Recovery: 95% recovery is typically seen in 21 to 34 minutes and is independent of the dose.[1][2]

Q4: What are the recommended doses for this compound in a research setting?

A4: Doses must be individualized. The following are general guidelines for adults receiving narcotic-based anesthesia.

  • ED95 (Effective Dose for 95% twitch suppression): Approximately 0.07 mg/kg.[2][3]

  • Initial Bolus Dose (for intubation): 0.15 mg/kg to 0.25 mg/kg.[4] Doses at the higher end should be administered slowly (over 30-60 seconds) or in divided doses to minimize histamine release.[3][4]

  • Maintenance Bolus Dose: 0.1 mg/kg, typically providing an additional 15 minutes of block.[4]

  • Continuous Infusion (to maintain block): An initial rate of 8 to 10 mcg/kg/min is recommended following evidence of spontaneous recovery. This rate should be adjusted based on neuromuscular monitoring.[2]

Q5: Which drugs are known to interact with this compound?

A5: Several drug classes can interact with this compound, either potentiating or antagonizing its effects.

  • Potentiating Drugs (Increased Block):

    • Inhalational Anesthetics: Enflurane, isoflurane, sevoflurane.[5]

    • Antibiotics: Aminoglycosides.[1]

    • Other Neuromuscular Blockers: Prior administration of succinylcholine (B1214915) or other non-depolarizing agents like pancuronium (B99182) can alter the effects.[13][26]

    • Cholinesterase Inhibitors: Drugs that reduce pChe activity.[13][27]

    • Other: Magnesium salts, lithium, local anesthetics, procainamide, quinidine.[13]

  • Antagonizing Drugs (Decreased Block):

    • Anticonvulsants: Chronic administration of phenytoin or carbamazepine can cause resistance.[13]

  • Reversal Agents:

    • Acetylcholinesterase Inhibitors: Neostigmine, edrophonium.[8]

Quantitative Data Summary

Table 1: this compound Dosing and Pharmacodynamic Parameters in Adults

Parameter Value Reference
ED95 (Opioid Anesthesia) 0.07 mg/kg [2][3]
Recommended Initial Bolus 0.15 - 0.25 mg/kg [4]
Time to Max Block (0.2 mg/kg dose) 1.6 - 1.7 min [6]
Clinically Effective Duration (0.15-0.25 mg/kg) 16 - 23 min [2]
Spontaneous Recovery (95%) 21 - 34 min [1]
Maintenance Bolus Dose 0.1 mg/kg [4]

| Typical Duration of Maintenance Dose | ~15 min |[4] |

Table 2: Recommended Continuous Infusion Rates for this compound in Adults

Anesthetic Condition Recommended Infusion Rate Reference
Initial Rate (after spontaneous recovery starts) 8 - 10 mcg/kg/min [2]
Maintenance Rate (Narcotic Anesthesia) 6 - 7 mcg/kg/min [2]
Maintenance Rate (Isoflurane/Enflurane) Reduce rate by up to 40% [2]

| Maintenance Rate (Sevoflurane) | Reduce rate by up to 50% |[2] |

Experimental Protocols

Protocol 1: Induction and Maintenance of Neuromuscular Blockade

  • Subject Preparation: Ensure adequate anesthesia and sedation are established prior to administering this compound. Neuromuscular blockade does not provide analgesia or amnesia.[1]

  • Establish Monitoring: Attach a peripheral nerve stimulator (PNS) to a suitable nerve (e.g., the ulnar nerve to monitor the adductor pollicis muscle). Obtain a baseline train-of-four (TOF) response before drug administration.

  • Initial Bolus Administration:

    • Administer an initial intravenous (IV) bolus dose of this compound (e.g., 0.15 mg/kg).

    • For doses ≥ 0.2 mg/kg, administer slowly over 30-60 seconds to mitigate potential histamine release and associated hypotension.[3]

  • Confirmation of Blockade: Monitor the TOF response. A profound block suitable for procedures is typically achieved when the twitch response is abolished or significantly reduced (e.g., T1 < 5% of baseline).

  • Maintenance of Blockade:

    • Intermittent Bolus: Upon evidence of spontaneous recovery (e.g., return of the first twitch, T1), administer a maintenance bolus of 0.1 mg/kg.[4]

    • Continuous Infusion: To maintain a consistent level of block, begin an infusion at 8-10 mcg/kg/min upon early signs of recovery. Titrate the rate based on the TOF response to maintain the desired level of twitch suppression (e.g., 1-2 twitches present).[2]

  • Monitoring During Maintenance: Continuously monitor neuromuscular function with the PNS throughout the procedure to ensure a consistent and adequate level of paralysis.

Protocol 2: Monitoring and Reversal of Neuromuscular Blockade

  • Neuromuscular Monitoring:

    • Use a quantitative neuromuscular monitor to assess the train-of-four (TOF) ratio.

    • Apply supramaximal stimulation to a peripheral nerve (e.g., ulnar nerve) and measure the response of the corresponding muscle (e.g., adductor pollicis).

    • The TOF ratio (T4/T1) is a key indicator of recovery. A TOF ratio ≥ 0.9 is generally considered adequate for recovery of normal neuromuscular function.[28]

  • Spontaneous Recovery:

    • Upon discontinuation of this compound (bolus or infusion), allow for spontaneous recovery.

    • Monitor the return of twitches in the TOF sequence and the calculated TOF ratio. Spontaneous recovery to a TOF ratio of 0.7 takes approximately 13.5 minutes from a deep block.[19]

  • Pharmacological Reversal:

    • Reversal may not be necessary due to this compound's short duration.[2] It typically shortens recovery by only 5-9 minutes.[2][18]

    • If accelerated recovery is required, ensure spontaneous recovery has begun (i.e., at least a T1 response of ≥ 5% is present).[18]

    • Administer an acetylcholinesterase inhibitor such as edrophonium (0.125 - 0.5 mg/kg) or neostigmine (0.07 mg/kg) with an anticholinergic agent (e.g., atropine (B194438) or glycopyrrolate) to counteract muscarinic side effects.[20][21]

    • Caution: Avoid using neostigmine to reverse a very deep this compound block, as it may prolong recovery.[20]

  • Confirmation of Full Recovery: Continue monitoring until a stable TOF ratio of ≥ 0.9 is achieved and sustained, and clinical signs of adequate muscle strength have returned.[28]

Visualizations

Mivacurium_Mechanism_of_Action cluster_NMJ Neuromuscular Junction cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Motor End-Plate Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release Acetylcholine (ACh) Release ACh_Vesicles->ACh_Release causes nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR binds to Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction activates No_Contraction Paralysis (No Contraction) nAChR->No_Contraction This compound This compound This compound->nAChR competitively blocks Synaptic_Cleft Synaptic Cleft

Caption: this compound competitively blocks acetylcholine receptors at the neuromuscular junction.

Mivacurium_Troubleshooting_Workflow Start Inconsistent Paralysis Observed Check_Dose Issue: Variable Onset or Insufficient Block? Start->Check_Dose Check_Duration Issue: Prolonged Paralysis? Start->Check_Duration Check_Dose->Check_Duration No Review_Dose Review Dosing Protocol - Dose appropriate for weight? - Administration rate too fast/slow? Check_Dose->Review_Dose Yes Assess_pChe Assess Plasma Cholinesterase (pChe) Status Check_Duration->Assess_pChe Yes Review_Interactions Review Concomitant Drugs - Inhalational anesthetics? - Potentiating/antagonizing drugs? Review_Dose->Review_Interactions Adjust_Protocol Adjust Experimental Protocol: - Standardize dose/rate - Account for drug interactions Review_Interactions->Adjust_Protocol Genetic Consider Genetic Testing (Atypical pChe variants) Assess_pChe->Genetic Acquired Review for Acquired Causes - Liver/renal disease? - Malnutrition? - pChe-inhibiting drugs? Assess_pChe->Acquired Manage Management: 1. Maintain Ventilation 2. Monitor with PNS 3. Consider Reversal (Edrophonium) Genetic->Manage Acquired->Manage

Caption: Troubleshooting decision tree for inconsistent this compound-induced paralysis.

References

Mivacurium Dose-Response Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Mivacurium dose-response during their experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound dose-response variability.

Issue: Prolonged Neuromuscular Blockade

Unexpectedly long recovery times after this compound administration can significantly impact experimental timelines and subject welfare.

Possible Causes and Solutions:

  • Reduced Plasma Cholinesterase Activity: this compound is metabolized by plasma cholinesterase (pseudocholinesterase).[1] Reduced enzyme activity is a primary cause of prolonged blockade.[1]

    • Genetic Factors: A mutation in the butyrylcholinesterase (BCHE) gene can lead to pseudocholinesterase deficiency.[2][3] This is an inherited condition that occurs in approximately 1 in 3,200 to 1 in 5,000 people.[2]

    • Acquired Conditions: Liver disease, renal failure, burns, and malnutrition can decrease plasma cholinesterase levels.[4][5][6]

    • Troubleshooting Steps:

      • Review subject history for any known genetic conditions or relevant comorbidities.

      • If possible, measure plasma cholinesterase activity before and during the experiment.

      • If deficiency is suspected, consider using a different neuromuscular blocking agent that is not metabolized by plasma cholinesterase.

      • In clinical settings, reversal with neostigmine (B1678181) should be done with caution as it can paradoxically prolong the block in some phases of recovery.[7]

  • Drug Interactions: Co-administration of other drugs can potentiate the effects of this compound.

    • Inhalational Anesthetics: Agents like isoflurane (B1672236) and enflurane (B1671288) can decrease the required dose of this compound by up to 25% and prolong its duration of action.[8]

    • Acetylcholinesterase Inhibitors: While used for reversal, drugs like neostigmine can inhibit plasma cholinesterase, potentially delaying this compound's metabolism if administered at a deep level of block.[7]

    • Troubleshooting Steps:

      • Maintain a detailed log of all administered medications.

      • Be aware of the potential for drug interactions and adjust this compound dosage accordingly.

Troubleshooting Workflow for Prolonged Blockade

G start Prolonged Neuromuscular Blockade Observed check_history Review Subject's Medical and Genetic History start->check_history check_meds Review Concomitant Medications start->check_meds measure_pche Measure Plasma Cholinesterase (PChE) Activity check_history->measure_pche is_drug_interaction Potential Drug Interaction Identified? check_meds->is_drug_interaction is_pche_low Is PChE Activity Low? measure_pche->is_pche_low genetic_testing Consider Genetic Testing for BCHE Mutations is_pche_low->genetic_testing Yes acquired_cause Investigate Acquired Causes (Liver/Renal Disease, etc.) is_pche_low->acquired_cause Yes is_pche_low->is_drug_interaction No monitor_recovery Continue Neuromuscular Monitoring Until Full Recovery genetic_testing->monitor_recovery acquired_cause->monitor_recovery adjust_protocol Adjust Experimental Protocol: Modify Dose or Anesthetic is_drug_interaction->adjust_protocol Yes is_drug_interaction->monitor_recovery No adjust_protocol->monitor_recovery alternative_nmba Consider Alternative Neuromuscular Blocking Agent document Document Findings and Adjust Future Protocols alternative_nmba->document monitor_recovery->alternative_nmba

Caption: Troubleshooting workflow for prolonged neuromuscular blockade.

Issue: Inconsistent or Inadequate Neuromuscular Blockade

Achieving the desired level of muscle relaxation is critical for experimental success.

Possible Causes and Solutions:

  • Dosing and Administration:

    • Incorrect Dose Calculation: Ensure accurate calculation of the dose based on the subject's weight and the desired level of blockade (e.g., ED95). The ED95 for this compound is approximately 73 µg/kg.[9]

    • Rapid Injection: Rapid bolus administration of higher doses (≥0.2 mg/kg) can lead to histamine (B1213489) release and cardiovascular side effects, which may be misinterpreted as an issue with the blockade itself.[10][11]

    • Troubleshooting Steps:

      • Verify dose calculations.

      • Administer this compound over 30-60 seconds to minimize histamine release.[6]

      • Utilize neuromuscular monitoring to titrate the dose to the desired effect.

  • Subject-Specific Factors:

    • Burns: Patients with major burns may exhibit resistance to non-depolarizing neuromuscular blocking agents, requiring increased doses.[5][6]

    • Myasthenia Gravis: Patients with this condition are highly sensitive to non-depolarizing muscle relaxants.[6]

    • Troubleshooting Steps:

      • Thoroughly screen subjects for any underlying conditions that may affect neuromuscular function.

      • In cases of known resistance, a higher initial dose may be necessary, guided by careful monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that can cause variability in this compound's dose-response?

A1: The primary factors include:

  • Genetic variations in the BCHE gene, leading to pseudocholinesterase deficiency.[2][3]

  • Drug interactions , especially with inhalational anesthetics and other neuromuscular blocking agents.[4][8][12]

  • Patient-specific conditions such as liver or kidney disease, burns, myasthenia gravis, and age.[4][5][6][10][11][13]

  • Dose and rate of administration .[10][11]

Q2: How does this compound work?

A2: this compound is a non-depolarizing neuromuscular blocking agent.[14] It acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor endplate of the neuromuscular junction.[14] This prevents depolarization of the muscle fiber and results in muscle relaxation.[14]

This compound Mechanism of Action

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates No_Contraction Muscle Relaxation nAChR->No_Contraction Blocked by this compound

Caption: this compound competitively blocks acetylcholine receptors.

Q3: How is this compound metabolized and why is it important?

A3: this compound is hydrolyzed by plasma cholinesterase (pseudocholinesterase), an enzyme present in the blood.[10][11] This rapid metabolism results in its short duration of action.[11] The efficiency of this metabolic pathway is crucial; any impairment, whether genetic or acquired, will lead to a prolonged effect of the drug.[1][2]

This compound Metabolism

G This compound This compound (Active) Inactive_Metabolites Inactive Metabolites This compound->Inactive_Metabolites Metabolized by Prolonged_Effect Prolonged Neuromuscular Blockade This compound->Prolonged_Effect Leads to (if PChE is deficient) PChE Plasma Cholinesterase (PChE) Genetic_Deficiency Genetic PChE Deficiency Genetic_Deficiency->PChE Inhibits Acquired_Deficiency Acquired PChE Deficiency (e.g., Liver Disease) Acquired_Deficiency->PChE Reduces

Caption: Metabolism of this compound by plasma cholinesterase.

Q4: What is neuromuscular monitoring and why is it essential?

A4: Neuromuscular monitoring is the use of a peripheral nerve stimulator to assess the degree of muscle relaxation.[15] The most common method is Train-of-Four (TOF) stimulation, where four electrical impulses are delivered, and the muscular response is measured.[16][17] It is essential for:

  • Titrating the dose to the desired level of blockade.

  • Detecting prolonged blockade early.[15]

  • Assessing recovery from neuromuscular blockade.

Data Presentation

Table 1: this compound Dose-Response and Recovery Parameters

ParameterValueAnesthetic ConditionReference
ED50 20.8 µg/kgIsoflurane-Nitrous Oxide[12]
ED95 73 µg/kgNitrous Oxide-Narcotic[9]
ED95 0.08 mg/kgNot Specified[18]
Onset Time (0.15 mg/kg) 2.4 ± 0.5 minPropofol/Remifentanil[13]
Onset Time (0.2 mg/kg) 170 secondsNot Specified[18]
Clinical Duration (0.15 mg/kg) 15-25 minNot Specified[11]
Recovery Index (25-75%) 6 ± 3 minNitrous Oxide-Narcotic[9]
Recovery Index (25-75%) ~6 minOpioid/Nitrous Oxide/Oxygen[8]

Table 2: this compound Infusion Rates for Maintenance of Neuromuscular Blockade

Infusion Rate (µg/kg/min)Level of BlockadeAnesthetic ConditionReference
6 ± 295% Twitch DepressionNitrous Oxide-Narcotic[9]
5.7T1 at 10% of ControlThiopentone/Fentanyl/Halothane[19]
8Optimal for Laryngeal MicrosurgeryPropofol/Remifentanil[20]
7.5 ± 3.195% Neuromuscular BlockadeNot Specified[20]

Experimental Protocols

Protocol 1: Determination of this compound Dose-Response (ED50/ED95)

Objective: To determine the effective dose of this compound required to produce 50% (ED50) and 95% (ED95) depression of the first twitch (T1) of the Train-of-Four (TOF) response.

Methodology:

  • Subject Preparation: Anesthetize the subject according to the standard institutional protocol. Maintain a stable level of anesthesia throughout the experiment.

  • Neuromuscular Monitoring Setup:

    • Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve).

    • Attach a force transducer or accelerometer to the corresponding muscle (e.g., adductor pollicis) to measure the evoked response.

    • Establish a stable baseline twitch response to single stimuli (supramaximal stimulation at 0.1 Hz).

  • Dose Administration:

    • Administer a single bolus dose of this compound intravenously.

    • Use a cumulative dosing or single-bolus dose-ranging design across different groups of subjects.

  • Data Collection:

    • Record the maximum depression of the twitch response following drug administration.

  • Data Analysis:

    • Plot the percentage of twitch depression against the logarithm of the dose.

    • Use probit analysis or a similar statistical method to calculate the ED50 and ED95 values.[12]

Experimental Workflow for Dose-Response Determination

G start Start anesthetize Anesthetize Subject & Maintain Stable Anesthesia start->anesthetize setup_monitoring Set Up Neuromuscular Monitoring (e.g., Ulnar Nerve) anesthetize->setup_monitoring establish_baseline Establish Stable Baseline Twitch Response setup_monitoring->establish_baseline administer_dose Administer Single Bolus Dose of this compound establish_baseline->administer_dose record_response Record Maximum Twitch Depression administer_dose->record_response repeat_for_doses Repeat for Different Doses/Subjects record_response->repeat_for_doses repeat_for_doses->administer_dose Next Dose analyze_data Analyze Data Using Probit Analysis repeat_for_doses->analyze_data All Doses Tested determine_ed Determine ED50 and ED95 analyze_data->determine_ed end End determine_ed->end

Caption: Workflow for determining this compound dose-response.

Protocol 2: Assessment of this compound Pharmacodynamics (Onset, Duration, Recovery)

Objective: To characterize the pharmacodynamic profile of a single bolus dose of this compound.

Methodology:

  • Subject Preparation and Monitoring: As described in Protocol 1.

  • Drug Administration: Administer a standardized bolus dose of this compound (e.g., 0.15-0.2 mg/kg) intravenously.[1]

  • Data Collection:

    • Begin TOF stimulation (e.g., every 12-15 seconds) immediately after administration.[12][17]

    • Record the following parameters:

      • Onset Time: Time from injection to maximum depression of T1.[17]

      • Clinical Duration (T25): Time from injection until T1 recovers to 25% of baseline.[17]

      • Recovery Index: Time for T1 to recover from 25% to 75% of baseline.[17]

      • TOF Ratio Recovery: Time for the ratio of the fourth twitch to the first twitch (T4/T1) to reach 0.9.[17]

  • Data Analysis: Calculate the mean and standard deviation for each pharmacodynamic parameter across the study group.

References

minimizing cardiovascular effects of Mivacurium in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cardiovascular effects of Mivacurium during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound-induced cardiovascular side effects?

A1: The primary cause is the release of histamine (B1213489) from mast cells.[1][2][3] this compound, a benzylisoquinolinium compound, can trigger mast cell degranulation, leading to the release of histamine and other vasoactive mediators.[3][4] This can result in vasodilation, leading to hypotension (a drop in blood pressure) and reflex tachycardia (an increased heart rate).[5][6]

Q2: Are certain research subjects at a higher risk for these side effects?

A2: Yes. Subjects with pre-existing cardiovascular disease, asthma, or a known sensitivity to histamine-releasing agents may be more susceptible to the hemodynamic effects of this compound.[7] Additionally, hypertensive patients may experience a more pronounced hypotensive response.[5]

Q3: How can I proactively minimize the risk of cardiovascular effects?

A3: Several strategies can be employed:

  • Slower Administration Rate: Administering the this compound dose over 30 to 60 seconds can significantly reduce the incidence and severity of hypotension.[8]

  • Divided Doses: Splitting the total dose into two administrations, with a 30-second interval, can also mitigate cardiovascular responses.[9]

  • Dose Reduction: Using the lowest effective dose can minimize side effects. The ED95 (the dose required to produce 95% suppression of the twitch response) is a useful reference point.[8][10]

  • Antihistamine Pre-treatment: Pre-treatment with H1 and H2 receptor antagonists can help to block the effects of histamine release.[11]

Q4: Are there alternative neuromuscular blocking agents with a better cardiovascular safety profile?

A4: Yes. Aminosteroid-based neuromuscular blockers like Rocuronium and Vecuronium, as well as Cisatracurium (a stereoisomer of atracurium), have a lower propensity for causing histamine release and are associated with greater cardiovascular stability.[6][12][13][14]

Troubleshooting Guide

Problem: Significant drop in blood pressure (>20% from baseline) immediately following this compound administration.

Potential Cause Troubleshooting Steps
Rapid Bolus Injection 1. Reduce Infusion Rate: If using a continuous infusion, immediately decrease the rate. 2. Administer IV Fluids: A bolus of intravenous fluids can help to restore blood pressure.[15] 3. Consider Vasopressors: In severe cases, the use of vasopressor agents may be necessary to counteract vasodilation.[15] 4. Future Prevention: In subsequent experiments, administer this compound over a longer duration (30-60 seconds) or in divided doses.[8][9]
High Dose 1. Assess Neuromuscular Blockade: Ensure the level of blockade is not excessive. 2. Support Hemodynamics: Provide cardiovascular support as needed with fluids and/or vasopressors.[15] 3. Future Prevention: Titrate the this compound dose to the lowest effective level for the desired neuromuscular blockade.[10]
Histamine Release 1. Administer Antihistamines: If not already given as a pre-treatment, administration of H1 and H2 antagonists may help to counteract ongoing histamine effects. 2. Monitor for Other Signs: Check for other signs of histamine release, such as flushing or bronchospasm. 3. Future Prevention: Implement a pre-treatment protocol with H1 and H2 antagonists one hour before this compound administration.[11]

Data Summary

Table 1: Effect of this compound Administration Rate on Mean Arterial Pressure (MAP) in Hypertensive Patients

Administration TimePatient GroupIncidence of Hypotension (>20% MAP Decrease)Maximum Decrease in MAP
10 secondsNormotensive21%-
10 secondsHypertensive36%20%
30 secondsNormotensive11%-
30 secondsHypertensive10%11%

Data adapted from a study on hypertensive patients receiving 0.2 mg/kg of this compound.[5]

Table 2: Comparison of Histamine Release by Neuromuscular Blocking Agents

Neuromuscular BlockerDose% Increase in Plasma Histamine at 1 min
This compound0.2 mg/kg370%
Atracurium (B1203153)0.6 mg/kg234%
Tubocurarine (B1210278)0.5 mg/kg252%
Rocuronium0.6 mg/kgNo significant change
Vecuronium0.1 mg/kgNo significant change

Data from a comparative study in surgical patients.[6]

Experimental Protocols

Protocol 1: Administration of this compound with Minimized Cardiovascular Effects
  • Dose Calculation: Determine the appropriate dose based on the subject's weight and the desired level of neuromuscular blockade. The recommended dose for most patients is between 0.15 mg/kg and 0.25 mg/kg.[9]

  • Dilution: Dilute the calculated dose of this compound in a compatible intravenous solution (e.g., 0.9% Sodium Chloride) to a final concentration that allows for slow and controlled administration.

  • Administration:

    • Slow IV Push: Administer the diluted this compound intravenously over a period of 30 to 60 seconds.[8]

    • Divided Dose: Alternatively, administer 0.15 mg/kg, wait for 30 seconds, and then administer the remaining 0.1 mg/kg.[9]

  • Monitoring: Continuously monitor cardiovascular parameters, including blood pressure and heart rate, throughout the administration and for at least 15 minutes post-administration.

Protocol 2: Antihistamine Pre-treatment
  • Agent Selection:

  • Administration: Administer the selected H1 and H2 antagonists orally one hour before the planned administration of this compound.[11]

  • This compound Administration: Proceed with the administration of this compound as per Protocol 1.

  • Monitoring: Maintain continuous cardiovascular monitoring and observe for any signs of histamine release.

Visualizations

Mivacurium_Histamine_Release_Pathway This compound This compound MRGPRX2 MRGPRX2 Receptor (on Mast Cell) This compound->MRGPRX2 Binds to MastCell Mast Cell Degranulation MRGPRX2->MastCell Activates Histamine Histamine Release MastCell->Histamine BloodVessel H1 Receptors (on Vascular Smooth Muscle) Histamine->BloodVessel Binds to Vasodilation Vasodilation BloodVessel->Vasodilation Causes Hypotension Hypotension Vasodilation->Hypotension Tachycardia Reflex Tachycardia Hypotension->Tachycardia Leads to

Caption: this compound-induced histamine release signaling pathway.

Experimental_Workflow cluster_PreExperiment Pre-Experiment cluster_Experiment Experiment Antihistamine Antihistamine Pre-treatment (Optional, 1 hr prior) Mivacurium_Admin Administer this compound (Slow or Divided Dose) Antihistamine->Mivacurium_Admin Start Start Experiment Monitoring_Start Initiate Continuous Cardiovascular Monitoring Start->Monitoring_Start Monitoring_Start->Mivacurium_Admin Observe Observe for >15 min Mivacurium_Admin->Observe Stable Hemodynamically Stable? Observe->Stable Proceed Proceed with Experiment Stable->Proceed Yes Troubleshoot Initiate Troubleshooting Protocol Stable->Troubleshoot No

Caption: Experimental workflow for minimizing this compound's cardiovascular effects.

References

Technical Support Center: Reversal of Deep Mivacurium Block

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the reversal of deep neuromuscular blockade induced by mivacurium, using neostigmine (B1678181).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and neostigmine?

This compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor endplate. This compound is unique in that it is metabolized by plasma cholinesterase (butyrylcholinesterase), leading to its short duration of action.[1][2]

Neostigmine is a cholinesterase inhibitor.[3][4] It primarily inhibits acetylcholinesterase (AChE), the enzyme that breaks down ACh at the neuromuscular junction. This inhibition leads to an increase in the concentration of ACh in the synaptic cleft, which then competes with this compound, helping to restore neuromuscular transmission.[3]

Q2: Why is the reversal of a deep this compound block with neostigmine sometimes problematic?

The primary issue is neostigmine's dual-inhibition effect. While it effectively inhibits acetylcholinesterase to increase ACh levels, it also inhibits the plasma cholinesterase responsible for metabolizing this compound.[3][5] When reversing a deep block, the high concentration of this compound at the neuromuscular junction, combined with inhibited metabolism, can lead to a paradoxical prolongation of the block.[5] In some cases, recovery in patients receiving neostigmine for deep block was slower than spontaneous recovery.[6]

Q3: What is considered a "deep" neuromuscular block?

The depth of a neuromuscular block is assessed using a peripheral nerve stimulator with a technique called Train-of-Four (TOF). A deep block is characterized by:

  • TOF Count: 0 or 1 twitch response to four consecutive stimuli.

  • Post-Tetanic Count (PTC): A low number of responses after a tetanic stimulus.

  • First Twitch (T1) Height: T1 response is less than 5% of the baseline measurement.[1][2]

Anticholinesterases like neostigmine are generally ineffective at reversing profound or deep levels of neuromuscular blockade.[7][8]

Q4: What is the recommended dose of neostigmine for this compound reversal?

The efficacy of neostigmine is dependent on the depth of the block at the time of administration.

  • For moderate block (TOF count of 2-3): Doses of 20-40 µg/kg of neostigmine have been shown to accelerate recovery.[9] There is no significant difference in recovery time between a 20 µg/kg and a 40 µg/kg dose.[9]

  • For deep block (T1 < 10%): Administering neostigmine is not recommended as it may delay complete recovery.[5][10] Spontaneous recovery or the use of an alternative agent may be more appropriate.

A dose of 0.03 to 0.07 mg/kg (30 to 70 µg/kg) is generally used for the reversal of non-depolarizing neuromuscular blocking agents, but the choice depends on the extent of spontaneous recovery.[11][12]

Q5: How long does neostigmine take to work?

Neostigmine has an onset of action within one minute, but its peak effect is not reached for approximately 7-11 minutes.[6][13] It is crucial to allow adequate time for the drug to exert its full effect before assessing the adequacy of reversal.[14]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Delayed or Incomplete Reversal Block is too deep: Neostigmine was administered at a TOF count of 0 or 1. Neostigmine is ineffective at deep levels of blockade and can prolong it by inhibiting this compound's metabolism.[5][8][14]Wait for spontaneous recovery until a TOF count of at least 2 is observed before administering neostigmine.[8] Objective neuromuscular monitoring is mandatory to make this assessment.[7]
Insufficient time for peak effect: The assessment of reversal was performed less than 10 minutes after neostigmine administration.[14]Allow at least 10-15 minutes to observe the full effect of neostigmine. Continue to monitor the TOF ratio.
Patient has atypical plasma cholinesterase: A genetic variation can lead to significantly prolonged this compound metabolism.[3]This is a rare condition. If suspected, allow for prolonged spontaneous recovery and provide ventilatory support as needed.
TOF Ratio Stalls Below 0.9 Ceiling effect of neostigmine: The maximum effect of acetylcholinesterase inhibition has been reached, and further doses will not improve reversal.[14]Do not administer additional doses of neostigmine. Support the patient and wait for the remaining this compound to be metabolized. A TOF ratio of >0.9 is the accepted standard for adequate recovery.[7][15]
Interaction with other drugs: Some medications can potentiate the effects of neuromuscular blocking agents.Review all administered medications for potential interactions.

Quantitative Data Summary

Table 1: Time to Achieve TOF Ratio > 0.7 After this compound Infusion

GroupDose (µg/kg)Mean Time to TOF > 0.7 (minutes)Standard Deviation
Placebo017.05.1
Neostigmine1014.64.2
Neostigmine2011.43.0
Neostigmine4011.43.5
Data adapted from a study on antagonism of neuromuscular blockade at the end of a this compound infusion.[9]

Table 2: Reversal of Deep this compound Block (T1 < 10%)

Reversal AgentDose (mg/kg)Mean Time to TOF > 0.7 (minutes)Standard Deviation
Placebo (Spontaneous Recovery)N/A13.52.6
Edrophonium0.1259.22.6
Neostigmine0.07May prolong recovery-
Data from studies on deep this compound block reversal. Neostigmine data indicates a potential for delayed recovery in deep block.[5][16]

Experimental Protocols

Protocol: Assessing Neostigmine Reversal of this compound Block

  • Subject Preparation: Anesthetize the subject according to the approved institutional protocol. A common regimen includes propofol (B549288) infusion and nitrous oxide.[9]

  • Neuromuscular Monitoring Setup:

    • Place stimulating electrodes over the ulnar nerve at the wrist.

    • Attach an acceleromyography or electromyography sensor to the adductor pollicis muscle to quantify thumb adduction.

    • Establish a baseline supramaximal stimulus (the lowest current that produces a maximal muscle response).

    • Begin Train-of-Four (TOF) stimulation every 20 seconds.[9]

  • Induction of Neuromuscular Block:

    • Administer an initial bolus of this compound (e.g., 0.2 mg/kg).

    • Maintain a deep neuromuscular block (e.g., 90-95% T1 depression) with a continuous infusion of this compound.[9]

  • Reversal Procedure:

    • At the end of the procedure, stop the this compound infusion.

    • Wait for the block to recover to a predetermined level (e.g., moderate block with a TOF count of 2-3, or deep block with T1 at 5-10%).

    • Administer the experimental dose of neostigmine (e.g., 20 µg/kg) or placebo intravenously. It is recommended to co-administer an anticholinergic agent like glycopyrrolate (B1671915) or atropine (B194438) to counteract neostigmine's muscarinic side effects.[11][12]

  • Data Collection and Endpoints:

    • Record the time from neostigmine administration to key recovery endpoints.

    • Primary endpoint: Time to achieve a TOF ratio ≥ 0.9.[15][17]

    • Secondary endpoints: Time to TOF ratio ≥ 0.7, time to reappearance of T2, T3, and T4.

    • Monitor hemodynamic parameters (blood pressure, heart rate) throughout the reversal period.[9]

Visualizations

Signaling Pathway and Drug Interaction

G cluster_NMJ Neuromuscular Junction cluster_Drugs Pharmacological Agents ACh Acetylcholine (ACh) AChR Nicotinic ACh Receptor ACh->AChR Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis This compound This compound This compound->AChR Competitive Antagonist PlasmaC Plasma Cholinesterase This compound->PlasmaC Metabolized by Neostigmine Neostigmine Neostigmine->AChE Inhibits Neostigmine->PlasmaC Inhibits

Caption: Mechanism of this compound and neostigmine at the neuromuscular junction.

Experimental Workflow

G start Start Experiment setup Anesthesia & Neuromuscular Monitoring Setup start->setup induce Induce Deep Block (this compound Infusion) setup->induce stop Stop this compound Infusion induce->stop recover Allow Spontaneous Recovery to Target Block Depth stop->recover admin Administer Neostigmine or Placebo recover->admin monitor Monitor TOF Ratio and Recovery Time admin->monitor end End Experiment (TOF Ratio > 0.9) monitor->end

Caption: Workflow for assessing the reversal of this compound-induced neuromuscular block.

Troubleshooting Logic

G rect_node rect_node start Reversal Incomplete (TOF Ratio < 0.9) check_depth Was TOF count < 2 at time of reversal? start->check_depth check_time Has it been >10 min since neostigmine dose? check_depth->check_time No too_deep Action: Wait for further spontaneous recovery. Do not re-dose. check_depth->too_deep Yes wait_peak Action: Wait for peak effect. Continue monitoring. check_time->wait_peak No consider_alt Action: Consider alternative causes (e.g., drug interactions, atypical enzyme). check_time->consider_alt Yes

Caption: Decision flowchart for troubleshooting incomplete reversal of this compound block.

References

Technical Support Center: Mivacurium and Anesthetic Agent Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the influence of various anesthetic agents on the potency and neuromuscular blocking effects of Mivacurium.

Frequently Asked Questions (FAQs)

Q1: How do volatile anesthetic agents like sevoflurane (B116992) and isoflurane (B1672236) affect the potency of this compound?

A1: Volatile anesthetic agents, such as sevoflurane and isoflurane, potentiate the neuromuscular blocking effects of this compound, thereby increasing its potency.[1][2][3][4] Studies have shown that the dose required to produce 95% suppression of the adductor pollicis muscle twitch response (ED95) is reduced in the presence of these agents. For instance, isoflurane and enflurane (B1671288) can decrease the ED50 of this compound by as much as 25%.[2] Sevoflurane has been shown to slightly enhance the potency of this compound when compared to intravenous anesthesia with propofol (B549288).[1]

Q2: What is the effect of propofol on the potency of this compound?

A2: Total intravenous anesthesia (TIVA) with propofol can also augment the potency of this compound.[5] Research indicates that the duration of TIVA with propofol is a significant factor; the potency of this compound is approximately 50% greater after 20 minutes of TIVA with propofol compared to after five minutes.[5]

Q3: Do different anesthetic agents alter the onset and duration of action of this compound?

A3: Yes, the choice of anesthetic agent can influence the onset and duration of this compound's action. While the time to maximum block may not differ significantly between agents like sevoflurane, isoflurane, and propofol, the recovery times can be prolonged in the presence of volatile anesthetics.[1] For example, the time to recovery of the train-of-four (TOF) ratio to 0.8 is longer with sevoflurane and isoflurane compared to propofol.[1] The duration of isoflurane anesthesia itself can also impact the pharmacodynamics of this compound, with longer exposure leading to a shorter onset time and longer recovery time.[6]

Q4: Are there differences in this compound infusion requirements when used with different anesthetics?

A4: Yes, the infusion rate of this compound required to maintain a certain level of neuromuscular blockade is affected by the concomitant anesthetic agent. For example, the infusion requirement for this compound may be decreased by as much as 35% to 40% with isoflurane and enflurane.[2] One study found that while not statistically significant, the mean this compound infusion rate for maintaining T1 at 10% was slightly higher in a propofol group compared to an isoflurane group.[7]

Troubleshooting Guides

Problem: Observed prolonged neuromuscular blockade with this compound.

  • Possible Cause 1: Concomitant Anesthetic Agent. Volatile anesthetics like sevoflurane, isoflurane, and desflurane, as well as prolonged total intravenous anesthesia with propofol, can potentiate this compound's effects, leading to a longer duration of action.[1][5]

  • Troubleshooting Step: Review the anesthetic regimen. If a volatile agent was used, be aware that this will prolong recovery. Consider reducing the this compound dosage or infusion rate in future experiments under similar anesthetic conditions.

  • Possible Cause 2: Patient characteristics. Patients homozygous for the atypical plasma cholinesterase gene are extremely sensitive to this compound, leading to a significantly prolonged block.[3][8]

  • Troubleshooting Step: If an unexpectedly prolonged block occurs, consider genetic predisposition as a potential factor. Review patient history if available.

Problem: Faster than expected onset of neuromuscular blockade.

  • Possible Cause: The duration of anesthesia with a volatile agent can influence the onset time. A longer duration of isoflurane anesthesia (e.g., 30 minutes vs. 10 minutes) can lead to a shorter onset time for this compound.[6]

  • Troubleshooting Step: Standardize the duration of anesthetic administration prior to this compound administration to ensure consistent onset times across experiments.

Data Presentation

Table 1: Potency of this compound (ED50 and ED95) with Different Anesthetic Agents

Anesthetic AgentED50 (µg/kg)ED95 (µg/kg)Reference
Sevoflurane42 (35-51)86 (74-98)[1]
Isoflurane52 (45-60)89 (72-110)[1]
Propofol53 (45-62)95 (81-112)[1]
Propofol (TIVA for 5 min)76.7 ± 12.4146.6 ± 27.6[5]
Propofol (TIVA for 20 min)46.7 ± 12.2101.1 ± 20.2[5]
Nitrous oxide-fentanyl-propofol46.2 (40.2-52.1)84.2 (80.2-88.1)[9]
Opioid/nitrous oxide/oxygenNot specified~70[2]

Values in parentheses represent 95% confidence limits. Values with ± represent standard deviation.

Table 2: Onset and Recovery of this compound (0.2 mg/kg) with Different Anesthetic Agents

Anesthetic AgentTime to Maximum Block (min)Time to 25% T1 Recovery (min)Time to 90% T1 Recovery (min)Time to TOF Ratio 0.8 Recovery (min)Reference
Sevoflurane1.6 ± 0.3120 ± 4.533 ± 8.840 ± 10.0[1]
Isoflurane1.7 ± 0.2121 ± 3.833 ± 6.536 ± 8.5[1]
Propofol1.6 ± 0.4518 ± 4.128 ± 5.829 ± 5.5[1]

Values are presented as mean ± SD.

Experimental Protocols

Protocol 1: Determination of this compound Potency (ED50 and ED95)

This protocol is based on the methodology described in Lowry et al. (1999).[1]

  • Patient Preparation: Anesthetize patients with either 66% nitrous oxide in oxygen and 1.5 MAC of sevoflurane or isoflurane, or a propofol infusion.

  • Neuromuscular Monitoring: Monitor neuromuscular block using mechanomyography of the adductor pollicis muscle following ulnar nerve stimulation.

  • This compound Administration: Administer single doses of this compound ranging from 40 to 100 µg/kg.

  • Dose-Response Curve Construction: Record the maximal twitch depression for each dose and construct a dose-response curve.

  • Potency Calculation: Use log-probit analysis to calculate the ED50 and ED95 from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Patient Patient Recruitment Anesthesia Anesthesia Induction (Volatile or IV) Patient->Anesthesia Monitoring Neuromuscular Monitoring Setup (Mechanomyography) Anesthesia->Monitoring Dose Administer Single Dose of this compound Monitoring->Dose Record Record Maximal Twitch Depression Dose->Record Curve Construct Dose-Response Curve Record->Curve Calculate Calculate ED50 and ED95 (Log-Probit Analysis) Curve->Calculate

Caption: Workflow for Determining this compound Potency.

signaling_pathway cluster_agents Anesthetic Agents cluster_effect Effect on this compound Volatile Volatile Anesthetics (Sevoflurane, Isoflurane) Potency Increased Potency (Lower ED50/ED95) Volatile->Potency Potentiates Duration Prolonged Duration of Action Volatile->Duration Prolongs Propofol Propofol (TIVA) Propofol->Potency Potentiates (Time-dependent)

Caption: Influence of Anesthetics on this compound.

References

Validation & Comparative

A Comparative Guide to Mivacurium and Succinylcholine for Short-Term Paralysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of physiological research and preclinical studies requiring short-term neuromuscular blockade, the choice of a muscle relaxant is a critical determinant of experimental success and animal welfare. This guide provides an objective comparison of two commonly used agents: mivacurium, a non-depolarizing agent, and succinylcholine (B1214915), a depolarizing agent. This comparison is based on experimental data to assist researchers in selecting the most appropriate agent for their specific study requirements.

At a Glance: Key Pharmacological Parameters

ParameterThis compoundSuccinylcholineKey Considerations
Class Non-depolarizing neuromuscular blockerDepolarizing neuromuscular blockerDifferent mechanisms of action lead to distinct clinical profiles.
Onset of Action 2-3 minutes30-60 secondsSuccinylcholine offers a significantly faster onset, crucial for rapid sequence induction.[1]
Duration of Action 15-20 minutes4-6 minutesThis compound has a longer duration of action, which may be advantageous for slightly longer procedures.
Metabolism Hydrolyzed by plasma cholinesteraseHydrolyzed by plasma cholinesteraseBoth are rapidly metabolized, contributing to their short duration of action.
Recovery Time Longer than succinylcholineRapidSuccinylcholine's rapid recovery is beneficial for studies requiring quick reversal of paralysis.[1][2]

Mechanism of Action

The fundamental difference between this compound and succinylcholine lies in their interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.

This compound , a non-depolarizing agent, acts as a competitive antagonist at the nAChR.[3] It binds to the receptor without activating it, thereby preventing acetylcholine from binding and causing muscle contraction. This results in flaccid paralysis.

Succinylcholine , a depolarizing agent, is an agonist at the nAChR.[3] It mimics acetylcholine, binding to and activating the receptor, which initially causes muscle fasciculations. However, succinylcholine is not readily hydrolyzed by acetylcholinesterase at the neuromuscular junction, leading to prolonged depolarization of the motor endplate. This persistent depolarization renders the muscle fiber resistant to further stimulation by acetylcholine, resulting in paralysis.

cluster_this compound This compound (Non-Depolarizing) cluster_Succinylcholine Succinylcholine (Depolarizing) This compound This compound nAChR_M Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR_M Binds to Blockade Competitive Blockade (No Depolarization) nAChR_M->Blockade Leads to Paralysis_M Flaccid Paralysis Blockade->Paralysis_M Results in Succinylcholine Succinylcholine nAChR_S Nicotinic Acetylcholine Receptor (nAChR) Succinylcholine->nAChR_S Binds and Activates Depolarization Initial Depolarization (Fasciculations) nAChR_S->Depolarization Leads to Persistent_Depolarization Persistent Depolarization Depolarization->Persistent_Depolarization Followed by Paralysis_S Flaccid Paralysis Persistent_Depolarization->Paralysis_S Results in

Mechanisms of Action of this compound and Succinylcholine.

Head-to-Head Comparison: Experimental Data

The choice between this compound and succinylcholine often depends on the specific requirements of the experimental procedure, particularly the desired speed of onset and duration of paralysis.

Pharmacodynamic Profile
ParameterThis compound (0.25 mg/kg)Succinylcholine (1.0 mg/kg)Reference
Time to Onset of Effect 159 seconds82 seconds[1]
Clinical Duration (Time to 25% Recovery) ~17.5 minutes~6.4 minutes[2]
Recovery Index (25-75% Recovery) Similar to SuccinylcholineSimilar to this compound[2]

Note: Doses and resulting times can vary based on species and anesthetic regimen.

Intubating Conditions

The quality of tracheal intubation is a critical factor in many research protocols. Studies have assessed intubating conditions using standardized scoring systems.

Study FindingThis compoundSuccinylcholineReference
Excellent/Good Intubating Conditions at 60s95.6% (at 0.25 mg/kg)Generally superior at 60s[1]
Intubation Score (Scale of 3-12)Moderate at 60sNot specified in this study[1]

Experimental Protocols

To ensure reproducibility and accuracy in research, adherence to detailed experimental protocols is paramount. Below are outlines of key methodologies cited in comparative studies of this compound and succinylcholine.

Assessment of Neuromuscular Blockade

A common method for quantifying the degree of neuromuscular blockade is through Train-of-Four (TOF) stimulation .

  • Procedure:

    • Electrodes are placed over a peripheral nerve (e.g., the ulnar nerve).

    • A supramaximal stimulus is delivered in a train of four electrical pulses at a frequency of 2 Hz.

    • The resulting muscle contractions (twitches) are measured. The ratio of the fourth twitch height to the first twitch height (T4/T1 ratio) is a sensitive indicator of non-depolarizing neuromuscular blockade.

  • Interpretation:

    • Non-depolarizing block (this compound): A fade in the twitch response is observed, with the T4/T1 ratio decreasing as the block deepens.

    • Depolarizing block (Succinylcholine - Phase I): All four twitches are reduced in height, but there is no fade (T4/T1 ratio remains close to 1.0).

Start Start of Experiment Anesthesia Induce Anesthesia Start->Anesthesia Electrodes Place TOF Electrodes Anesthesia->Electrodes Baseline Record Baseline TOF Electrodes->Baseline Administer Administer this compound or Succinylcholine Baseline->Administer Monitor_Onset Monitor TOF for Onset of Blockade Administer->Monitor_Onset Procedure Perform Experimental Procedure Monitor_Onset->Procedure Monitor_Recovery Monitor TOF for Recovery Procedure->Monitor_Recovery End End of Experiment Monitor_Recovery->End

Typical Experimental Workflow for Neuromuscular Blocker Evaluation.
Evaluation of Intubating Conditions

Scoring systems are used to objectively assess the quality of tracheal intubation. A commonly referenced framework is the Copenhagen Intubation Scoring System or similar multi-parameter scales.

  • Parameters Assessed:

    • Ease of Laryngoscopy: Scored from easy to difficult.

    • Vocal Cord Position: Scored from open to closed.

    • Response to Intubation (Coughing/Movement): Scored from none to vigorous.

  • Scoring: Each parameter is typically assigned a numerical score, with a lower total score indicating better intubating conditions. For example, a scale might range from 3 (excellent) to 12 (poor).[1]

Adverse Effect Profile

Adverse EffectThis compoundSuccinylcholineKey Considerations
Histamine (B1213489) Release Can occur, potentially leading to flushing and hypotension.Minimal.This compound's potential for histamine release may be a concern in sensitive individuals or species.
Muscle Fasciculations Absent.Present, can lead to postoperative muscle pain.The initial muscle contractions with succinylcholine can be a disadvantage in certain experimental models.
Hyperkalemia Not associated.Can cause a transient increase in serum potassium.A significant risk in subjects with burns, nerve damage, or certain neuromuscular diseases.
Malignant Hyperthermia Not a trigger.A known trigger in susceptible individuals/species.A critical consideration for species known to be susceptible to malignant hyperthermia.
Cardiac Arrhythmias Less common.Can cause bradycardia, especially with a second dose.

Conclusion and Recommendations

The choice between this compound and succinylcholine for short-term paralysis in a research setting is highly dependent on the specific experimental needs.

Succinylcholine is the agent of choice when rapid onset and short duration are the highest priorities, such as for brief, well-defined procedures requiring immediate and profound muscle relaxation. However, researchers must be cognizant of its side effect profile, including muscle fasciculations and the risk of hyperkalemia.

This compound presents a favorable alternative when a slightly longer duration of action is acceptable or desirable, and when the side effects of succinylcholine are a concern. Its lack of muscle fasciculations and lower risk of hyperkalemia and malignant hyperthermia make it a safer option in many preclinical models. The slower onset of action must be factored into the experimental timeline.

Ultimately, the selection of a neuromuscular blocking agent should be made after careful consideration of the experimental protocol, the physiological status of the animal model, and the potential for adverse effects. This guide provides the foundational data to make an informed decision, ensuring both the integrity of the research and the welfare of the research subjects.

References

A Comparative Analysis of Mivacurium and Rocuronium: Onset and Recovery Profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuromuscular blocking agents, the choice between short- and intermediate-acting drugs is critical for ensuring patient safety and optimizing surgical conditions. This guide provides a detailed comparison of the onset and recovery profiles of two commonly used non-depolarizing neuromuscular blockers: Mivacurium, a benzylisoquinolinium compound, and Rocuronium (B1662866), an aminosteroid. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Pharmacodynamic Properties: A Side-by-Side Comparison

The onset of action, clinical duration, and recovery index are key pharmacodynamic parameters that define the clinical utility of neuromuscular blocking agents. The following table summarizes these parameters for this compound and Rocuronium based on data from various clinical studies.

ParameterThis compoundRocuronium
Dose (2 x ED95) 0.15 - 0.25 mg/kg0.6 mg/kg
Onset of Action 2.3 - 3.8 minutes[1]1.8 - 2.0 minutes[2]
Clinical Duration (Time to 25% T1 Recovery) 13 - 20 minutes[3][4][5]27 - 33 minutes[2][4][6]
Recovery Index (Time from 25% to 75% T1 Recovery) 6 - 7.2 minutes[1][3]9.2 - 14 minutes[3][7][8]

Note: ED95 (Effective Dose 95) is the dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF). Onset, duration, and recovery times can be influenced by factors such as patient age, anesthetic technique, and individual patient variability.

Experimental Protocols: Methodologies for Comparative Studies

The data presented in this guide are derived from controlled, randomized clinical trials involving adult patients classified as ASA (American Society of Anesthesiologists) physical status I or II. A typical experimental protocol for comparing this compound and Rocuronium is outlined below.

Patient Selection and Anesthesia

Consenting adult patients scheduled for elective surgery are enrolled. Anesthesia is commonly induced with an intravenous agent like propofol, supplemented with an opioid such as fentanyl or sufentanil. Anesthesia is maintained with an inhalation agent (e.g., isoflurane, sevoflurane, or nitrous oxide in oxygen) or continued intravenous anesthesia.[2][9]

Neuromuscular Monitoring

The neuromuscular function is continuously monitored at the adductor pollicis muscle by stimulating the ulnar nerve at the wrist.[10] A train-of-four (TOF) stimulation pattern is typically used, delivered by a calibrated neuromuscular transmission monitor (e.g., TOF-WATCH SX). The evoked mechanical or electrical response of the thumb is recorded to quantify the degree of neuromuscular block.[9]

Drug Administration and Data Collection

After induction of anesthesia and stabilization of the patient, baseline TOF measurements are obtained. Patients are then randomly assigned to receive either this compound or Rocuronium at a specified dose, typically 2 times the ED95. The following parameters are recorded:

  • Onset of Action: Time from the end of drug injection to maximum depression of the first twitch (T1) of the TOF.

  • Clinical Duration: Time from drug administration to the recovery of T1 to 25% of its baseline value.

  • Recovery Index: Time taken for T1 to recover from 25% to 75% of its baseline value.

Experimental_Workflow Experimental Workflow for Comparing Neuromuscular Blocking Agents cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment P_Selection Patient Selection (ASA I-II) Consent Informed Consent P_Selection->Consent Anesthesia Anesthesia Induction & Maintenance Consent->Anesthesia Monitoring Neuromuscular Monitoring Setup (TOF) Anesthesia->Monitoring Baseline Record Baseline TOF Monitoring->Baseline Randomization Randomization Baseline->Randomization Mivacurium_Admin Administer this compound Randomization->Mivacurium_Admin Group 1 Rocuronium_Admin Administer Rocuronium Randomization->Rocuronium_Admin Group 2 Data_Collection Data Collection (Onset, Duration, Recovery) Mivacurium_Admin->Data_Collection Rocuronium_Admin->Data_Collection Analysis Data Analysis Data_Collection->Analysis

A simplified workflow for a comparative clinical trial of this compound and Rocuronium.

Mechanism of Action and Metabolism: A Tale of Two Pathways

The distinct onset and recovery profiles of this compound and Rocuronium are primarily attributed to their different metabolic pathways.

This compound , a benzylisoquinolinium compound, is unique in its rapid hydrolysis by plasma cholinesterase, the same enzyme that metabolizes succinylcholine.[1][11] This enzymatic degradation results in a short duration of action and a rapid recovery profile.[5] However, this also means that patients with reduced plasma cholinesterase activity may experience prolonged neuromuscular blockade.[12]

Rocuronium , an aminosteroid, is primarily eliminated unchanged by the liver and to a lesser extent by the kidneys.[9][12] Its onset of action is faster than other intermediate-acting non-depolarizing agents, a property attributed to its lower potency.[13] The recovery from Rocuronium-induced block is dependent on its redistribution and elimination from the body, which is a slower process compared to the enzymatic degradation of this compound.

Metabolism_Pathway Comparative Metabolism of this compound and Rocuronium cluster_miva This compound cluster_rocu Rocuronium This compound This compound Plasma_Cholinesterase Plasma Cholinesterase This compound->Plasma_Cholinesterase Metabolism Inactive_Metabolites_M Inactive Metabolites Plasma_Cholinesterase->Inactive_Metabolites_M Rocuronium Rocuronium Liver_Elimination Hepatic Elimination Rocuronium->Liver_Elimination Primary Route Renal_Elimination Renal Elimination Rocuronium->Renal_Elimination Secondary Route Unchanged_Rocuronium Unchanged Rocuronium Liver_Elimination->Unchanged_Rocuronium Renal_Elimination->Unchanged_Rocuronium

Metabolic pathways of this compound and Rocuronium.

Conclusion

This compound and Rocuronium offer distinct pharmacodynamic profiles that cater to different clinical needs. This compound's rapid metabolism by plasma cholinesterase provides a short duration of action and a fast recovery, making it suitable for short surgical procedures. However, its dependence on plasma cholinesterase activity requires careful patient screening. Rocuronium, with its rapid onset and intermediate duration of action, is a versatile agent for a wide range of surgical procedures. Its metabolism, independent of plasma cholinesterase, offers a more predictable recovery profile in the general population. The choice between these two agents should be based on the anticipated duration of the surgical procedure, patient-specific factors, and the desired speed of recovery.

References

Mivacurium's Neuromuscular Blockade: A Comparative Analysis Using Microelectrode Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mivacurium's effects on neuromuscular transmission with alternative neuromuscular blocking agents. The information is supported by experimental data, with a focus on findings from microelectrode recordings where available, supplemented by clinical and in vitro studies. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a deeper understanding of this compound's pharmacological profile.

Mechanism of Action

This compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate of the neuromuscular junction.[1][2] By binding to these receptors, this compound prevents acetylcholine (ACh) from binding and subsequently depolarizing the muscle fiber, thereby inhibiting muscle contraction. This action is reversible and can be overcome by increasing the concentration of ACh at the synapse, for instance, through the administration of acetylcholinesterase inhibitors.

Comparative Performance Data

The following tables summarize the quantitative data on the neuromuscular blocking effects of this compound compared to other commonly used agents such as Suxamethonium, Atracurium, and Rocuronium. It is important to note that while the ideal validation would involve direct microelectrode recordings of miniature end-plate potentials (mEPPs) and end-plate potentials (EPPs), a significant portion of the available comparative data comes from clinical studies using electromyography (EMG) or mechanomyography to assess the overall muscle response (twitch tension).

Table 1: Onset and Duration of Action of Neuromuscular Blocking Agents

DrugDoseOnset of Action (min)Clinical Duration (min)Recovery Index (min)
This compound 0.15 - 0.25 mg/kg2.0 - 4.015 - 205 - 10
Suxamethonium 1.0 - 1.5 mg/kg0.5 - 1.05 - 103 - 5
Atracurium 0.4 - 0.5 mg/kg2.0 - 4.020 - 3510 - 15
Rocuronium 0.6 - 1.2 mg/kg1.0 - 2.030 - 4010 - 15

Data compiled from clinical studies. Onset of action is the time to maximum block. Clinical duration is the time from drug administration to 25% recovery of twitch height. Recovery index is the time from 25% to 75% recovery of twitch height.

Table 2: In Vitro Potency of this compound

PreparationParameterValue
Rat Phrenic Nerve-HemidiaphragmEC50Varies with age
EC95Varies with age

EC50 and EC95 represent the concentrations of this compound required to produce 50% and 95% inhibition of twitch response, respectively. Studies have shown that neonatal rats exhibit increased sensitivity to this compound.[1]

Experimental Protocols

Microelectrode Recording of Neuromuscular Junction Potentials

This protocol describes the general methodology for intracellular recording of miniature end-plate potentials (mEPPs) and end-plate potentials (EPPs) from an isolated nerve-muscle preparation (e.g., rat phrenic nerve-hemidiaphragm), a standard method to evaluate the effects of neuromuscular blocking agents.

1. Preparation Dissection and Mounting:

  • A rat is euthanized, and the phrenic nerve-hemidiaphragm is carefully dissected.

  • The preparation is pinned to the bottom of a recording chamber filled with an oxygenated physiological salt solution (e.g., Krebs solution) maintained at a constant temperature.

2. Microelectrode Preparation and Placement:

  • Glass microelectrodes with a fine tip (typically <1 µm) are pulled and filled with a high-concentration salt solution (e.g., 3 M KCl).

  • A stimulating electrode is placed on the phrenic nerve to evoke muscle contractions.

  • The recording microelectrode is advanced into a muscle fiber near the endplate region using a micromanipulator. A successful impalement is indicated by a sharp drop in potential to a stable negative resting membrane potential.

3. Recording of Spontaneous and Evoked Potentials:

  • mEPPs: Spontaneous, small depolarizations of the muscle membrane are recorded. These represent the postsynaptic response to the spontaneous release of single vesicles of acetylcholine. Their amplitude and frequency are key parameters.

  • EPPs: The phrenic nerve is stimulated with a brief electrical pulse to evoke a larger depolarization, the EPP, which results from the synchronous release of many acetylcholine vesicles. The amplitude of the EPP is a measure of the overall efficacy of neuromuscular transmission.

  • Quantal Content: This is a measure of the number of acetylcholine vesicles released per nerve impulse and can be calculated from the mean amplitudes of the EPP and mEPP.

4. Drug Application and Data Analysis:

  • A baseline recording of mEPPs and EPPs is established.

  • This compound or another neuromuscular blocking agent is added to the bathing solution at a known concentration.

  • Changes in the amplitude and frequency of mEPPs and the amplitude of EPPs are recorded over time.

  • For a competitive antagonist like this compound, a decrease in the amplitude of both mEPPs and EPPs is expected, with little to no change in mEPP frequency or quantal content.

  • Data from multiple muscle fibers and preparations are collected and statistically analyzed to determine the drug's potency and mechanism of action.

Visualizing this compound's Impact

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.

Mivacurium_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles Triggers Release ACh ACh Vesicles->ACh Releases nAChR Nicotinic ACh Receptor Binding Site 1 Binding Site 2 ACh->nAChR:p1 ACh->nAChR:p2 This compound This compound->nAChR:p1 Competitively Binds This compound->nAChR:p2 Ion Channel Ion Channel (Closed) nAChR->Ion Channel Opens No Contraction No Contraction nAChR:p1->No Contraction Blocks ACh Binding Muscle Contraction Muscle Contraction Ion Channel->Muscle Contraction Depolarization Leads to Mivacurium_Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A1 Dissect Phrenic Nerve- Hemidiaphragm A2 Mount in Recording Chamber A1->A2 A3 Equilibrate in Krebs Solution A2->A3 B1 Position Stimulating and Recording Microelectrodes A3->B1 Start Experiment B2 Record Baseline mEPPs and EPPs B1->B2 B3 Bath Apply this compound B2->B3 B4 Record Post-Drug mEPPs and EPPs B3->B4 C1 Measure mEPP and EPP Amplitudes B4->C1 Analyze Data C2 Calculate Quantal Content C1->C2 C3 Compare Pre- and Post-Drug Data C2->C3

References

Mivacurium: A Versatile Tool for the Validation of Neuromuscular Blockade Reversal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reversal agents for mivacurium-induced neuromuscular blockade, supported by experimental data. This compound, a short-acting, non-depolarizing neuromuscular blocking agent, serves as an effective tool for the validation of new and existing reversal agents due to its predictable pharmacokinetics and rapid metabolism by plasma cholinesterase.[1][2][3] This guide details the mechanisms of action, presents comparative efficacy data, and outlines experimental protocols for validation studies.

Mechanism of Action: this compound and its Reversal

This compound acts as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor end-plate, preventing depolarization and subsequent muscle contraction.[1][3] Its action can be reversed by agents that increase the concentration of ACh at the neuromuscular junction or by direct encapsulation of the this compound molecule.

Signaling Pathway of this compound and Acetylcholinesterase Inhibitors

cluster_NMJ Neuromuscular Junction cluster_Drugs Pharmacological Intervention ACh Acetylcholine NicotinicReceptor Nicotinic ACh Receptor ACh->NicotinicReceptor Binds to MotorEndPlate Motor End-Plate NicotinicReceptor->MotorEndPlate Activates MuscleRelaxation Muscle Relaxation NicotinicReceptor->MuscleRelaxation Leads to MuscleContraction Muscle Contraction MotorEndPlate->MuscleContraction Initiates This compound This compound This compound->NicotinicReceptor Competitively Blocks AChE_Inhibitor Acetylcholinesterase Inhibitor (e.g., Neostigmine (B1678181), Edrophonium) AChE Acetylcholinesterase AChE_Inhibitor->AChE Inhibits AChE->ACh Breaks down

Caption: Mechanism of this compound and its reversal by acetylcholinesterase inhibitors.

Comparative Efficacy of Reversal Agents

The validation of a new reversal agent for this compound typically involves comparing its efficacy against spontaneous recovery and established reversal agents like neostigmine and edrophonium (B1671111). Key parameters for comparison include the time to recovery of the train-of-four (TOF) ratio to ≥ 0.9, which indicates adequate recovery of neuromuscular function.

Quantitative Data Summary: Reversal of this compound-Induced Blockade
Reversal AgentDosingTime to TOF Ratio ≥ 0.7 (minutes)Time to T1 95% Recovery (minutes)Study PopulationReference
Spontaneous Recovery (Placebo) N/A13.5 ± 2.613.29 ± 5.24Adult Patients[4][5]
Neostigmine 20 µg/kg11.4 ± 3.0-Adult Patients[6]
40 µg/kg11.4 ± 3.5-Adult Patients[6]
70 µg/kg-18.53 ± 9.09 (T1 95%)Adult Patients[4]
Edrophonium 0.125 mg/kg9.2 ± 2.6-Adult Patients[5]
1 mg/kg-9.35 ± 5.24 (T1 95%)Adult Patients[4]

Note: T1 refers to the first twitch of the train-of-four stimulation. Data are presented as mean ± standard deviation.

Experimental Protocols for Validation Studies

A standardized approach is crucial for the validation of new reversal agents. The following outlines a typical experimental workflow for a clinical trial evaluating a new reversal agent for this compound-induced neuromuscular blockade.

Experimental Workflow for a this compound Reversal Study

Start Patient Enrollment & Consent Anesthesia Induction of General Anesthesia Start->Anesthesia MivacuriumAdmin Administration of this compound (e.g., 0.2 mg/kg bolus followed by infusion) Anesthesia->MivacuriumAdmin NMB_Monitoring Neuromuscular Blockade Monitoring (e.g., TOF stimulation) MivacuriumAdmin->NMB_Monitoring DeepBlock Achievement of Deep Neuromuscular Blockade (e.g., T1 at 1-5% of baseline) NMB_Monitoring->DeepBlock Randomization Randomization to Treatment Groups DeepBlock->Randomization GroupA Group A: New Reversal Agent Randomization->GroupA GroupB Group B: Standard Reversal Agent (e.g., Neostigmine) Randomization->GroupB GroupC Group C: Placebo (Spontaneous Recovery) Randomization->GroupC ReversalAdmin Administration of Reversal Agent GroupA->ReversalAdmin GroupB->ReversalAdmin GroupC->ReversalAdmin RecoveryMonitoring Continuous Monitoring of Neuromuscular Function (Time to TOF ratio ≥ 0.9) ReversalAdmin->RecoveryMonitoring DataAnalysis Data Collection and Statistical Analysis RecoveryMonitoring->DataAnalysis End Study Conclusion DataAnalysis->End

Caption: A typical experimental workflow for validating a new reversal agent for this compound.

Key Methodological Considerations:
  • Patient Population: Healthy adult patients (ASA physical status I or II) undergoing elective surgery are typically enrolled.

  • Anesthesia: A standardized anesthetic regimen is maintained throughout the study to minimize confounding variables.

  • Neuromuscular Monitoring: Quantitative monitoring of neuromuscular function using acceleromyography or electromyography to measure the train-of-four (TOF) ratio is the standard of care.

  • Blinding: Double-blinding, where both the investigator and the patient are unaware of the treatment allocation, is essential to prevent bias.

  • Dosage: The dose of this compound is titrated to maintain a deep level of neuromuscular blockade before the administration of the reversal agent.

  • Endpoints: The primary endpoint is typically the time from the administration of the reversal agent to a TOF ratio of ≥ 0.9. Secondary endpoints may include the incidence of adverse events and hemodynamic stability.

Emerging Reversal Agents: A Look to the Future

While acetylcholinesterase inhibitors are the current standard for reversing this compound, research into novel reversal agents with different mechanisms of action is ongoing.

Sugammadex (B611050): Not a Viable Option for this compound

Sugammadex is a modified gamma-cyclodextrin (B1674603) that acts by encapsulating and inactivating steroidal non-depolarizing neuromuscular blocking agents like rocuronium (B1662866) and vecuronium.[7][8] Due to its high specificity for the steroidal structure, sugammadex is ineffective at reversing the effects of benzylisoquinolinium compounds such as this compound .[9][10]

Calabadion: A Promising Broad-Spectrum Reversal Agent

Calabadion is a novel, acyclic cucurbit[n]uril-type molecular container that has shown promise in preclinical studies for its ability to reverse a broad spectrum of neuromuscular blocking agents, including both steroidal and benzylisoquinolinium compounds.[11][12][13]

Mechanism of Action: Calabadion encapsulates the neuromuscular blocking agent, forming a stable complex that is then excreted from the body. This direct encapsulation mechanism is independent of acetylcholinesterase inhibition.

Preclinical Evidence: In vivo studies in rats have demonstrated that calabadion can rapidly and effectively reverse neuromuscular blockade induced by benzylisoquinolinium agents.[11] However, clinical trial data in humans for the reversal of this compound are not yet available.

Logical Relationship of Reversal Agent Specificity

cluster_NMBAs Neuromuscular Blocking Agents cluster_Reversals Reversal Agents This compound This compound (Benzylisoquinolinium) Rocuronium Rocuronium (Steroidal) AChE_I Acetylcholinesterase Inhibitors (Neostigmine, Edrophonium) AChE_I->this compound Effective AChE_I->Rocuronium Effective Sugammadex Sugammadex Sugammadex->this compound Ineffective Sugammadex->Rocuronium Effective Calabadion Calabadion (Investigational) Calabadion->this compound Potentially Effective (Preclinical Data) Calabadion->Rocuronium Potentially Effective (Preclinical Data)

Caption: Specificity of different reversal agents for this compound and rocuronium.

Conclusion

This compound's short duration of action and predictable metabolism make it an invaluable tool for the clinical validation of new reversal agents. While traditional acetylcholinesterase inhibitors like neostigmine and edrophonium are effective in reversing this compound-induced blockade, their use can be associated with undesirable side effects. The development of novel, broad-spectrum reversal agents such as calabadion holds the promise of a more targeted and efficient reversal of neuromuscular blockade, and this compound will undoubtedly play a crucial role in their clinical evaluation. Researchers and drug development professionals should consider the established experimental protocols and comparative data presented in this guide when designing future validation studies.

References

comparative analysis of Mivacurium and gantacurium

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Mivacurium and Gantacurium for Neuromuscular Blockade

This guide provides a detailed comparative analysis of this compound and Gantacurium, two neuromuscular blocking agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Pharmacodynamic and Pharmacokinetic Properties

A clear understanding of the onset of action, duration, and metabolism is crucial for the clinical application of neuromuscular blocking agents. The following table summarizes the key pharmacodynamic and pharmacokinetic parameters of this compound and Gantacurium.

ParameterThis compoundGantacurium
Class Short-acting, non-depolarizing benzylisoquinoliniumUltra-short-acting, non-depolarizing isoquinolinium
Mechanism of Action Competitive antagonist at the nicotinic acetylcholine (B1216132) receptorCompetitive antagonist at the nicotinic acetylcholine receptor
Metabolism Hydrolysis by plasma butyrylcholinesteraseNon-enzymatic degradation by adduction with L-cysteine
Onset of Action 2-3 minutes1-2 minutes
Clinical Duration (25% T1 recovery) 15-20 minutes5-10 minutes
Recovery Index (25-75% T1 recovery) 5-7 minutes2-3 minutes

Clinical Efficacy and Safety Profile

The clinical utility of a neuromuscular blocking agent is determined by its efficacy in achieving desired muscle relaxation and its associated safety profile.

FeatureThis compoundGantacurium
Intubating Conditions Good to excellentExcellent
Spontaneous Recovery Relatively rapid, but dependent on plasma cholinesterase activityRapid and predictable, independent of organ function
Reversal Neostigmine can be used but may prolong the block in some casesCan be rapidly reversed by L-cysteine
Histamine (B1213489) Release Can cause histamine release, leading to hypotension and flushingMinimal histamine release at clinical doses
Cardiovascular Effects Potential for hypotension, particularly with rapid administrationHemodynamically stable
Genetic Considerations Prolonged block in patients with atypical plasma cholinesteraseNot dependent on genetic variations in enzyme activity

Experimental Protocols

The following outlines a general methodology for a comparative study evaluating the efficacy and safety of this compound and Gantacurium.

Objective: To compare the onset, duration, and recovery characteristics, as well as the hemodynamic stability of this compound and Gantacurium in adult patients undergoing elective surgery.

Study Design: A randomized, double-blind, parallel-group clinical trial.

Patient Population: ASA physical status I and II patients scheduled for elective surgery requiring neuromuscular blockade.

Methodology:

  • Anesthesia Induction: Anesthesia is induced with a standard intravenous agent (e.g., propofol) and an opioid (e.g., fentanyl).

  • Baseline Measurements: Record baseline heart rate, blood pressure, and neuromuscular function (Train-of-Four [TOF] ratio).

  • Drug Administration: Patients are randomized to receive either an equipotent dose of this compound or Gantacurium.

  • Neuromuscular Monitoring: Neuromuscular function is monitored continuously using acceleromyography at the adductor pollicis muscle. The TOF ratio is recorded every 15 seconds.

  • Data Collection:

    • Onset Time: Time from drug administration to 95% depression of the first twitch (T1) of the TOF.

    • Clinical Duration: Time from drug administration until T1 recovers to 25% of baseline.

    • Recovery Index: Time from 25% to 75% recovery of T1.

    • Hemodynamic Parameters: Heart rate and blood pressure are recorded at predefined intervals.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests to compare the two groups.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for comparing this compound and Gantacurium and the logical relationship of their metabolic pathways.

cluster_0 Patient Recruitment & Baseline cluster_1 Randomization & Drug Administration cluster_2 Data Collection & Analysis A Patient Screening & Consent B Baseline Hemodynamic & NMB Monitoring A->B C Randomization B->C D1 Administer this compound C->D1 D2 Administer Gantacurium C->D2 E Monitor NMB & Hemodynamics D1->E D2->E F Record Onset, Duration, Recovery E->F G Statistical Analysis F->G

Caption: Experimental workflow for a comparative clinical trial of this compound and Gantacurium.

cluster_this compound This compound Metabolism cluster_gantacurium Gantacurium Metabolism This compound This compound Inactive Metabolites PlasmaCholinesterase Plasma Butyrylcholinesterase This compound->PlasmaCholinesterase PlasmaCholinesterase->this compound Gantacurium Gantacurium Inactive Adduct Cysteine L-cysteine Gantacurium->Cysteine Cysteine->Gantacurium

Caption: Comparative metabolic pathways of this compound and Gantacurium.

Assessing the nAChR Subtype Selectivity of Mivacurium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium is a short-acting, non-depolarizing neuromuscular blocking agent used clinically to induce skeletal muscle relaxation during surgery.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1] The selectivity of neuromuscular blocking agents for the muscle-type nAChR ((α1)₂β1δε) over neuronal nAChR subtypes is a critical determinant of their safety and side-effect profile. This guide provides a comparative assessment of the selectivity of this compound for various nAChR subtypes against other commonly used neuromuscular blockers, supported by available experimental data and detailed methodologies.

While extensive quantitative data on the binding affinities of this compound across a wide range of nAChR subtypes is limited in publicly available literature, this guide synthesizes the available information on its potency at the neuromuscular junction and provides context with data on alternative agents.

Comparison of Neuromuscular Blocking Agent Potency

The potency of neuromuscular blocking agents at the neuromuscular junction, which is predominantly mediated by the muscle-type (α1)₂β1δε nAChR, can be compared using their ED50 and ED95 values (the doses required to produce 50% and 95% suppression of the adductor pollicis muscle twitch response, respectively).

DrugED50 (µg/kg)ED95 (µg/kg)
This compound 49.891.8
Atracurium187.2253.1
Cisatracurium40.957.6
Rocuronium136.4288.7
Vecuronium36.652.9

Note: Data is derived from a study in humans during nitrous oxide-fentanyl-propofol anesthesia.[2] Lower values indicate higher potency.

nAChR Subtype Selectivity Profile

For context, the following table presents a hypothetical structure for presenting such data, which is crucial for a comprehensive selectivity assessment. The values for alternative drugs, where available from various sources, are included to illustrate the type of data required for a complete comparison. It is important to note that these values are compiled from different studies and experimental conditions may vary.

nAChR SubtypeThis compound (Ki/IC50, nM)Atracurium (Ki/IC50, nM)Cisatracurium (Ki/IC50, nM)Rocuronium (Ki/IC50, nM)Vecuronium (Ki/IC50, nM)
(α1)₂β1δε (muscle)Data not availableData not availableData not availableData not availableData not available
α3β4 (neuronal)Data not availableData not availableData not availableData not availableData not available
α4β2 (neuronal)Data not availableData not availableData not availableData not availableData not available
α7 (neuronal)Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

The determination of nAChR subtype selectivity involves specialized experimental techniques. The two primary methods are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay (Competitive Inhibition)

This method quantifies the affinity of a drug for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known binding characteristics.

Detailed Methodology:

  • Receptor Preparation:

    • Endogenous Receptors: Tissues known to express the target nAChR subtype (e.g., hippocampus for α7, interpeduncular nucleus for α3β4) are homogenized. A membrane fraction is then isolated through centrifugation.

    • Recombinant Receptors: A suitable cell line (e.g., HEK293, CHO) is transfected with cDNAs encoding the specific α and β subunits of the desired nAChR subtype (e.g., α4 and β2). The cells are cultured to express the receptors, harvested, and a membrane preparation is made.

  • Assay Buffer: A buffer solution is used to maintain a stable pH and ionic environment (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: A radiolabeled ligand with high affinity and specificity for the target nAChR subtype is selected (e.g., [³H]-Epibatidine for α4β2 nAChRs, [¹²⁵I]-α-bungarotoxin for α7 nAChRs).

  • Competition Assay:

    • A fixed concentration of the radioligand and the receptor preparation are incubated with a range of concentrations of the unlabeled test compound (e.g., this compound).

    • The incubation is allowed to proceed until equilibrium is reached.

    • Non-specific binding is determined by including a high concentration of a known non-labeled nAChR agonist or antagonist (e.g., nicotine (B1678760) or d-tubocurarine) in a parallel set of tubes.

  • Separation and Detection:

    • The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effect of a drug on ion channels, such as nAChRs, expressed in Xenopus laevis oocytes.

Detailed Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Xenopus laevis oocytes are surgically removed and defolliculated.

    • Complementary RNAs (cRNAs) encoding the specific α and β subunits of the desired nAChR subtype are synthesized in vitro.

    • The cRNAs are injected into the oocytes, which then translate the RNA and express the functional nAChR channels on their cell membrane.

  • Electrophysiological Recording:

    • After an incubation period to allow for receptor expression, the oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

    • Two microelectrodes filled with a conductive solution (e.g., 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -70 mV).

  • Drug Application:

    • The endogenous agonist, acetylcholine (ACh), is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC20).

    • To determine the inhibitory effect of a test compound, the oocyte is pre-incubated with the antagonist (e.g., this compound) for a set period, followed by co-application of the antagonist with ACh.

  • Data Acquisition and Analysis:

    • The ion current flowing through the activated nAChRs is recorded.

    • The peak current amplitude in the presence of the antagonist is compared to the control current amplitude (ACh alone).

    • A concentration-response curve is generated by plotting the percentage of inhibition versus the logarithm of the antagonist concentration.

    • The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the ACh-evoked current, is determined from this curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of nAChR activation and a typical experimental workflow for assessing drug selectivity.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotinic Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response

Caption: nAChR activation signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Select Receptor Source (Tissue or Recombinant Cells) Membrane_Prep Prepare Membrane Fraction or Culture Cells Receptor_Source->Membrane_Prep Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Electro_Assay Electrophysiology Assay Membrane_Prep->Electro_Assay IC50_Calc Calculate IC50 / Ki values Binding_Assay->IC50_Calc Electro_Assay->IC50_Calc Selectivity Determine Selectivity Profile IC50_Calc->Selectivity

Caption: Workflow for assessing nAChR selectivity.

Conclusion

This compound is an effective short-acting neuromuscular blocking agent. While its clinical efficacy at the neuromuscular junction is well-documented, a comprehensive understanding of its selectivity for different nAChR subtypes, particularly neuronal subtypes, is hampered by a lack of publicly available quantitative binding and functional data. Further research employing the methodologies outlined in this guide is necessary to fully characterize the selectivity profile of this compound and to compare it definitively with other neuromuscular blocking agents. Such data would be invaluable for drug development professionals seeking to design new agents with improved safety and selectivity profiles.

References

A Comparative Guide to the Cross-Species Effects of Mivacurium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuromuscular blocking effects of Mivacurium across various species, offering valuable data for preclinical research and drug development. This compound, a short-acting, non-depolarizing neuromuscular blocking agent, is distinguished by its hydrolysis by plasma cholinesterase.[1][2] This unique metabolic pathway influences its duration of action and presents species-specific variations that are critical for translational research.

Quantitative Comparison of this compound's Effects

The following tables summarize the key pharmacodynamic parameters of this compound across different species, providing a basis for cross-species validation and dose selection in preclinical studies.

Table 1: Potency of this compound (ED50 and ED95)

SpeciesAnesthesia/Experimental ConditionED50 (µg/kg)ED95 (µg/kg)Citation
Human (Adult) Nitrous oxide/fentanyl3967-80[3]
Nitrous oxide/enflurane (B1671288)2752[3]
Propofol infusion5395[3]
Sevoflurane (B116992)4286[3]
Human (Child, 1-10 years) Thiopentone-alfentanil-nitrous oxide54105[4]
Rat (Neonatal) In vitro phrenic nerve-hemidiaphragmLower than older ratsLower than older rats[5]
Rat (Adult) In vitro phrenic nerve-hemidiaphragmNo significant difference between 25g, 100g, and 200g ratsNo significant difference between 25g, 100g, and 200g rats[5]

Table 2: Onset and Duration of Action of this compound

SpeciesDose (mg/kg)Onset of Action (minutes)Duration of Action (minutes to 25% recovery)Spontaneous Recovery (minutes to 95% recovery)Citation
Human (Adult) 0.152.5 - 3~15-20~21-34[6][7][8]
0.22 - 2.5--[6][9]
0.25---[6]
Human (Child, 2-12 years) 0.2Faster than adults~1014-26[6][8]
Guinea Pig High Doses---[10]

Experimental Protocols

A fundamental aspect of cross-species validation is the standardization of experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Determination of Neuromuscular Blockade in Animal Models

Objective: To assess the potency (ED50, ED95), onset, and duration of action of a neuromuscular blocking agent.

General Procedure:

  • Animal Preparation: Anesthetize the animal with an appropriate agent (e.g., pentobarbital, isoflurane).[11] The choice of anesthetic is crucial as it can influence the neuromuscular blocking effects of the agent under study.[3] Maintain body temperature and ventilate the animal mechanically to ensure stable physiological conditions.[12]

  • Nerve Stimulation: Isolate a peripheral motor nerve (e.g., sciatic nerve in rats, ulnar nerve in monkeys).[11][13] Apply supramaximal electrical stimuli using a nerve stimulator. A common stimulation pattern is the train-of-four (TOF), where four stimuli are delivered at 2 Hz every 10-12 seconds.[13][14]

  • Measurement of Muscle Response: Record the evoked mechanical twitch response of the corresponding muscle (e.g., gastrocnemius in rats, adductor pollicis in monkeys) using a force transducer.[11][13]

  • Drug Administration: Administer the neuromuscular blocking agent intravenously as a bolus dose or a continuous infusion.[11]

  • Data Analysis:

    • Potency (ED50 and ED95): Construct a dose-response curve by administering graded doses of the drug and measuring the maximal depression of the twitch height. The ED50 and ED95 are the doses that produce 50% and 95% twitch depression, respectively.[3][13]

    • Onset of Action: The time from drug administration to the maximal depression of the twitch response.[4]

    • Duration of Action: The time from drug administration until the twitch height recovers to a certain percentage of the baseline value (e.g., 25%).[6]

    • Spontaneous Recovery: The time from the end of drug administration until the twitch height returns to 95% of the baseline.[6]

Ethical Considerations: All animal experiments must be conducted in accordance with relevant ethical guidelines and approved by an institutional animal care and use committee.[12] Anesthesia and analgesia must be adequate to prevent pain and distress.[12]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the assessment of this compound's effects, the following diagrams are provided.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthesia Induction & Maintenance Ventilation Mechanical Ventilation Anesthesia->Ventilation Monitoring Physiological Monitoring (Temp, BP, etc.) Ventilation->Monitoring Nerve_Stim Peripheral Nerve Stimulation (TOF) Monitoring->Nerve_Stim Muscle_Resp Muscle Response Measurement Nerve_Stim->Muscle_Resp Potency Potency (ED50/ED95) Determination Muscle_Resp->Potency Onset Onset of Action Calculation Muscle_Resp->Onset Duration Duration of Action Calculation Muscle_Resp->Duration Drug_Admin This compound Administration (IV) Drug_Admin->Muscle_Resp

Caption: Experimental workflow for assessing neuromuscular blockade.

Mivacurium_MoA cluster_synapse Neuromuscular Junction This compound This compound AChR Nicotinic Acetylcholine Receptor (nAChR) This compound->AChR Competitively Binds to (Antagonist) Plasma_Cholinesterase Plasma Cholinesterase This compound->Plasma_Cholinesterase Metabolized by Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Activates No_Contraction Muscle Relaxation (Neuromuscular Block) AChR->No_Contraction Prevents Activation ACh Acetylcholine (ACh) ACh->AChR Binds to Motor_End_Plate Motor End Plate Inactive_Metabolites Inactive Metabolites Plasma_Cholinesterase->Inactive_Metabolites Produces

Caption: Mechanism of action of this compound at the neuromuscular junction.

Species-Specific Considerations

  • Rats: Neonatal rats exhibit increased sensitivity to this compound compared to older rats, suggesting developmental differences in the neuromuscular junction or metabolic pathways.[5]

  • Guinea Pigs: At high doses, this compound may cause an increase in pulmonary inflation pressure, which is attenuated by pyrilamine, suggesting histamine (B1213489) release.[10][15]

  • Humans: The potency and duration of this compound's effects can be influenced by the type of anesthetic used.[3] For instance, enflurane and sevoflurane can potentiate the neuromuscular block.[3] Children generally require higher infusion rates than adults.[9] Patients with atypical plasma cholinesterase activity will experience a prolonged neuromuscular block.[7]

This guide serves as a foundational resource for understanding the comparative pharmacology of this compound. For in-depth analysis and application to specific research questions, consulting the primary literature is highly recommended.

References

Mivacurium's Synergistic Effects: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pharmacodynamic interactions between mivacurium and other commonly administered perioperative drugs, supported by experimental data and detailed protocols.

This guide provides a comprehensive overview of the synergistic effects observed when this compound, a short-acting, non-depolarizing neuromuscular blocking agent, is co-administered with other drugs. For researchers, scientists, and drug development professionals, understanding these interactions is paramount for optimizing clinical outcomes, ensuring patient safety, and informing the development of novel neuromuscular blocking agents. This compound's action, characterized by its competitive antagonism of acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate, can be significantly altered by a variety of medications, leading to potentiation of its effects and prolonged neuromuscular blockade.[1][2]

Potentiation by Inhalational Anesthetics

Volatile anesthetic agents are well-documented potentiators of neuromuscular blocking agents, including this compound. Studies have demonstrated that isoflurane (B1672236) and sevoflurane (B116992) can enhance the effects of this compound, leading to a prolonged duration of action and a reduced requirement for the drug.

A study investigating the influence of isoflurane on a continuous infusion of this compound found that while the infusion rate to maintain 90% T1 depression was not significantly different compared to a propofol-based anesthetic, the recovery index was significantly prolonged in the isoflurane group.[3] Another study found that the potency of this compound was slightly enhanced during sevoflurane anesthesia compared to intravenous anesthesia, with a minimally prolonged duration of action.[4] The duration of isoflurane anesthesia has also been shown to influence the pharmacodynamics of this compound, with longer exposure leading to a shorter onset time and a longer recovery time.[5]

Anesthetic AgentParameterThis compound Alone (Propofol Anesthesia)This compound + Inhalational AnestheticReference
Isoflurane (0.5% end-tidal)Mean Recovery Index (s)466 (± 219)757 (± 508)[3]
Sevoflurane (1.5 MAC)ED50 (µg/kg)53 (45-62)42 (35-51)[4]
Sevoflurane (1.5 MAC)ED95 (µg/kg)95 (81-112)86 (74-98)[4]
Sevoflurane (1.5 MAC)Time to TOF ratio 0.8 (min)29 (± 5.5)40 (± 10.0)[4]
Isoflurane (1.5 MAC)Time to TOF ratio 0.8 (min)29 (± 5.5)36 (± 8.5)[4]

Synergism with Other Neuromuscular Blocking Agents

The co-administration of this compound with other non-depolarizing neuromuscular blocking agents frequently results in a synergistic interaction, leading to a greater than additive effect. This potentiation can significantly prolong the duration of neuromuscular blockade.

Pancuronium (B99182)

Studies have consistently demonstrated a synergistic interaction between this compound and pancuronium.[6][7] This is partly attributed to the inhibition of plasma butyrylcholinesterase by pancuronium, which reduces the hydrolysis of this compound.[8] The order of administration is crucial; the interaction is significant only when this compound is injected after pancuronium.[8] A study found that after a pancuronium-induced block, a subsequent dose of this compound had a significantly longer duration of action.[6]

Rocuronium (B1662866) and Vecuronium (B1682833)

A synergistic effect has also been observed when this compound is combined with rocuronium and vecuronium.[9][10][11][12] The clinical duration of a maintenance dose of this compound was found to be significantly longer after an intubating dose of rocuronium or vecuronium compared to an intubating dose of this compound itself.[12]

Atracurium (B1203153) and Cisatracurium (B1209417)

The interaction between this compound and atracurium has yielded conflicting results, with some studies suggesting an additive effect[13] and others demonstrating synergism.[11][14] When preceded by atracurium or cisatracurium, the duration of effect of this compound has been shown to be prolonged by as much as 200% in children.[14]

Interacting DrugParameterThis compound AloneThis compound + Interacting DrugReference
PancuroniumMean duration of first this compound dose (min)-66 (± 14)[6]
Rocuronium & VecuroniumClinical duration of maintenance this compound (min)12 (± 3)40 (± 8) with Rocuronium, 28 (± 6) with Vecuronium[12]
AtracuriumTime to 95% EMG recovery (min)10.3 (8.0-14.0)33.0 (28.0-40.0)[14]
CisatracuriumTime to 95% EMG recovery (min)10.3 (8.0-14.0)30.7 (26.0-40.3)[14]

Interaction with Succinylcholine (B1214915)

The interaction between the depolarizing agent succinylcholine and this compound is complex. Administering this compound after recovery from a succinylcholine-induced block has been shown to have negligible effects on the subsequent this compound block.[15] However, another study suggests a potential antagonistic action when the two blockers are administered sequentially, leading to a reduction in the net block and speed of action of this compound.[16] Conversely, pretreatment with this compound has a marked antagonistic effect on the neuromuscular block produced by succinylcholine.[17]

ConditionParameterThis compound AloneThis compound after SuccinylcholineReference
This compound after 5% T1 recovery from SuccinylcholineMean Onset Time (min)3.8 (± 0.9)3.8 (± 0.9)[15]
This compound after 5% T1 recovery from SuccinylcholineMaximal Neuromuscular Block (%)96.6 (± 7.2)96.6 (± 7.2)[15]
This compound after 50% recovery from SuccinylcholineOnset Time (seconds)279135-158[16]

Experimental Protocols

Assessment of Neuromuscular Blockade

A common methodology for evaluating the pharmacodynamic effects of neuromuscular blocking agents involves the following steps:

  • Patient Population: Healthy adult patients (ASA physical status I or II) scheduled for elective surgery are typically recruited.

  • Anesthesia: Anesthesia is induced and maintained with a standardized technique, often involving intravenous agents like propofol (B549288) and opioids, and in some studies, inhalational anesthetics.

  • Neuromuscular Monitoring: The primary method for quantifying neuromuscular blockade is through the stimulation of a peripheral nerve (commonly the ulnar nerve at the wrist) and recording the evoked response of the corresponding muscle (typically the adductor pollicis).[6][7][8][12][13] This is achieved using techniques such as:

    • Electromyography (EMG): Measures the electrical activity of the muscle.[7][12][14]

    • Mechanomyography: Measures the mechanical force of muscle contraction.[13]

    • Train-of-Four (TOF) Stimulation: A series of four electrical stimuli are delivered, and the ratio of the fourth twitch height to the first (T4/T1 ratio) is a sensitive indicator of non-depolarizing neuromuscular blockade.[12][15]

Determination of Synergism

Isobolographic analysis is a common method used to determine the nature of the interaction between two drugs. The dose-response curves of each drug administered alone are established, and then the effect of a combination of the drugs is compared to the expected additive effect. A greater than additive effect indicates synergism.[7]

Signaling Pathways and Experimental Workflows

Mivacurium_Mechanism_of_Action cluster_NMJ Neuromuscular Junction cluster_Postsynaptic Postsynaptic Membrane Nerve_Terminal Motor Nerve Terminal Synaptic_Cleft Synaptic Cleft Nerve_Terminal->Synaptic_Cleft Acetylcholine (ACh) Release nAChR Nicotinic ACh Receptor Motor_End_Plate Motor End Plate Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Depolarization This compound This compound This compound->nAChR Competitively Blocks ACh Acetylcholine ACh->nAChR Binds

Caption: this compound's competitive antagonism at the neuromuscular junction.

Experimental_Workflow Patient_Recruitment Patient Recruitment (ASA I-II, Elective Surgery) Anesthesia_Induction Standardized Anesthesia Induction (e.g., Propofol, Opioids) Patient_Recruitment->Anesthesia_Induction Neuromuscular_Monitoring Initiate Neuromuscular Monitoring (e.g., TOF at Adductor Pollicis) Anesthesia_Induction->Neuromuscular_Monitoring Drug_Administration Administer this compound +/- Interacting Drug Neuromuscular_Monitoring->Drug_Administration Data_Collection Record Pharmacodynamic Data (Onset, Duration, Recovery) Drug_Administration->Data_Collection Data_Analysis Analyze for Synergistic Effects (e.g., Isobolographic Analysis) Data_Collection->Data_Analysis

Caption: A typical experimental workflow for evaluating drug interactions with this compound.

References

A Comparative Analysis of Histamine Release Profiles: Mivacurium vs. Atracurium

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the histamine-releasing properties of the neuromuscular blocking agents Mivacurium and Atracurium (B1203153) reveals distinct profiles, with this compound demonstrating a greater propensity for inducing histamine (B1213489) release. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two clinically important drugs.

Executive Summary

This compound and Atracurium are both non-depolarizing neuromuscular blocking agents used in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation. However, their side-effect profiles, particularly concerning histamine release, differ significantly. Clinical and in vitro studies have consistently shown that this compound is associated with a higher incidence and magnitude of histamine release compared to Atracurium. This can lead to a greater frequency of adverse hemodynamic effects and cutaneous reactions, such as flushing and hypotension.

Quantitative Data on Histamine Release

A comparative clinical study provides quantitative insights into the histamine-releasing potential of this compound and Atracurium. Following rapid bolus administration, this compound led to a more pronounced increase in plasma histamine concentrations.

Drug (Dosage)Time PointMean Increase in Plasma Histamine Concentration (%)
This compound (0.2 mg/kg)1 minute370%[1][2]
3 minutes223%[1][2]
Atracurium (0.6 mg/kg)1 minute234%[1][2]
3 minutes148%[1][2]

Table 1: Percentage increase in plasma histamine concentrations following administration of this compound and Atracurium in surgical patients.[1][2]

In the same study, the incidence of clinical signs of histamine release, such as facial flushing and mild bronchospasms, was also noted to be slightly higher in the Atracurium group (23%) compared to the this compound group (20%), although both were significantly higher than the vecuronium (B1682833) group (3%) used as a comparator.[3]

Experimental Protocols

The assessment of histamine release by neuromuscular blocking agents employs both in vivo and in vitro methodologies to provide a comprehensive understanding of their effects.

In Vivo Evaluation in Anesthetized Patients

A common clinical research protocol involves the administration of the neuromuscular blocking agent to anesthetized surgical patients.[1][2]

  • Patient Population: Adult patients classified as ASA physical status I or II are typically recruited for these studies.

  • Anesthesia Induction and Maintenance: Anesthesia is induced with an intravenous agent like thiopental (B1682321) and maintained with an inhalation agent such as isoflurane (B1672236) and nitrous oxide in oxygen.[1][2]

  • Drug Administration: A single, rapid bolus of the neuromuscular blocking drug (e.g., this compound 0.2 mg/kg or Atracurium 0.6 mg/kg) is administered intravenously.[1][2]

  • Blood Sampling: Venous blood samples are collected at baseline (before induction), and at specific time points (e.g., 1, 3, and 5 minutes) after the administration of the neuromuscular blocking drug.[1][2]

  • Histamine Measurement: Plasma histamine concentrations are determined using a sensitive and specific method, such as a radioimmunoassay.

  • Hemodynamic Monitoring: Heart rate and arterial blood pressure are continuously monitored to assess the cardiovascular effects associated with histamine release.

G cluster_pre Pre-Administration cluster_admin Drug Administration cluster_post Post-Administration cluster_analysis Analysis pre_induction Patient Recruitment (ASA I/II) anesthesia Anesthesia Induction (e.g., Thiopental) pre_induction->anesthesia baseline Baseline Measurements (Blood Sample, Hemodynamics) anesthesia->baseline drug_admin Rapid Bolus Injection (this compound or Atracurium) baseline->drug_admin blood_sampling Serial Blood Sampling (1, 3, 5 min) drug_admin->blood_sampling hemo_monitoring Continuous Hemodynamic Monitoring drug_admin->hemo_monitoring histamine_assay Plasma Histamine Assay (Radioimmunoassay) blood_sampling->histamine_assay data_analysis Data Analysis and Comparison hemo_monitoring->data_analysis histamine_assay->data_analysis

Experimental Workflow for In Vivo Histamine Release Assessment.
In Vitro Histamine Release Assay

In vitro models, such as the human neonatal foreskin preparation, offer a method to directly assess histamine release from mast cells in a controlled environment.[4]

  • Tissue Preparation: Human neonatal foreskin tissue is obtained and prepared for the experiment.

  • Incubation: The tissue is incubated with varying concentrations of the neuromuscular blocking agents being tested.

  • Histamine Measurement: The amount of histamine released into the surrounding medium is measured directly.

  • Dose-Response Relationship: This method allows for the determination of a dose-related histamine release for each drug.[4]

Signaling Pathway of Non-Immunological Histamine Release

The histamine release induced by this compound and Atracurium is a non-immunological, or pseudo-allergic, reaction. This process is not dependent on prior sensitization and does not involve IgE antibodies. A key player in this pathway is the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on the surface of mast cells.[5][6]

  • Receptor Activation: this compound and Atracurium can directly bind to and activate MRGPRX2 on mast cells.[6]

  • G-Protein Coupling: Activation of MRGPRX2 leads to the activation of intracellular G proteins.

  • Downstream Signaling: This triggers a cascade of intracellular signaling events, including the mobilization of intracellular calcium.[6]

  • Mast Cell Degranulation: The increase in intracellular calcium is a critical signal that leads to the fusion of histamine-containing granules with the mast cell membrane and the subsequent release of histamine and other inflammatory mediators into the extracellular space.[6]

G cluster_cell Mast Cell NMBA This compound / Atracurium MRGPRX2 MRGPRX2 NMBA->MRGPRX2 Binds to G_protein G-Protein Activation MRGPRX2->G_protein Activates Ca_influx Intracellular Ca²⁺ Mobilization G_protein->Ca_influx Leads to Degranulation Mast Cell Degranulation Ca_influx->Degranulation Triggers Histamine Histamine Release Degranulation->Histamine

Signaling Pathway of Non-Immunological Histamine Release.

Conclusion

The available evidence clearly indicates that this compound has a greater propensity to cause histamine release than Atracurium. This is reflected in both the higher percentage increase in plasma histamine levels and the observed clinical side effects. The underlying mechanism for this non-immunological reaction involves the direct activation of the MRGPRX2 receptor on mast cells. For researchers and clinicians, this difference is a critical consideration in the selection of a neuromuscular blocking agent, particularly for patients who may be more susceptible to the adverse effects of histamine release. Further research into the structure-activity relationships of these compounds could provide valuable insights for the development of future neuromuscular blocking agents with an improved safety profile.

References

A Comparative Guide to Computational Models of Mivacurium Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models used to describe the pharmacokinetics of mivacurium, a short-acting neuromuscular blocking agent. The following sections present quantitative data from various studies, detail the experimental protocols used to obtain this data, and visualize key concepts to aid in the validation and selection of appropriate models for research and development.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The tables below summarize key pharmacokinetic and pharmacodynamic parameters of this compound and its stereoisomers from different studies. These tables facilitate a direct comparison of the drug's behavior under various conditions and in different patient populations.

Table 1: Pharmacokinetic Parameters of this compound Isomers in Adult Patients

ParameterIsomerValuePatient PopulationAnesthesiaReference
Clearance (ml/min/kg) cis-trans106 ± 67Healthy Adult MalesNitrous oxide/oxygen/fentanyl[1]
trans-trans63 ± 34Healthy Adult MalesNitrous oxide/oxygen/fentanyl[1]
cis-cis4.6 ± 1.1Healthy Adult MalesNitrous oxide/oxygen/fentanyl[1]
Elimination Half-Life (min) cis-trans1.8 ± 1.1Healthy Adult MalesNitrous oxide/oxygen/fentanyl[1]
trans-trans1.9 ± 0.7Healthy Adult MalesNitrous oxide/oxygen/fentanyl[1]
cis-cis52.9 ± 19.8Healthy Adult MalesNitrous oxide/oxygen/fentanyl[1]
Volume of Distribution (Vβ) (l/kg) cis-trans0.29 ± 0.24Healthy Adult MalesNitrous oxide/oxygen/fentanyl[1]
trans-trans0.15 ± 0.05Healthy Adult MalesNitrous oxide/oxygen/fentanyl[1]
cis-cis0.34 ± 0.08Healthy Adult MalesNitrous oxide/oxygen/fentanyl[1]

Table 2: Pharmacokinetic Parameters of this compound in Different Patient Populations

ParameterPatient PopulationValueAnesthesiaReference
Plasma Clearance NormalNot specified, but higher than liver failure patientsIsoflurane (B1672236) and nitrous oxide[2]
Liver FailureSignificantly smaller than normal and renal failure patientsIsoflurane and nitrous oxide[2]
Renal FailureComparable to normal patientsIsoflurane and nitrous oxide[2]
Mean Residence Time NormalNot specified, but shorter than liver failure patientsIsoflurane and nitrous oxide[2]
Liver FailureSignificantly longer than normal and renal failure patientsIsoflurane and nitrous oxide[2]
Renal FailureComparable to normal patientsIsoflurane and nitrous oxide[2]
Volume of Distribution at Steady State (Vdss) NormalComparable across groupsIsoflurane and nitrous oxide[2]
Liver FailureComparable across groupsIsoflurane and nitrous oxide[2]
Renal FailureComparable across groupsIsoflurane and nitrous oxide[2]

Table 3: Pharmacodynamic Parameters of this compound

ParameterValuePatient PopulationAnesthesiaReference
ED95 (mg/kg) 0.053Young AdultsNot specified[3]
0.061Elderly PatientsNot specified[3]
Duration to TOF ratio of 0.7 (min) 16.5Young AdultsNot specified[3]
21.0Elderly PatientsNot specified[3]
25-75% Recovery Index (min) 7.2 ± 1.8Healthy Adult MalesNitrous oxide/oxygen/fentanyl[1]
5-95% Recovery Index (min) 16.8 ± 3.7Healthy Adult MalesNitrous oxide/oxygen/fentanyl[1]
Time to 25% Recovery (T25) (min) 18.7Normal PatientsIsoflurane and nitrous oxide[2]
57.2Liver Failure PatientsIsoflurane and nitrous oxide[2]

Experimental Protocols

The validation of computational pharmacokinetic models relies on robust experimental data. The following sections detail the methodologies employed in key studies of this compound.

Pharmacokinetic and Pharmacodynamic Study in Young Adult and Elderly Patients[3]
  • Study Design: A dose-response study was conducted in 64 patients, comprising 32 young adults and 32 elderly patients. A subset of 32 patients was randomly selected for the pharmacokinetic arm of the study.

  • Drug Administration: Patients received one of four doses of this compound. An additional bolus dose was administered to a total of 0.1 mg/kg, followed by a continuous infusion adjusted to maintain 91-99% neuromuscular block.

  • Pharmacodynamic Monitoring: Neuromuscular function was assessed using mechanomyography and train-of-four (TOF) nerve stimulation to measure the time to maximum block and different levels of recovery.

  • Pharmacokinetic Sampling: Venous blood samples were collected to determine the plasma concentrations of the three this compound isomers and their metabolites.

Pharmacokinetics of this compound Stereoisomers[1]
  • Study Population: Eighteen ASA physical status 1 or 2 adult male patients undergoing elective surgery.

  • Anesthesia: Nitrous oxide/oxygen/fentanyl anesthesia was administered.

  • Drug Administration: A two-step continuous infusion of this compound was initiated at 5 µg/kg/min for 60 minutes, followed by an increase to 10 µg/kg/min for another 60 minutes.

  • Neuromuscular Monitoring: Mechanomyography was used to monitor neuromuscular function at a frequency of 0.15 Hz.

  • Pharmacokinetic Analysis: Venous blood samples were drawn to measure the plasma concentrations of each this compound isomer using a stereospecific high-performance liquid chromatographic method. Pharmacokinetic parameters were determined using noncompartmental analysis.

Pharmacokinetics in Patients with Hepatic or Renal Failure[2]
  • Study Groups: The study included nine patients with normal renal and liver function, nine patients undergoing cadaveric kidney transplantation, and nine patients undergoing cadaveric liver transplantation.

  • Anesthesia: Anesthesia was maintained with isoflurane and nitrous oxide.

  • Drug Administration: A single bolus dose of this compound (0.15 mg/kg) was administered.

  • Pharmacokinetic Measurement: Total plasma concentrations of what were presumed to be the two active this compound isomers were measured for 2.5 hours using a high-pressure liquid chromatographic assay. Data were analyzed using a non-compartmental method based on statistical moments.

  • Neuromuscular Monitoring: The electromyographic evoked response of the adductor pollicis muscle to train-of-four stimulation of the ulnar nerve was measured.

Model Structures and Workflows

The following diagrams, generated using Graphviz, illustrate the structures of different pharmacokinetic models for this compound and a typical experimental workflow for its study.

G cluster_models Computational Pharmacokinetic Models of this compound cluster_two_comp Two-Compartment Model Detail cluster_pbpk PBPK Model Detail (Simplified) TwoCompartment Two-Compartment Model TwoCompartment_desc Describes drug distribution between a central and a peripheral compartment. PBPK Physiologically Based Pharmacokinetic (PBPK) Model PBPK_desc A multi-compartment model representing various organs and tissues. PeripheralLink Peripheral Link Model PeripheralLink_desc An alternative model for drugs with very rapid plasma clearance, linking effect to the peripheral compartment. Central Central Peripheral Peripheral Central->Peripheral k12 Elimination Elimination Central->Elimination k10 Peripheral->Central k21 DrugInput DrugInput DrugInput->Central Blood Blood Liver Liver Blood->Liver Muscle Muscle Blood->Muscle Fat Fat Blood->Fat Brain Brain Blood->Brain Liver->Blood Metabolism Metabolism Liver->Metabolism Muscle->Blood Fat->Blood Brain->Blood

Caption: Comparison of this compound Pharmacokinetic Models.

G cluster_workflow Experimental Workflow for this compound Pharmacokinetic/Pharmacodynamic Studies cluster_data Data Collected cluster_analysis Analysis PatientRecruitment Patient Recruitment (e.g., Healthy Volunteers, Specific Populations) AnesthesiaInduction Induction of Anesthesia PatientRecruitment->AnesthesiaInduction BaselineMonitoring Baseline Neuromuscular Function Monitoring (e.g., TOF) AnesthesiaInduction->BaselineMonitoring MivacuriumAdmin This compound Administration (Bolus or Infusion) BaselineMonitoring->MivacuriumAdmin DataCollection Continuous Data Collection MivacuriumAdmin->DataCollection SpontaneousRecovery Spontaneous Recovery DataCollection->SpontaneousRecovery PK_Samples Pharmacokinetic Samples (Venous Blood) DataCollection->PK_Samples PD_Measurements Pharmacodynamic Measurements (Mechanomyography/EMG) DataCollection->PD_Measurements DataAnalysis Data Analysis SpontaneousRecovery->DataAnalysis PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental, Compartmental) DataAnalysis->PK_Analysis PD_Analysis Pharmacodynamic Modeling (e.g., Sigmoidal Emax Model) DataAnalysis->PD_Analysis

Caption: this compound PK/PD Experimental Workflow.

Conclusion

The validation of computational models for this compound pharmacokinetics is crucial for predicting its behavior and optimizing its clinical use. Standard two-compartment models have been widely used, but alternative approaches like physiologically based pharmacokinetic (PBPK) and peripheral link models may offer advantages, particularly for capturing the rapid clearance and complex distribution of this compound and its isomers.[4][5][6] The choice of model should be guided by the specific research question and the patient population under investigation. The experimental data and protocols summarized in this guide provide a foundation for the objective comparison and validation of these models.

References

Safety Operating Guide

General Principles of Mivacurium Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Mivacurium is a critical component of laboratory safety and chemical handling, ensuring compliance with regulations and protection of personnel and the environment. This compound and its containers are classified as hazardous waste and must be managed accordingly.[1] Adherence to all local, state, and federal regulations is mandatory for the disposal of this material.[1]

Before beginning any work that will generate this compound waste, a comprehensive disposal plan should be formulated.[2] The primary approach to waste management should follow a hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal as a last resort.[1]

Waste Management HierarchyApplication in a Laboratory Setting for this compound
Reduction Plan experiments to minimize the amount of this compound required.
Reuse Not generally applicable for this compound due to stability and contamination risks. Unused solution in open ampoules must be discarded.[3]
Recycling Unused, uncontaminated this compound may be suitable for recycling if options are available through the manufacturer or a specialized service.[1]
Disposal If the above options are not feasible, this compound must be disposed of as hazardous waste.[1]

Disposal Procedures for this compound Waste

This compound waste must be handled by licensed professionals and in accordance with regulatory guidelines.

1. Unused or Expired this compound:

  • Excess and expired this compound should be offered to a licensed hazardous material disposal company.[4]

  • The material may be burned in an incinerator equipped with an afterburner and scrubber.[4]

  • Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office or waste disposal contractor.

2. Contaminated Materials and Packaging:

  • Any materials that have come into contact with this compound, such as vials, syringes, personal protective equipment (PPE), and labware, must be treated as hazardous waste.

  • The original container and any contaminated packaging must be disposed of as hazardous waste.[1][4]

  • Solid waste (e.g., contaminated gloves or cloths) should be placed in a designated, properly labeled, and sealed container for hazardous waste.[1][2]

Protocol for Handling this compound Spills

Immediate and proper cleanup of spills is essential to prevent exposure and environmental contamination.

Minor Spills:

  • Ensure Safety: Avoid breathing dust and prevent contact with skin and eyes.[1] Ensure the area is well-ventilated.[5]

  • Wear PPE: Put on appropriate protective clothing, gloves, safety glasses, and a dust respirator.[1]

  • Containment: Use dry clean-up procedures and avoid generating dust.[1]

  • Cleanup:

    • Gently sweep or vacuum up the spilled material. The vacuum cleaner must be fitted with a HEPA-type exhaust microfilter.[1]

    • Alternatively, dampen the material with water to prevent dusting before sweeping.[1]

    • For small liquid spills, wipe up with an absorbent material (e.g., cloth, fleece).[6]

  • Disposal: Place the spilled material and all cleanup supplies into a suitable, sealed container labeled for hazardous waste disposal.[1][5]

  • Decontamination: Thoroughly clean the surface to remove any residual contamination.[6] Do not allow wash water to enter drains; collect it for treatment and disposal.[1]

Major Spills:

  • Evacuate: Clear the area of all personnel and move upwind.[1]

  • Alert Authorities: Immediately alert your institution's emergency responders or EHS office, providing the location and nature of the hazard.[1]

  • Secure the Area: Prevent entry to the spill area until emergency personnel arrive.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Identification & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal Start This compound Waste Generated (Unused, Expired, Contaminated) Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from other lab waste streams Classify->Segregate Container Place in compatible, sealed, and leak-proof container Segregate->Container Label Label container clearly: 'Hazardous Waste - this compound' Container->Label Store Store in designated hazardous waste accumulation area Label->Store Contact Contact licensed hazardous waste disposal company or institutional EHS Store->Contact Dispose Arrange for pickup and final disposal (e.g., Incineration) Contact->Dispose

References

Essential Safety and Logistics for Handling Mivacurium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of Mivacurium is paramount. This document provides a procedural, step-by-step guide to essential safety protocols, personal protective equipment (PPE), and disposal plans to minimize risk and ensure a safe laboratory environment. This compound chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] It is considered a hazardous substance and is toxic if swallowed.[2] Accidental ingestion may be severely damaging to health, with animal experiments indicating that ingestion of less than 5 grams could be fatal.[3]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against exposure. The following PPE is required:

  • Gloves: Impermeable and resistant gloves should be worn at all times when handling the substance.[2]

  • Eye Protection: Tightly fitting safety goggles with side-shields are necessary to protect against splashes.[4] Standard eyeglasses or safety glasses with side shields alone do not offer adequate protection.[5]

  • Protective Clothing: Wear appropriate protective clothing when there is a risk of exposure.[3] This includes a lab coat or gown.

  • Respiratory Protection: For cleaning up spills or when there is a potential for generating dust, a dust respirator should be used.[3] Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a dry and well-ventilated place.[4]

  • Avoid storing with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches.[3]

2. Preparation and Handling:

  • Always handle this compound in a designated area, such as a laboratory fume hood, to minimize inhalation exposure.[4]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Wash hands thoroughly after handling the substance.[2]

3. Spill Management:

  • In the event of a minor spill, immediately clean the area.

  • Wear appropriate PPE, including a dust respirator, gloves, safety glasses, and protective clothing.[3]

  • Use dry clean-up procedures and avoid generating dust.[3]

  • Dampen the spilled material with water to prevent it from becoming airborne before sweeping.[3]

  • Use a vacuum cleaner equipped with a HEPA filter for cleanup.[3]

  • Collect all waste and place it in a sealed container for disposal as hazardous waste.[3]

4. Disposal:

  • This compound and its container must be disposed of as hazardous waste.[3]

  • All waste disposal must comply with local, state, and federal regulations.[3]

  • Do not allow wash water from cleaning equipment to enter drains.[3]

  • A hierarchy of waste management should be considered: reduction, reuse, recycling, and as a last resort, disposal.[3]

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

Exposure Route First Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[6]
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water and seek medical attention.[6]
Eye Contact Remove any contact lenses. Immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Seek prompt medical attention.[6]
Ingestion If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting unless directed by medical personnel. Get immediate medical attention.[6]

This compound Handling and Emergency Workflow

G This compound Handling and Emergency Workflow cluster_handling Safe Handling Protocol cluster_emergency Emergency Procedures Receiving Receiving and Storage Preparation Preparation and Handling Receiving->Preparation Proceed if container is intact Spill_Management Spill Management Disposal Disposal Preparation->Disposal After use Exposure Exposure Event Preparation->Exposure Accidental Exposure Spill_Management->Disposal Contain and collect waste Spill_Management->Exposure Accidental Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion First_Aid Administer First Aid Inhalation->First_Aid Skin_Contact->First_Aid Eye_Contact->First_Aid Ingestion->First_Aid Medical_Attention Seek Medical Attention First_Aid->Medical_Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mivacurium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mivacurium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.